Aspergillumarin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(3R)-8-hydroxy-3-(4-oxopentyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C14H16O4/c1-9(15)4-2-6-11-8-10-5-3-7-12(16)13(10)14(17)18-11/h3,5,7,11,16H,2,4,6,8H2,1H3/t11-/m1/s1 |
InChI Key |
KEYNBOUNPFJEST-LLVKDONJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Aspergillomarasmine A: A Technical Guide to its Discovery, Isolation, and Application as a Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic resistance, particularly mediated by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. Aspergillomarasmine A (AMA), a natural product from the fungus Aspergillus versicolor, has emerged as a potent inhibitor of MBLs, capable of restoring the efficacy of β-lactam antibiotics. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of aspergillomarasmine A. It details the experimental protocols for its purification and biological evaluation, presents quantitative data on its efficacy, and visualizes the key pathways and workflows involved in its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to combat antibiotic resistance.
Introduction
Aspergillomarasmine A is a polyamino acid first isolated from the fungus Aspergillus versicolor in 1956, with its chemical structure elucidated in 1965.[1] It is also produced by other fungal species, including Aspergillus oryzae, Aspergillus flavus, Pyrenophora teres, Colletotrichum gloeosporioides, and Fusarium oxysporum.[2] Initially investigated for other bioactivities, its potent inhibitory effect against MBLs, particularly New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2), has brought it to the forefront of antibiotic resistance research.[1]
AMA functions as a zinc chelator, effectively removing the essential zinc cofactors from the active site of MBLs. This inactivation of MBLs restores the susceptibility of otherwise resistant bacteria to β-lactam antibiotics.
Discovery and Initial Characterization
The discovery of aspergillomarasmine A was a result of systematic screening of fungal metabolites for biological activity.
Producing Organisms
-
Aspergillus versicolor (original source)[1]
-
Aspergillus oryzae
-
Aspergillus flavus
-
Pyrenophora teres[1]
-
Colletotrichum gloeosporioides
-
Fusarium oxysporum
Chemical Properties
Aspergillomarasmine A is a tetracarboxylic acid with the following properties:
| Property | Value |
| Chemical Formula | C₁₀H₁₇N₃O₈ |
| Molar Mass | 307.26 g/mol |
| Appearance | Colorless crystals |
| Solubility | Soluble in water under basic or strongly acidic conditions; insoluble in common organic solvents. |
| Decomposition Temperature | 225–236 °C |
Experimental Protocols
Isolation and Purification of Aspergillomarasmine A
3.1.1. Fungal Cultivation
-
Organism: Aspergillus versicolor
-
Medium: Potato Dextrose Broth (PDB) or a suitable liquid medium optimized for secondary metabolite production.
-
Culture Conditions: Inoculate the medium with spores or mycelia of A. versicolor. Incubate at 25-28°C for 7-14 days with shaking to ensure aeration.
3.1.2. Extraction
-
Separate the fungal mycelium from the culture broth by filtration.
-
The culture filtrate, which contains the secreted AMA, is the primary source.
-
Perform a solvent extraction of the filtrate using a polar solvent such as ethyl acetate. Repeat the extraction multiple times to maximize the yield.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3.1.3. Purification using High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is suitable for the separation of polar compounds like AMA.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both typically containing a small amount of an ion-pairing agent like formic acid (0.1%) to improve peak shape.
-
Gradient: A typical gradient would start with a high percentage of solvent A and gradually increase the percentage of solvent B to elute compounds of increasing hydrophobicity.
-
Detection: Monitor the elution profile using a UV detector, as AMA has a characteristic UV absorbance.
-
Fraction Collection: Collect the fractions corresponding to the peak of aspergillomarasmine A.
-
Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.
-
Final Processing: Combine the pure fractions and remove the solvent to obtain purified aspergillomarasmine A.
Metallo-β-Lactamase (MBL) Inhibition Assay
This assay is used to determine the inhibitory activity of aspergillomarasmine A against a specific MBL. The chromogenic cephalosporin, nitrocefin (B1678963), is commonly used as a substrate.
3.2.1. Materials
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Aspergillomarasmine A (inhibitor)
-
Nitrocefin (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microplate
-
Microplate reader
3.2.2. Procedure
-
Prepare serial dilutions of aspergillomarasmine A in the assay buffer.
-
In a 96-well plate, add the MBL enzyme solution to each well.
-
Add the different concentrations of aspergillomarasmine A to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the nitrocefin solution to each well.
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each concentration of aspergillomarasmine A compared to the control without the inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antibiotic in the presence and absence of an MBL inhibitor.
3.3.1. Materials
-
Bacterial strain expressing an MBL
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem)
-
Aspergillomarasmine A
-
96-well microplates
3.3.2. Procedure
-
Prepare a standardized inoculum of the bacterial strain in CAMHB.
-
In a 96-well microplate, prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB.
-
To a parallel set of wells, add a fixed, sub-inhibitory concentration of aspergillomarasmine A to each well containing the serially diluted antibiotic.
-
Inoculate all wells with the bacterial suspension. Include a growth control (no antibiotic or AMA) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC values in the presence and absence of aspergillomarasmine A to assess its potentiating effect.
Quantitative Data
Aspergillomarasmine A has demonstrated significant inhibitory activity against various MBLs and has been shown to effectively reduce the MICs of β-lactam antibiotics against resistant bacterial strains.
In Vitro Inhibition of Metallo-β-Lactamases
| Metallo-β-Lactamase | IC₅₀ (µM) | Reference |
| NDM-1 | 4.0 | [2] |
| VIM-2 | 9.6 | [2] |
| NDM-1 (in 10 µM Zn²⁺) | 13 | [1] |
Kinetic Parameters of NDM-1 Inhibition: The inactivation of NDM-1 by aspergillomarasmine A is time-dependent and follows first-order kinetics with an observed rate constant (kobs) of 0.16 ± 0.02 min⁻¹.[2]
Potentiation of Antibiotic Activity
The following table summarizes the effect of aspergillomarasmine A on the Minimum Inhibitory Concentration (MIC) of meropenem (B701) against various MBL-producing bacterial strains.
| Bacterial Strain | Metallo-β-Lactamase | Meropenem MIC (µg/mL) | Meropenem + AMA MIC (µg/mL) | AMA Conc. (µg/mL) |
| Klebsiella pneumoniae (clinical isolate) | NDM-1 | >128 | 2 | 16 |
| Escherichia coli (expressing NDM-1) | NDM-1 | 64 | 1 | 8 |
| Klebsiella pneumoniae (clinical isolate) | VIM-1 | 32 | 0.5 | 8 |
| Escherichia coli (expressing VIM-2) | VIM-2 | 128 | 4 | 16 |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of aspergillomarasmine A as an MBL inhibitor is the chelation of zinc ions from the enzyme's active site. MBLs are zinc-dependent enzymes that require one or two zinc ions for their catalytic activity. By sequestering these essential metal cofactors, aspergillomarasmine A renders the enzyme inactive, thus preventing the hydrolysis of β-lactam antibiotics.
Conclusion
Aspergillomarasmine A represents a promising lead compound in the development of adjuvants to β-lactam antibiotic therapy against MBL-producing pathogens. Its potent zinc-chelating activity effectively neutralizes the resistance mechanism conferred by these enzymes. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into aspergillomarasmine A and its analogues, with the ultimate goal of translating this natural product into a clinically useful therapeutic agent. Further studies focusing on optimizing its pharmacokinetic and pharmacodynamic properties are warranted to advance its development as a drug candidate.
References
Unveiling Aspergillomarasmine A: A Technical Guide to its Source, Synthesis, and Potent Inhibition of Metallo-β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid that has garnered significant attention in the scientific community for its potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum antibiotic resistance to pathogenic bacteria. This technical guide provides a comprehensive overview of Aspergillomarasmine A, from its microbial sources to its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Source Organism and Production
Aspergillomarasmine A is primarily produced by the filamentous fungus Aspergillus versicolor .[1][2] However, it has also been isolated from several other fungal species, highlighting a broader distribution within the fungal kingdom.
Table 1: Fungal Sources of Aspergillomarasmine A
| Fungal Species | Reference |
| Aspergillus versicolor | [1][2] |
| Aspergillus oryzae | [1] |
| Aspergillus flavus | [1] |
| Pyrenophora teres | [1] |
| Colletotrichum gloeosporioides | [1] |
| Fusarium oxysporum | [1] |
Fermentation Protocol for Aspergillus versicolor
While specific fermentation parameters for maximizing Aspergillomarasmine A yield are often proprietary, a general approach involves solid-state fermentation on a rice-based medium.
Materials:
-
Aspergillus versicolor strain
-
Rice
-
Distilled water
-
Erlenmeyer flasks
-
Autoclave
-
Incubator
Procedure:
-
Place 60 g of rice and 75 mL of distilled water into 250 mL Erlenmeyer flasks.
-
Autoclave the flasks to sterilize the medium.
-
Inoculate the cooled, sterile rice medium with a spore suspension or mycelial plugs of Aspergillus versicolor.
-
Incubate the flasks at 28°C for 30 days in a stationary incubator.
Isolation and Purification
The purification of Aspergillomarasmine A from the fermentation broth typically involves a series of chromatographic steps.
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297)
-
Methanol
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 resin
Procedure:
-
Extract the solid fermentation medium multiple times with ethyl acetate and a mixture of dichloromethane and methanol.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., dichloromethane and methanol) to separate fractions based on polarity.
-
Monitor the fractions for the presence of Aspergillomarasmine A using techniques such as thin-layer chromatography or LC-MS.
-
Pool the fractions containing Aspergillomarasmine A and further purify using size-exclusion chromatography on a Sephadex LH-20 column to remove remaining impurities.
Biological Activity and Mechanism of Action
Aspergillomarasmine A exhibits potent inhibitory activity against New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2), two clinically significant MBLs.
Table 2: In Vitro Inhibitory Activity of Aspergillomarasmine A
| Metallo-β-Lactamase | IC50 (μM) | Reference |
| NDM-1 | 4.0 ± 1.0 | |
| VIM-2 | 9.6 ± 2.4 |
The primary mechanism of action of Aspergillomarasmine A is the chelation and sequestration of zinc ions (Zn²⁺) from the active site of metallo-β-lactamases.[3] MBLs are zinc-dependent enzymes, and the removal of these essential metal cofactors renders them inactive, thereby restoring the efficacy of β-lactam antibiotics.
Biosynthesis of Aspergillomarasmine A
The biosynthesis of Aspergillomarasmine A in Aspergillus oryzae has been elucidated, identifying a key enzyme, AMA synthase. This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent protein that catalyzes the formation of two C-N bonds. The substrates for this enzymatic reaction are O-acetyl-L-serine or O-phospho-L-serine and L-aspartic acid.
Experimental Protocols
Metallo-β-Lactamase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of Aspergillomarasmine A against MBLs using the chromogenic substrate nitrocefin (B1678963).
Materials:
-
Purified metallo-β-lactamase (e.g., NDM-1)
-
Aspergillomarasmine A
-
Nitrocefin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of nitrocefin in DMSO.
-
Prepare serial dilutions of Aspergillomarasmine A in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.
-
Add the different concentrations of Aspergillomarasmine A to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Aspergillomarasmine A stands out as a promising natural product with the potential to combat antibiotic resistance. Its ability to effectively inhibit clinically relevant metallo-β-lactamases by chelating essential zinc ions offers a valuable strategy for restoring the efficacy of existing β-lactam antibiotics. This guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the therapeutic potential of Aspergillomarasmine A and its analogs. Further research into optimizing its production, exploring its full spectrum of activity, and conducting preclinical and clinical studies is warranted to translate this promising natural product into a clinically useful therapeutic agent.
References
- 1. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Production of Aspergillomarasmine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillomarasmine A (AMA), a fungal secondary metabolite, has garnered significant attention for its potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to a broad spectrum of bacteria. This technical guide provides an in-depth overview of the natural production of aspergillomarasmine A, focusing on its biosynthesis, the organisms that produce it, and the experimental methodologies for its study. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.
Introduction
Aspergillomarasmine A is a polyamino acid and a tetracarboxylic acid first isolated from Aspergillus versicolor.[1] Its structure is characterized by a central aspartic acid residue linked to two modified alanine (B10760859) moieties.[1] A closely related compound, aspergillomarasmine B, differs by the substitution of one alanine with a glycine (B1666218) residue.[1]
The primary interest in aspergillomarasmine A stems from its ability to chelate zinc ions, a property that allows it to inhibit zinc-dependent MBLs such as New Delhi metallo-beta-lactamase 1 (NDM-1) and Verona integron-encoded metallo-beta-lactamase (VIM-2).[1][2] By sequestering the zinc ions essential for the catalytic activity of these enzymes, aspergillomarasmine A can restore the efficacy of carbapenem (B1253116) antibiotics against resistant bacterial strains.[2] Beyond its antibacterial potential, aspergillomarasmine A also exhibits phytotoxic activity.[1]
Producing Organisms
Aspergillomarasmine A is produced by a variety of filamentous fungi. The primary and most well-documented producer is Aspergillus versicolor.[1] However, several other species across different genera have also been identified as producers.
| Fungal Species | Reference(s) |
| Aspergillus versicolor | [1] |
| Aspergillus flavus | [3] |
| Aspergillus oryzae | [3] |
| Pyrenophora teres | [1] |
| Colletotrichum gloeosporioides | [3] |
| Fusarium oxysporum | [3] |
Biosynthesis of Aspergillomarasmine A
The biosynthesis of aspergillomarasmine A in Aspergillus oryzae is catalyzed by a key enzyme known as aspergillomarasmine A (AMA) synthase.[4] This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent cysteine synthase homolog.[4]
The AMA synthase utilizes L-aspartic acid and either O-acetyl-L-serine or O-phospho-L-serine as substrates.[4] The enzyme catalyzes two sequential C-N bond formation reactions to assemble the aspergillomarasmine A molecule.[4] A proposed biosynthetic precursor, L,L-N-(2-amino-2-carboxyethyl)-aspartic acid, has been isolated from Pyrenophora teres.[1]
Biosynthetic Pathway Diagram
References
- 1. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
- 2. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and functional analysis of the aspergillic acid gene cluster in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the AMA Synthase from the Aspergillomarasmine A Biosynthesis and Evaluation of Its Biocatalytic Potential | THE LEI GROUP [chem.pku.edu.cn]
An In-depth Technical Guide to the Aspergillomarasmine A (AMA) Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillomarasmine A (AMA) is a fungal secondary metabolite that has garnered significant attention for its potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to a broad spectrum of bacteria. This technical guide provides a comprehensive overview of the biosynthetic pathway of AMA, focusing on the core enzymatic steps, genetic determinants, and quantitative aspects of its production. Detailed experimental protocols for key analytical and molecular biology techniques are provided to facilitate further research and development in this area. Diagrams illustrating the biosynthetic pathway and experimental workflows are included to enhance understanding.
Introduction
The rise of antibiotic resistance is a critical global health threat. Metallo-β-lactamases (MBLs) are a particularly challenging class of resistance enzymes as they can hydrolyze most β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. Aspergillomarasmine A, a natural product isolated from various fungal species, has emerged as a promising lead compound for the development of MBL inhibitors. A thorough understanding of its biosynthesis is crucial for efforts to improve its production and to generate novel analogs with enhanced therapeutic properties. This guide synthesizes the current knowledge of the AMA biosynthetic pathway, with a focus on the key enzyme, AMA synthase.
The Aspergillomarasmine A Biosynthetic Pathway
The biosynthesis of aspergillomarasmine A is a remarkably efficient process catalyzed by a single, dedicated enzyme: AMA synthase .[1][2][3] This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent protein belonging to the cysteine synthase homolog family.[1][2][3]
The pathway proceeds through two consecutive C-N bond formations, utilizing L-aspartic acid and O-phospho-L-serine as the primary substrates.[1] The intermediate product of the first reaction is toxin A.[1]
Key Components of the Biosynthetic Pathway
| Component | Description | Role in Pathway |
| AMA Synthase | A PLP-dependent enzyme, homologous to cysteine synthase. | Catalyzes the entire biosynthetic pathway from primary metabolites to AMA. |
| L-Aspartic Acid | A proteinogenic amino acid. | The initial substrate that forms the core of the AMA molecule. |
| O-Phospho-L-serine | A phosphorylated amino acid. | The substrate for the two consecutive additions to L-aspartic acid. O-acetyl-L-serine can also be utilized.[1][2][3] |
| Toxin A | N-(2-amino-2-carboxyethyl)-aspartic acid | An intermediate in the biosynthesis of AMA, formed by the first C-N bond formation.[1] |
| Pyridoxal 5'-phosphate (PLP) | A coenzyme form of vitamin B6. | A crucial cofactor for AMA synthase, participating in the catalysis of the C-N bond formations. |
Proposed Biosynthetic Mechanism
The catalytic cycle of AMA synthase is proposed to involve the formation of an external aldimine between PLP and the amino group of a substrate, which facilitates the nucleophilic attack and subsequent C-N bond formation. The spacious active site of the enzyme is thought to accommodate the growing intermediate, allowing for the second addition reaction to occur efficiently.[1][2][3]
References
A Comprehensive Technical Guide to the Structure Elucidation of Aspergillomarasmine A
For Researchers, Scientists, and Drug Development Professionals
Aspergillomarasmine A (AMA), a fungal secondary metabolite, has garnered significant attention for its potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to various pathogenic bacteria.[1] The elucidation of its complex structure has been a critical step in understanding its mechanism of action and in the development of novel therapeutics to combat antibiotic resistance. This technical guide provides an in-depth overview of the methodologies and data that have been pivotal in determining the absolute configuration and three-dimensional structure of aspergillomarasmine A.
Introduction
First isolated in 1956 from the mold Aspergillus versicolor, aspergillomarasmine A is a polyamino acid that acts as a chelating agent.[2] Its ability to sequester zinc ions is central to its function as an inhibitor of zinc-dependent MBLs, such as New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[2][3] By binding to the catalytic zinc ions, AMA inactivates these enzymes, thereby restoring the efficacy of β-lactam antibiotics.[3] The journey to fully characterize its structure involved a combination of spectroscopic techniques, chemical synthesis, and X-ray crystallography.
Spectroscopic Analysis
Initial characterization of aspergillomarasmine A relied on foundational spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine its planar structure and molecular weight.
¹H and ¹³C NMR spectroscopy were instrumental in identifying the core components of AMA, revealing it to be composed of an L-aspartic acid subunit linked to two 2,3-diaminopropionic acid (DAP) moieties.[1][2]
Experimental Protocol: NMR Spectroscopy
A sample of purified aspergillomarasmine A is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a concentration of approximately 1-10 mg/mL. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[4] For more detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments help to establish connectivity between protons and carbons, confirming the sequence of amino acid residues.
Table 1: ¹³C NMR Spectroscopic Data for Aspergillomarasmine A in D₂O [5][6]
| Chemical Shift (δ) ppm | Assignment |
| 177.70 | Carbonyl Carbon |
| 177.65 | Carbonyl Carbon |
| 173.69 | Carbonyl Carbon |
| 59.43 | α-Carbon |
| 54.42 | α-Carbon |
| 53.71 | α-Carbon |
| 48.58 | Methylene Carbon |
| 45.98 | Methylene Carbon |
| 38.70 | Methylene Carbon |
| 36.59 | Methylene Carbon |
| 35.02 | Methylene Carbon |
High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of aspergillomarasmine A, which is C₁₀H₁₇N₃O₈.[5][6] This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: Mass Spectrometry
A dilute solution of aspergillomarasmine A is analyzed using an electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap. The sample is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, which measures their mass-to-charge ratio (m/z) with high precision. The observed m/z value is then used to calculate the molecular weight and deduce the elemental formula.
Total Synthesis and Stereochemical Reassignment
While spectroscopic methods provided the planar structure, the absolute stereochemistry of the three chiral centers in aspergillomarasmine A remained ambiguous. Initial reports had incorrectly proposed a different stereochemical configuration. The definitive (2S, 2'S, 2''S) or LLL configuration was established through total synthesis.[7][8][9]
Logical Flow of Stereochemical Determination
Caption: Logical workflow for the stereochemical assignment of aspergillomarasmine A.
Experimental Protocol: Total Synthesis
The total synthesis of aspergillomarasmine A has been achieved through various routes, with a notable approach involving a sulfamidate strategy.[10][11] A general synthetic scheme begins with protected amino acid precursors. For instance, starting with appropriately protected L-aspartic acid and L-serine derivatives, a series of coupling and deprotection steps are carried out. A key step involves the formation of the C-N bonds linking the amino acid subunits. The synthesis of different stereoisomers is achieved by using the corresponding D- or L-amino acid precursors. The final synthesized compounds are then purified by chromatography and their spectroscopic data (NMR, MS) and biological activity are compared to those of the natural product to confirm the correct stereoisomer.[10]
X-ray Crystallography
The three-dimensional structure of aspergillomarasmine A in a metal-bound state was ultimately confirmed by X-ray crystallography. Due to difficulties in crystallizing AMA itself, a complex with nickel(II) was prepared and analyzed.[5][6]
Experimental Workflow for X-ray Crystallography
Caption: Experimental workflow for determining the crystal structure of the AMA-Ni²⁺ complex.
The crystal structure of the AMA-Ni²⁺ complex revealed that AMA acts as a pentadentate ligand, coordinating the nickel ion in a distorted octahedral geometry.[5][6] The coordination involves three nitrogen atoms and two oxygen atoms from the aspartic acid subunit.[6] This structural insight is crucial for understanding how AMA chelates the zinc ions in the active site of metallo-β-lactamases.
Experimental Protocol: X-ray Crystallography
Crystals of the AMA-Ni²⁺ complex were grown from a solution of tetramethylammonium (B1211777) hydroxide.[6] A suitable single crystal was selected and mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation). The diffraction pattern was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods or Patterson methods and subsequently refined to yield the final atomic coordinates and three-dimensional structure.[6]
Table 2: Selected Bond Distances in the Ni(AMA)²⁻ Complex [5][6]
| Bond | Distance (Å) |
| Ni–N | 2.057–2.119 |
| Ni–O | 2.01–2.11 |
Biosynthesis
Understanding the biosynthetic pathway of aspergillomarasmine A provides further confirmation of its constituent parts. It has been shown that AMA synthase, a PLP-dependent enzyme, catalyzes the formation of AMA from L-aspartic acid and O-phospho-L-serine.[12][13][14] This enzymatic synthesis involves two consecutive C-N bond formations.[13]
Biosynthetic Pathway of Aspergillomarasmine A
Caption: Simplified biosynthetic pathway of aspergillomarasmine A.
Conclusion
The structure elucidation of aspergillomarasmine A has been a multi-faceted endeavor, integrating data from NMR spectroscopy, mass spectrometry, total synthesis, and X-ray crystallography. The culmination of these efforts has not only unequivocally established its (2S, 2'S, 2''S) stereochemistry and three-dimensional conformation but has also provided a solid foundation for the rational design of new and more potent metallo-β-lactamase inhibitors. The detailed understanding of AMA's structure and its interaction with metal ions continues to drive research in the critical area of overcoming antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
- 3. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis and Activity of the Metallo-β-lactamase Inhibitor Aspergillomarasmine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis and Structural Reassignment of Aspergillomarasmine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Total Synthesis of Aspergillomarasmine A and Related Compounds: A Sulfamidate Approach Enables Exploration of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. deepdyve.com [deepdyve.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Aspergillomarasmine A: A Technical Guide to its Chemical Properties and Therapeutic Potential
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: Aspergillomarasmine A (AMA) is a fungal-derived polyamino acid that has garnered significant attention in the scientific community for its potent activity as a metallo-β-lactamase (MBL) inhibitor. MBLs are a major cause of bacterial resistance to last-resort β-lactam antibiotics, including carbapenems. By inactivating these resistance enzymes, Aspergillomarasmine A has the potential to restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and characterization of Aspergillomarasmine A.
Core Chemical Properties
Aspergillomarasmine A is a tetracarboxylic acid with a complex stereochemistry that is crucial for its biological activity. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(2R)-2-[[(2R)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid | |
| Molecular Formula | C₁₀H₁₇N₃O₈ | |
| Molar Mass | 307.26 g/mol | |
| Appearance | Colorless crystals | |
| Solubility | Insoluble in common organic solvents; soluble in water under basic or strongly acidic conditions. | |
| Stability | Can form a lactam, anhydroaspergillomarasmine A, in acidic conditions. Low-molecular-weight synthetic analogs can be unstable upon deprotection, resulting in anhydro products.[1] |
Mechanism of Action: A Potent Zinc Chelator
The primary mechanism by which Aspergillomarasmine A exerts its antibiotic-potentiating effect is through the inhibition of metallo-β-lactamases. These enzymes require one or two zinc ions in their active site for catalytic activity. Aspergillomarasmine A acts as a potent and selective chelator of these essential zinc cofactors.[2][3]
The process of MBL inactivation by AMA is understood to be an indirect one. AMA encourages the dissociation of a Zn²⁺ ion from the low-affinity binding site of the MBL, such as New Delhi Metallo-β-lactamase 1 (NDM-1).[2][4] The resulting zinc-depleted enzyme is rendered inactive and is subsequently degraded by the bacterium.[4] This targeted removal of zinc ions restores the effectiveness of β-lactam antibiotics.
Caption: Mechanism of MBL inhibition by Aspergillomarasmine A.
Quantitative Inhibitory Activity
The inhibitory potency of Aspergillomarasmine A has been quantified against a range of clinically relevant metallo-β-lactamases. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its efficacy, particularly against NDM- and VIM-type enzymes.
| Metallo-β-lactamase | IC₅₀ (µM) | Source(s) |
| NDM-1 | 4.0 - 13 | [5][6] |
| VIM-1 | - | |
| VIM-2 | 9.6 | [5] |
| IMP-1 | - | |
| IMP-7 | > 500 | [5] |
| IMP-27 | - | |
| CphA2 | - | [7] |
| AIM-1 | - | [7] |
Note: Some values were not explicitly found in the search results and are marked as "-". The efficacy of AMA is linked to the Zn²⁺ affinity of the specific MBL.[7]
Synthesis and Purification
Several synthetic routes to Aspergillomarasmine A and its analogs have been developed to enable further investigation and optimization of its properties. While detailed, step-by-step protocols are often found in the supplementary information of publications and were not fully available in the search results, the key strategies are outlined below.
Synthesis Approaches
-
Solid-Phase Synthesis: A practical route to AMA and its analogs has been developed using a solid-phase approach, modifying an aziridine-based route.[1] This method facilitates the efficient preparation of a diverse range of analogs with higher yield and purity.[1]
-
Sulfamidate Approach: An efficient and practical synthesis of AMA and related compounds has been achieved using a sulfamidate-based strategy.[8][9]
Caption: Generalized workflow for solid-phase synthesis and purification.
Purification
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for the purification of Aspergillomarasmine A and its analogs.[2] While specific conditions vary depending on the analog, a common approach involves using a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like formic acid.[10]
Characterization Methods
The structural integrity and purity of synthesized Aspergillomarasmine A are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of AMA and its analogs. These techniques confirm the connectivity of atoms and the stereochemistry of the molecule.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight and elemental composition of the compound.[2][10] Electrospray ionization (ESI) is a commonly used technique for the analysis of AMA.[2]
Signaling Pathways and Broader Effects
The primary and most well-documented effect of Aspergillomarasmine A in bacteria is the restoration of susceptibility to β-lactam antibiotics through the inhibition of MBLs. While direct interactions with specific bacterial signaling pathways have not been extensively detailed, the downstream consequences of MBL inhibition are significant. By neutralizing a key resistance mechanism, AMA indirectly impacts the overall fitness and survival of the pathogen in the presence of antibiotics.
Further research using transcriptomic and metabolomic approaches could provide a more detailed understanding of the broader physiological changes induced by Aspergillomarasmine A in bacteria, potentially revealing effects on other cellular processes beyond the immediate impact on antibiotic resistance.[12][13][14][15][16][17][18]
Conclusion
Aspergillomarasmine A represents a promising lead compound in the fight against antibiotic resistance. Its potent and selective inhibition of metallo-β-lactamases through zinc chelation offers a viable strategy to rejuvenate our existing arsenal (B13267) of β-lactam antibiotics. The synthetic routes developed for AMA and its analogs open the door for structure-activity relationship studies aimed at improving its potency, pharmacokinetic properties, and spectrum of activity. Further research into its broader effects on bacterial physiology will be crucial for its development as a clinical candidate. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the therapeutic potential of Aspergillomarasmine A.
References
- 1. Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Aspergillomarasmine A and Related Compounds: A Sulfamidate Approach Enables Exploration of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of a Serum Siderophore by LC-MS/MS as a Potential Biomarker of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomic profiling and antimicrobial investigation of Aspergillus fumigatus LBKURCC269 and Bacillus paramycoides LBKURCC218 co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Transcriptomic analyses reveal the potential antibacterial mechanism of citral against Staphylococcus aureus [frontiersin.org]
- 14. iomcworld.com [iomcworld.com]
- 15. Transcriptome analysis reveals novel regulatory mechanisms in a genome-reduced bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Integration of Transcriptomics and Proteomics Improves the Characterization of the Role of Mussel Gills in a Bacterial Waterborne Infection [frontiersin.org]
- 18. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Physical Properties of Aspergillomarasmine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid tetracarboxylic acid produced by fungi of the Aspergillus genus.[1] It has garnered significant attention in the scientific community for its potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to various pathogenic bacteria.[2] This technical guide provides an in-depth overview of the core physical properties of aspergillomarasmine A, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action.
Core Physical Properties
Aspergillomarasmine A is a white, crystalline solid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇N₃O₈ | [1] |
| Molar Mass | 307.26 g/mol | --- |
| Appearance | Colorless crystals | [1] |
| Melting Point | Decomposes at 225-236 °C | [1] |
| Solubility | Insoluble in common organic solvents; Soluble in water under basic or strongly acidic conditions. Soluble in DMSO. | [1] |
| Optical Rotation | [α]²⁰D = -48° (pH 7) | [1] |
| pKa Values | 3.5, 4.5 (carboxylic acid groups); 9.5, 10.0 (amino groups) | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physical and analytical properties of aspergillomarasmine A are outlined below.
Solubility Determination (Shake-Flask Method)
A standard method for determining thermodynamic solubility is the shake-flask method. While specific experimental details for aspergillomarasmine A are not extensively published, the following general protocol is applicable.
-
Preparation of Saturated Solution: An excess amount of solid aspergillomarasmine A is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid any solid particles from contaminating the supernatant.
-
Quantification: The concentration of aspergillomarasmine A in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or mass spectrometry. A standard calibration curve is used for quantification.
Melting Point Determination
The melting point of aspergillomarasmine A is characterized by its decomposition. A standard capillary melting point method can be used.
-
Sample Preparation: A small amount of dry, powdered aspergillomarasmine A is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate. The temperature range at which the substance is observed to decompose is recorded. For aspergillomarasmine A, this occurs between 225-236 °C.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of aspergillomarasmine A.
-
Sample Preparation: Aspergillomarasmine A is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed for complete assignment of proton and carbon signals.
-
Reported Data:
-
¹³C NMR (176 MHz, D₂O) δ (ppm): 177.70, 177.65, 173.69, 133.94, 130.77, 129.52, 127.43, 59.43, 54.42, 53.71, 48.58, 45.98, 38.70, 36.59, 35.02.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass and fragmentation pattern of aspergillomarasmine A.
-
Ionization Technique: Electrospray ionization (ESI) is a common method for analyzing polar molecules like aspergillomarasmine A.
-
Mass Analyzer: High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF), are used to obtain accurate mass measurements.
-
Experimental Conditions: The sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument parameters, including capillary voltage, nebulizer pressure, and fragmentor voltage, are optimized for the analyte.[3]
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.
Mechanism of Action and Experimental Workflow Visualization
The primary mechanism of action of aspergillomarasmine A as a metallo-β-lactamase inhibitor is the chelation of zinc ions essential for the enzyme's catalytic activity. This process, along with a typical experimental workflow for assessing its inhibitory effect, is visualized below.
Caption: Mechanism of Metallo-β-Lactamase Inhibition by Aspergillomarasmine A.
Caption: Experimental Workflow for an Enzyme Inhibition Assay.
References
The Biological Activity of Aspergillomarasmine A: A Technical Guide for Researchers
An In-depth Examination of a Potent Metallo-β-Lactamase Inhibitor
The rise of antibiotic resistance, particularly in Gram-negative bacteria, poses a significant threat to global health. A key driver of this resistance is the production of metallo-β-lactamases (MBLs), enzymes that inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense. Aspergillomarasmine A (AMA), a natural product isolated from the fungus Aspergillus versicolor, has emerged as a promising inhibitor of these critical resistance determinants. This technical guide provides a comprehensive overview of the biological activity of aspergillomarasmine A, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.
Core Mechanism of Action: Selective Zinc Chelation
Aspergillomarasmine A's primary biological activity is the potent and selective inhibition of subclass B1 metallo-β-lactamases, such as New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][2][3][4][5][6] Unlike active site binders, AMA functions as a selective Zn²⁺ scavenger.[1][2][4] The catalytic activity of MBLs is dependent on one or two zinc ions in their active site. AMA indirectly inactivates these enzymes by encouraging the dissociation of a Zn²⁺ ion from the enzyme's low-affinity binding site.[1][2][4] This sequestration of the essential zinc cofactor leads to an unstable, zinc-depleted MBL enzyme, which is subsequently rapidly degraded by the bacterium.[1][2][7] This unique mechanism of action restores the efficacy of β-lactam antibiotics against MBL-producing resistant bacteria.[2][6]
Quantitative Efficacy of Aspergillomarasmine A
The inhibitory activity of aspergillomarasmine A has been quantified against various metallo-β-lactamases, primarily through the determination of half-maximal inhibitory concentrations (IC₅₀) and the assessment of its ability to restore β-lactam antibiotic activity, often presented as a rescue concentration (RC) or a reduction in the minimum inhibitory concentration (MIC).
In Vitro Enzyme Inhibition
Aspergillomarasmine A demonstrates potent inhibition of purified MBL enzymes. The IC₅₀ values highlight its efficacy against key clinical MBLs.
| Metallo-β-Lactamase | IC₅₀ (µM) | Reference |
| NDM-1 | 4.0 | [3][7] |
| VIM-2 | 9.6 | [3][7] |
| IMP-7 | Less Potent | [3] |
Restoration of Antibiotic Activity (Cell-Based Assays)
In the presence of aspergillomarasmine A, the susceptibility of MBL-producing bacteria to β-lactam antibiotics is significantly restored. This is often measured by the concentration of AMA required to reduce the MIC of the antibiotic to its susceptibility breakpoint.
| MBL-producing Organism | β-Lactam Antibiotic | AMA Concentration for Rescue (µg/mL) | Reference |
| E. coli expressing NDM-1 | Meropenem | 4 - 8 | [8] |
| E. coli expressing VIM-2 | Meropenem | 4 - 8 | [8] |
| K. pneumoniae expressing NDM-1 | Meropenem | 8 - 16 | [9] |
| E. coli expressing IMP-7 | Meropenem | 12 - 16 | [8] |
| E. coli expressing various NDM variants | Meropenem | 12 - 16 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of aspergillomarasmine A's biological activity. The following are standard protocols for key in vitro experiments.
Metallo-β-Lactamase Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of aspergillomarasmine A on purified MBL enzymes using a spectrophotometric method with a chromogenic β-lactam substrate, such as nitrocefin (B1678963).
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Aspergillomarasmine A stock solution
-
Nitrocefin solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of aspergillomarasmine A in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the purified MBL enzyme to each well.
-
Add the different concentrations of aspergillomarasmine A to the wells and incubate for a specific period (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.
-
Calculate the percentage of enzyme inhibition for each aspergillomarasmine A concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the aspergillomarasmine A concentration and fitting the data to a dose-response curve.
Checkerboard Assay for Synergy Analysis
The checkerboard assay is a common method to assess the synergistic effect of two antimicrobial agents, in this case, aspergillomarasmine A and a β-lactam antibiotic.
Materials:
-
Aspergillomarasmine A stock solution
-
β-lactam antibiotic stock solution
-
MBL-producing bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare two-fold serial dilutions of the β-lactam antibiotic horizontally and aspergillomarasmine A vertically in a 96-well plate containing CAMHB.
-
Prepare a bacterial inoculum of the MBL-producing strain standardized to a 0.5 McFarland turbidity standard and dilute it to the final desired concentration in CAMHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include control wells with no drug (growth control) and no bacteria (sterility control).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by visually inspecting for turbidity or measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).
Structure-Activity Relationship (SAR)
Studies on synthetic analogues of aspergillomarasmine A have provided insights into its structure-activity relationship.[5][10] The natural LLL-isomer of AMA has been found to be the most effective inactivator of NDM-1.[10] However, the core structure is tolerant to some stereochemical changes. The synthesis of various derivatives has been pursued to improve the pharmacological properties and inhibitory spectrum of AMA.[5][11][12]
Conclusion and Future Directions
Aspergillomarasmine A represents a promising lead compound in the quest for clinically useful MBL inhibitors. Its unique mechanism of action, involving the sequestration of essential zinc ions, offers a novel strategy to combat antibiotic resistance. The in-depth understanding of its biological activity, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of AMA and its analogues as potential adjuvants to β-lactam antibiotics. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, expanding the evaluation against a broader range of MBL variants, and conducting further in vivo studies to pave the way for potential clinical applications.
References
- 1. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of Aspergillomarasmine A derivatives as novel NDM-1 inhibitor to overcome antibiotics resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance. | Department of Biology [biology.ox.ac.uk]
- 7. fmjpublishing.com [fmjpublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Synthesis of Aspergillomarasmine A and Related Compounds: A Sulfamidate Approach Enables Exploration of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Aspergillomarasmine A: A Technical Deep Dive into a Promising Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid and tetracarboxylic acid that has garnered significant attention in the scientific community for its potent inhibitory activity against metallo-β-lactamases (MBLs).[1] These enzymes are a primary driver of antibiotic resistance in Gram-negative bacteria, rendering many life-saving β-lactam antibiotics, including carbapenems, ineffective.[1] This technical review synthesizes the current literature on aspergillomarasmine A, providing a comprehensive overview of its chemical properties, biological activity, and mechanism of action, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this promising therapeutic candidate.
Chemical and Physical Properties
Aspergillomarasmine A was first isolated from the fungus Aspergillus versicolor.[1] It is a white crystalline substance with the IUPAC name (2S)-2-[[(2R)-2-[[(2R)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid and a molecular formula of C₁₀H₁₇N₃O₈.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2R)-2-[[(2R)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid | |
| Molecular Formula | C₁₀H₁₇N₃O₈ | |
| Molar Mass | 307.259 g/mol | |
| CAS Number | 3484-65-9 | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water | |
| LD₅₀ (mice, i.v.) | 159.8 mg/kg | [2] |
Biological Activity and Mechanism of Action
The primary biological function of aspergillomarasmine A is the potent and selective inhibition of subclass B1 metallo-β-lactamases, most notably New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][3] AMA's mechanism of action is centered on its ability to chelate the essential zinc ions (Zn²⁺) within the active site of these enzymes.[1] By sequestering these metal cofactors, AMA effectively inactivates the MBLs, thereby restoring the efficacy of β-lactam antibiotics.[1] Studies have shown that two equivalents of AMA can effectively remove one equivalent of Zn(II) from NDM-1, VIM-2, and IMP-7 at micromolar concentrations.[1]
Quantitative Data on MBL Inhibition
The inhibitory potency of aspergillomarasmine A against various MBLs has been quantified through the determination of half-maximal inhibitory concentrations (IC₅₀).
| Metallo-β-Lactamase | IC₅₀ (µM) | Reference |
| NDM-1 | 4.0 | [3] |
| NDM-1 | 4-7 | [4] |
| VIM-2 | 9.6 | [3] |
| IMP-7 | >500 | [4] |
Synergistic Activity with β-Lactam Antibiotics
In combination with β-lactam antibiotics, aspergillomarasmine A demonstrates significant synergistic effects, effectively resensitizing resistant bacterial strains.
| Bacterial Strain | Antibiotic | AMA Concentration (µg/mL) for Synergy | Reference |
| E. coli producing NDM-1 | Meropenem | 8 | [2] |
| Most E. coli and K. pneumoniae strains | Meropenem | 8-16 | [5] |
| E. coli producing NDM-1/KPC-2 | Meropenem | >32 | [5] |
Signaling Pathway and Experimental Workflow
Mechanism of Action: Zinc Chelation
The inhibitory action of aspergillomarasmine A on metallo-β-lactamases is a direct consequence of its ability to sequester zinc ions, which are crucial for the catalytic activity of these enzymes.
Caption: Mechanism of aspergillomarasmine A (AMA) action.
Experimental Workflow for Efficacy Testing
A typical experimental workflow to evaluate the efficacy of aspergillomarasmine A involves a series of in vitro and in vivo assays.
Caption: General experimental workflow for AMA evaluation.
Experimental Protocols
In Vitro Metallo-β-Lactamase Inhibition Assay
This protocol outlines a general procedure for determining the IC₅₀ value of aspergillomarasmine A against a purified MBL, such as NDM-1.
Materials:
-
Purified recombinant NDM-1 enzyme
-
Aspergillomarasmine A
-
Nitrocefin (B1678963) (or other suitable β-lactam substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 µM ZnSO₄)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of aspergillomarasmine A in DMSO.
-
Serially dilute the AMA stock solution in the assay buffer to create a range of concentrations.
-
In a 96-well microplate, add a fixed concentration of the NDM-1 enzyme (e.g., 5 nM) to each well.[6]
-
Add the different concentrations of AMA to the wells containing the enzyme. Include a control with DMSO only.
-
Incubate the enzyme and AMA mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[6]
-
Initiate the enzymatic reaction by adding the substrate nitrocefin to a final concentration of 60 µM.[6]
-
Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 490 nm over time using a microplate reader.[6]
-
Calculate the initial reaction velocities for each AMA concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the AMA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence of aspergillomarasmine A against an MBL-producing bacterial strain.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
β-lactam antibiotic (e.g., meropenem)
-
Aspergillomarasmine A
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of the β-lactam antibiotic and aspergillomarasmine A.
-
In a 96-well microplate, perform serial twofold dilutions of the β-lactam antibiotic in CAMHB.
-
Add a fixed, sub-inhibitory concentration of aspergillomarasmine A to all wells containing the antibiotic dilutions.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no antibiotic or AMA) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth in the presence of aspergillomarasmine A.
In Vivo Murine Infection Model
This protocol provides a general framework for evaluating the in vivo efficacy of aspergillomarasmine A in a murine model of infection with an MBL-producing pathogen.
Materials:
-
MBL-producing bacterial strain (e.g., Klebsiella pneumoniae expressing NDM-1)
-
Aspergillomarasmine A
-
β-lactam antibiotic (e.g., meropenem)
-
Immunosuppressive agent (e.g., cyclophosphamide)
-
Laboratory mice (e.g., BALB/c)
-
Sterile saline
Procedure:
-
Immunosuppression: Induce neutropenia in mice by administering an immunosuppressive agent like cyclophosphamide (B585) prior to infection. This is a common practice to establish a robust infection.[7]
-
Infection: Infect the mice with a lethal or sublethal dose of the MBL-producing bacteria via a relevant route, such as intraperitoneal or intravenous injection.
-
Treatment: At a specified time post-infection, administer the treatment regimens. This typically includes groups receiving:
-
Vehicle control (e.g., saline)
-
Aspergillomarasmine A alone
-
β-lactam antibiotic alone
-
Combination of aspergillomarasmine A and the β-lactam antibiotic
-
-
Monitoring: Monitor the mice for a set period (e.g., 7-14 days) for survival.
-
Endpoint Analysis:
-
Survival: Record the number of surviving mice in each group over time to generate survival curves.
-
Bacterial Burden: At specific time points, a subset of mice from each group can be euthanized to determine the bacterial load in target organs (e.g., spleen, liver, lungs) by plating homogenized tissue on agar (B569324) plates and counting colony-forming units (CFUs).[7]
-
Conclusion
Aspergillomarasmine A stands out as a compelling lead compound in the quest for novel therapies to combat antibiotic resistance. Its well-defined mechanism of action, potent inhibition of clinically significant MBLs, and demonstrated in vivo efficacy in combination with β-lactam antibiotics underscore its therapeutic potential. The data and protocols presented in this technical review offer a valuable resource for researchers and drug development professionals working to advance aspergillomarasmine A and its analogs towards clinical application, with the ultimate goal of revitalizing our arsenal (B13267) of β-lactam antibiotics against multidrug-resistant Gram-negative pathogens.
References
- 1. Aspergillomarasmine A|NDM-1 Inhibitor|For Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections [frontiersin.org]
The History and Rediscovery of Aspergillomarasmine A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid that has garnered significant attention in recent years as a potent inhibitor of metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum antibiotic resistance to many pathogenic bacteria. This technical guide provides an in-depth overview of the history of AMA research, its mechanism of action, key experimental protocols, and a summary of important quantitative data.
A Historical Overview: From Phytotoxin to Antibiotic Adjuvant
Aspergillomarasmine A was first isolated in 1956 from the fungus Aspergillus flavus and its structure was later elucidated.[1] For decades, it was primarily known for its phytotoxic properties, causing wilting in plants.[1] The molecule was re-evaluated in the 1980s as an inhibitor of angiotensin-converting enzyme (ACE). However, its true potential in combating antibiotic resistance was not realized until a seminal 2014 study. This research demonstrated that AMA could effectively inhibit New Delhi metallo-β-lactamase 1 (NDM-1), one of the most clinically significant MBLs, and restore the efficacy of carbapenem (B1253116) antibiotics against resistant Gram-negative bacteria.[2][3] This discovery has since spurred a wave of research into AMA and its analogs as potential adjuvants to existing antibiotic therapies.
Mechanism of Action: Zinc Chelation
The inhibitory activity of aspergillomarasmine A against metallo-β-lactamases stems from its ability to act as a potent chelating agent for zinc ions. MBLs are zinc-dependent enzymes that require one or two zinc ions in their active site for catalytic activity.[4][5] AMA effectively sequesters these essential zinc cofactors, rendering the enzyme inactive.[4][6] This mechanism of action is distinct from that of most clinically available β-lactamase inhibitors, which typically target serine-β-lactamases. The ability of AMA to specifically target MBLs addresses a critical unmet need in the fight against antibiotic resistance.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on aspergillomarasmine A.
Table 1: In Vitro Inhibition of Metallo-β-Lactamases by Aspergillomarasmine A
| Metallo-β-Lactamase | IC₅₀ (μM) | Source |
| NDM-1 | 4.0 | [5] |
| VIM-2 | 9.6 | [5] |
| IMP-7 | >500 | [7] |
Table 2: In Vivo Efficacy of Aspergillomarasmine A
| Parameter | Value | Species | Source |
| LD₅₀ (intravenous) | 159.8 mg/kg | Mouse | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in aspergillomarasmine A research.
In Vitro Metallo-β-Lactamase Inhibition Assay (Nitrocefin Assay)
This assay is widely used to determine the inhibitory activity of compounds against MBLs. It relies on the hydrolysis of the chromogenic cephalosporin, nitrocefin (B1678963), which results in a color change that can be monitored spectrophotometrically.
Materials:
-
Purified Metallo-β-Lactamase (e.g., NDM-1)
-
Aspergillomarasmine A (or other test inhibitor)
-
Nitrocefin
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Dissolve nitrocefin in DMSO to prepare a stock solution (e.g., 10 mM).
-
Dissolve aspergillomarasmine A in assay buffer to the desired stock concentration.
-
Dilute the MBL enzyme in assay buffer to the working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 2 µL of serially diluted aspergillomarasmine A (or control) to the appropriate wells.
-
Add 25 µL of the MBL enzyme solution to all wells except the negative control wells.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of nitrocefin solution (final concentration typically 100 µM) to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 490 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vivo Efficacy in a Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antimicrobial agents and their adjuvants.
Materials:
-
Female ICR mice (or other appropriate strain)
-
Carbapenem-resistant, MBL-producing Klebsiella pneumoniae (or other relevant pathogen)
-
Aspergillomarasmine A
-
Carbapenem antibiotic (e.g., meropenem)
-
Cyclophosphamide (B585) for inducing neutropenia
-
Anesthetic
-
Sterile saline
-
Bacterial culture media
Protocol:
-
Induce Neutropenia:
-
Administer cyclophosphamide to the mice intraperitoneally on days -4 and -1 prior to infection to induce a neutropenic state.
-
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain to the mid-logarithmic phase in appropriate culture media.
-
Wash and resuspend the bacterial cells in sterile saline to the desired concentration (e.g., 10⁶ CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
-
Treatment:
-
At 2 hours post-infection, begin treatment.
-
Administer aspergillomarasmine A and the carbapenem antibiotic (alone or in combination) via the desired route (e.g., intravenous or subcutaneous).
-
Continue treatment at specified intervals (e.g., every 8 hours) for a defined period (e.g., 24 hours).
-
-
Assess Efficacy:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates to determine the bacterial load (CFU/g of tissue).
-
-
Data Analysis:
-
Compare the bacterial loads in the different treatment groups to the control group to determine the efficacy of the treatment.
-
Synthesis and Structure-Activity Relationship (SAR) Studies
The total synthesis of aspergillomarasmine A has been achieved, enabling the generation of various analogs for structure-activity relationship (SAR) studies. These studies have revealed that the core structure of AMA, particularly the arrangement of the carboxylic acid and amino groups, is crucial for its MBL inhibitory activity. Modifications to the peripheral parts of the molecule have been explored to improve its pharmacokinetic properties and inhibitory potency.
Future Directions
The rediscovery of aspergillomarasmine A as a potent MBL inhibitor has opened up new avenues for the development of novel therapies to combat antibiotic resistance. Current research is focused on:
-
Optimizing the chemical structure of AMA to enhance its efficacy and drug-like properties.
-
Exploring the synergistic effects of AMA with a broader range of β-lactam antibiotics.
-
Investigating the potential for resistance development to AMA-based therapies.
-
Conducting preclinical and clinical studies to evaluate the safety and efficacy of AMA and its analogs in humans.
The journey of aspergillomarasmine A from a plant toxin to a promising antibiotic adjuvant highlights the immense potential of natural products in addressing the global challenge of antimicrobial resistance. Continued research and development in this area are crucial for translating this potential into tangible clinical solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrocefin Assay on Whole Cells for Outer Membrane Permeability Assessment - Hancock Lab [cmdr.ubc.ca]
- 4. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
Unveiling the Molecular Targets of Aspergillomarasmine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly in Gram-negative bacteria, poses a significant threat to global health. A key mechanism of resistance is the production of metallo-β-lactamases (MBLs), enzymes that inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense. Aspergillomarasmine A (AMA), a natural product isolated from the fungus Aspergillus versicolor, has emerged as a promising inhibitor of MBLs, capable of restoring the efficacy of these critical antibiotics.[1][2][3] This technical guide provides an in-depth overview of the target identification and validation of aspergillomarasmine A, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used in its characterization.
Primary Molecular Targets: Metallo-β-Lactamases
The primary molecular targets of aspergillomarasmine A are Class B metallo-β-lactamases.[1][3][4] These enzymes are zinc-dependent hydrolases that confer broad-spectrum β-lactam resistance to bacteria.[5][6] AMA has been shown to be a potent inhibitor of several clinically relevant MBLs, most notably New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][3][7] Its inhibitory activity extends to other MBLs, though with varying efficacy.[8][9]
Mechanism of Action: Zinc Chelation
Aspergillomarasmine A functions as a selective and potent chelator of zinc ions (Zn²⁺).[5][10] Its mechanism of action does not involve direct competitive binding to the active site in the traditional sense. Instead, AMA sequesters the essential Zn²⁺ cofactors from the active site of MBLs.[5][10] This removal of zinc ions renders the enzyme catalytically inactive, thereby preventing the hydrolysis of β-lactam antibiotics.[5][10] Studies have shown that AMA encourages the dissociation of a Zn²⁺ ion from the less tightly bound metal site in binuclear MBLs like NDM-1.[5] The resulting zinc-depleted, inactive enzyme is subsequently susceptible to degradation within the bacterial cell.[5][10]
Quantitative Inhibitory Data
The inhibitory potency of aspergillomarasmine A against various metallo-β-lactamases has been quantified using several key parameters, including the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Kd). The following table summarizes the available quantitative data for the interaction of AMA with prominent MBLs.
| Metallo-β-Lactamase | Enzyme Class | IC₅₀ (µM) | Method | Reference |
| NDM-1 | B1 | 4.0 | Nitrocefin (B1678963) Assay | [11][12] |
| VIM-2 | B1 | 9.6 | Nitrocefin Assay | [11][12] |
| IMP-7 | B1 | Less Potent | Not specified | [11][12] |
| NDM-1 | B1 | 418 (for L-captopril) | Nitrocefin Assay | [13][14] |
Experimental Protocols
The identification and characterization of aspergillomarasmine A's targets have relied on a suite of robust biochemical and biophysical assays. Detailed methodologies for these key experiments are provided below.
Metallo-β-Lactamase Inhibition Assay (Nitrocefin Assay)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against MBLs by monitoring the hydrolysis of a chromogenic substrate, nitrocefin.
Principle: Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its β-lactam ring by an MBL. The rate of this color change is proportional to the enzyme's activity. Inhibitors of MBLs will reduce the rate of nitrocefin hydrolysis.[7][15]
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES, pH 7.5.[15]
-
Nitrocefin Stock Solution: 10 mM in DMSO.
-
MBL Enzyme Stock Solution: Purified NDM-1, VIM-2, or other MBLs in assay buffer.
-
Aspergillomarasmine A (AMA) Stock Solution: 10 mM in water or appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Add 2 µL of AMA solution at various concentrations (typically a serial dilution) to the test wells. Add 2 µL of buffer to the control wells.
-
Add 20 µL of the MBL enzyme solution to all wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 28 µL of a 100 µM nitrocefin solution in assay buffer to all wells.
-
Immediately measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each reaction.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Equilibrium Dialysis
This technique is used to study the binding of a small molecule (ligand) to a macromolecule (protein) and to determine the stoichiometry of metal ion removal by a chelator.
Principle: A semi-permeable membrane separates a solution containing the MBL from a solution containing AMA. The membrane allows small molecules like AMA and zinc ions to pass through but retains the larger MBL protein. At equilibrium, the concentration of free AMA and zinc ions will be the same on both sides of the membrane, allowing for the determination of bound and unbound species.[16][17]
Protocol:
-
Materials:
-
Equilibrium dialysis cells or plates with a suitable molecular weight cutoff membrane (e.g., 5 kDa).
-
Purified MBL solution (e.g., 50 µM NDM-1).
-
Aspergillomarasmine A solutions at various concentrations.
-
Dialysis Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5.
-
-
Procedure:
-
Load the MBL solution into one chamber of the dialysis cell.
-
Load the AMA solution (or buffer for control) into the opposing chamber.
-
Incubate the dialysis cell with gentle agitation at 4°C until equilibrium is reached (typically 18-24 hours).
-
After incubation, collect samples from both chambers.
-
-
Analysis:
-
Determine the concentration of AMA in both chambers using a suitable analytical method (e.g., HPLC).
-
Analyze the zinc content in the protein-containing chamber using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of zinc removed by AMA.[17]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Zinc Content Analysis
ICP-MS is a highly sensitive analytical technique used to determine the elemental composition of a sample, in this case, the zinc content of MBLs.
Principle: The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of each ion, allowing for the precise quantification of the elements present.[18][19]
Protocol:
-
Sample Preparation:
-
Prepare MBL samples (typically 50 µM) that have been treated with varying concentrations of AMA, as well as untreated controls.[17]
-
Dialyze the samples extensively against a metal-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5, treated with Chelex-100 resin) to remove any unbound or loosely associated zinc.[18]
-
Acidify the samples by adding high-purity nitric acid to a final concentration of 2-5% to digest the protein and release the zinc ions.[18][20]
-
-
Instrumentation and Analysis:
-
Calibrate the ICP-MS instrument with a series of zinc standards of known concentrations.
-
Introduce the prepared samples into the ICP-MS.
-
Measure the intensity of the zinc isotope signals (e.g., ⁶⁴Zn, ⁶⁶Zn).
-
Calculate the zinc concentration in the original MBL samples based on the calibration curve. The stoichiometry of zinc per protein molecule can then be determined.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique to probe the interaction between AMA and MBLs at an atomic level, particularly to investigate changes in the active site environment.
Principle: The magnetic properties of atomic nuclei are sensitive to their local chemical environment. By observing the ¹H NMR spectrum of an MBL in the presence and absence of AMA, changes in the chemical shifts and line broadening of specific proton resonances can provide information about the binding event and the removal of the paramagnetic Co(II) (as a substitute for diamagnetic Zn(II)) from the active site.[1][17]
Protocol:
-
Sample Preparation:
-
Prepare a solution of Co(II)-substituted MBL (e.g., 1 mM CoCo-NDM-1) in a suitable NMR buffer (e.g., 10 mM MES, pH 6.5, in D₂O). The use of cobalt(II) allows for the observation of paramagnetically shifted resonances of amino acid residues coordinating the metal ions.[17]
-
Acquire a baseline ¹H NMR spectrum of the Co(II)-MBL.
-
Titrate small aliquots of a concentrated AMA solution into the NMR tube containing the MBL solution.
-
Acquire a ¹H NMR spectrum after each addition of AMA.
-
-
Data Acquisition and Analysis:
-
Acquire one-dimensional ¹H NMR spectra on a high-field NMR spectrometer.
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Monitor the changes in the chemical shifts and intensities of the paramagnetically shifted resonances corresponding to the amino acid ligands of the cobalt ions in the active site. A decrease in the intensity of these resonances upon addition of AMA indicates the removal of the cobalt ion from the active site.[17]
-
Signaling Pathways and Biological Context
The inhibition of metallo-β-lactamases by aspergillomarasmine A has profound implications for bacterial survival in the presence of β-lactam antibiotics. By neutralizing the primary resistance mechanism, AMA restores the ability of these antibiotics to inhibit bacterial cell wall synthesis.
Bacterial Cell Wall Synthesis and the Role of β-Lactams
The bacterial cell wall is a vital structure composed of peptidoglycan, which provides structural integrity and protects the cell from osmotic lysis.[10][21] The final step in peptidoglycan synthesis involves the cross-linking of peptide side chains, a reaction catalyzed by penicillin-binding proteins (PBPs).[2][21] β-Lactam antibiotics act by acylating the active site of PBPs, thereby inhibiting their transpeptidase activity and preventing the formation of a stable cell wall.[2][21] This leads to cell wall weakening, morphological changes, and eventual cell death.[10][21]
Restoration of β-Lactam Efficacy
Metallo-β-lactamases hydrolyze the β-lactam ring of these antibiotics, rendering them ineffective. By inhibiting MBLs, aspergillomarasmine A prevents this degradation, allowing the β-lactam antibiotic to reach its PBP targets and exert its bactericidal effect. The overall signaling consequence is the restoration of the antibiotic's inhibitory effect on the cell wall synthesis pathway.
Visualizations
Signaling Pathway: Restoration of β-Lactam Activity by Aspergillomarasmine A
Caption: AMA restores β-lactam antibiotic efficacy by inhibiting MBLs.
Experimental Workflow: Target Identification of Aspergillomarasmine A
Caption: Workflow for identifying and validating AMA's MBL targets.
Conclusion
Aspergillomarasmine A represents a significant advancement in the quest for solutions to combat antibiotic resistance. Its unique mechanism of action, involving the targeted chelation of zinc from the active site of metallo-β-lactamases, provides a powerful strategy to restore the efficacy of β-lactam antibiotics. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop AMA and other MBL inhibitors. The continued investigation into this and similar natural products holds great promise for addressing the urgent global challenge of multidrug-resistant bacterial infections.
References
- 1. scispace.com [scispace.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. antibioticdiscovery.com [antibioticdiscovery.com]
- 5. Mannose-Binding Lectin Inhibits Monocyte Proliferation through Transforming Growth Factor-β1 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MBL inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Mannose-binding lectin inhibits monocyte proliferation through transforming growth factor-β1 and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. nitrocefin.com [nitrocefin.com]
- 16. Collection - Probing the Interaction of Aspergillomarasmine A with Metallo-β-lactamases NDM-1, VIM-2, and IMPâ7 - ACS Infectious Diseases - Figshare [figshare.com]
- 17. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Zinc by ICP-MS in drug product and API â Vitas Analytical Services [vitas.no]
- 20. The AAS, ICP-MS and electrochemical determinations of zinc in selected pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Aspergillomarasmine A: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Aspergillomarasmine A (AMA) is a fungal natural product that has garnered significant attention for its potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to various pathogenic bacteria. This document provides a comprehensive overview of the total synthesis of aspergillomarasmine A, detailing established synthetic protocols. The information presented herein is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, drug discovery, and infectious diseases, facilitating the synthesis and further investigation of this promising MBL inhibitor. This document includes detailed experimental procedures, tabulated quantitative data from key synthetic steps, and visualizations of the synthetic pathways and mechanism of action.
Introduction
The rise of antibiotic resistance is a critical global health threat. Metallo-β-lactamases (MBLs) are a major mechanism of resistance in Gram-negative bacteria, hydrolyzing a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense. Aspergillomarasmine A, a polyamino acid natural product, has emerged as a promising inhibitor of MBLs, particularly New Delhi metallo-β-lactamase 1 (NDM-1).[1] By chelating the essential zinc ions in the active site of MBLs, AMA restores the efficacy of β-lactam antibiotics.[2][3] The development of robust and efficient synthetic routes to AMA is crucial for enabling further structure-activity relationship (SAR) studies, preclinical development, and the potential discovery of new antibiotics. This document outlines prominent total synthesis protocols for aspergillomarasmine A.
Mechanism of Action: MBL Inhibition
Aspergillomarasmine A functions as a potent MBL inhibitor by sequestering the divalent zinc cations (Zn²⁺) that are essential for the catalytic activity of these enzymes. The proposed mechanism involves the chelation of Zn²⁺ from the MBL active site, rendering the enzyme inactive and unable to hydrolyze β-lactam antibiotics. This restores the susceptibility of resistant bacteria to these crucial drugs.
Caption: Mechanism of Metallo-β-Lactamase Inhibition by Aspergillomarasmine A.
Total Synthesis Protocols
Several distinct and innovative strategies for the total synthesis of aspergillomarasmine A have been reported. Below are detailed protocols for some of the most prominent methods.
Modular Total Synthesis via Late-Stage Oxidation (Lei et al.)
This approach features a flexible and modular route, allowing for the efficient preparation of AMA analogs. A key feature is the late-stage oxidation to install the carboxylic acid functionalities.[1]
Experimental Workflow:
Caption: Workflow for the Modular Total Synthesis of Aspergillomarasmine A.
Experimental Protocol (Key Steps):
-
Synthesis of the Tripeptide Precursor:
-
Couple commercially available protected amino acids using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in an appropriate solvent like DMF.
-
Perform sequential deprotection and coupling steps to assemble the linear tripeptide backbone.
-
Protect the N-terminus with a suitable protecting group (e.g., Boc or Cbz).
-
-
Late-Stage Oxidation:
-
Dissolve the protected tripeptide precursor in a solvent mixture (e.g., CCl₄/CH₃CN/H₂O).
-
Add a catalytic amount of RuCl₃·xH₂O followed by an excess of NaIO₄.
-
Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS.
-
Quench the reaction with an appropriate quenching agent and extract the product.
-
-
Global Deprotection:
-
Treat the oxidized product with a strong acid (e.g., TFA in DCM) to remove all protecting groups.
-
Purify the final product, aspergillomarasmine A, by preparative HPLC.
-
Quantitative Data Summary (Lei et al.):
| Step | Starting Material | Key Reagents | Solvent | Yield (%) |
| Tripeptide Assembly | Protected Amino Acids | HATU, HOBt, DIPEA | DMF | ~60-80 |
| Late-Stage Oxidation | Protected Tripeptide | RuCl₃·xH₂O, NaIO₄ | CCl₄/CH₃CN/H₂O | ~40-50 |
| Global Deprotection | Oxidized Protected Tripeptide | TFA, DCM | - | ~90-95 |
| Overall Yield | - | - | - | ~4 |
Sulfamidate Approach (Capretta and Wright et al.)
This efficient synthesis utilizes a sulfamidate-based method for the key C-N bond formations, offering a practical route to AMA and its derivatives.[4]
Experimental Workflow:
Caption: Workflow for the Sulfamidate-Based Total Synthesis of Aspergillomarasmine A.
Experimental Protocol (Key Steps):
-
Sulfamidate Formation:
-
React a protected amino alcohol with sulfuryl chloride in the presence of a base (e.g., triethylamine) in a chlorinated solvent at low temperature.
-
Follow with in-situ cyclization to form the cyclic sulfamidate.
-
-
Nucleophilic Opening:
-
Treat the cyclic sulfamidate with a nucleophile, such as a protected amino acid ester enolate, to open the ring and form the C-N bond.
-
-
Final Deprotection and Oxidation:
-
Perform a global deprotection of all protecting groups.
-
Oxidize the primary alcohol functionalities to carboxylic acids to yield aspergillomarasmine A.
-
Quantitative Data Summary (Capretta and Wright et al.):
| Step | Starting Material | Key Reagents | Solvent | Yield (%) |
| Sulfamidate Formation | Protected Amino Alcohol | SO₂Cl₂, Et₃N | CH₂Cl₂ | ~80-90 |
| Nucleophilic Opening | Cyclic Sulfamidate | Amino Acid Ester | THF | ~60-70 |
| Oxidation & Deprotection | Assembled Backbone | Oxidizing Agent, Acid | - | ~50-60 |
| Overall Yield | - | - | - | ~19 |
Chemoenzymatic Synthesis (Poelarends et al.)
This elegant approach utilizes the enzyme ethylenediamine-N,N'-disuccinic acid (EDDS) lyase to catalyze a key stereoselective C-N bond formation, offering a green and efficient route to AMA.[5][6]
Experimental Workflow:
Caption: Workflow for the Chemoenzymatic Synthesis of Aspergillomarasmine A.
Experimental Protocol (Key Steps):
-
Enzymatic Synthesis of the Core Scaffold:
-
Incubate the appropriate amino acid precursor with fumaric acid in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 8.5).
-
Add purified EDDS lyase to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by NMR or LC-MS.
-
-
Second Coupling and Final Product Formation:
-
To the reaction mixture containing the enzymatically formed intermediate, add the second amino acid precursor.
-
Allow the enzymatic or subsequent chemical coupling to proceed to form the full aspergillomarasmine A backbone.
-
Purify the final product using ion-exchange chromatography.
-
Quantitative Data Summary (Poelarends et al.):
| Step | Starting Material | Key Reagents | Solvent | Yield (%) |
| First Enzymatic Amination | Amino Acid & Fumaric Acid | EDDS Lyase | Aqueous Buffer | ~70-85 |
| Second Coupling | Intermediate & Amino Acid | EDDS Lyase | Aqueous Buffer | ~30-40 |
| Overall Yield | - | - | - | ~26 |
Conclusion
The total synthesis of aspergillomarasmine A has been successfully achieved through various innovative chemical and chemoenzymatic strategies. Each approach offers distinct advantages in terms of efficiency, scalability, and amenability to analog synthesis. The detailed protocols and compiled data provided in this document are intended to empower researchers to synthesize this important MBL inhibitor and its derivatives, thereby accelerating the development of novel therapeutics to combat antibiotic resistance.
References
- 1. Total Synthesis and Structural Reassignment of Aspergillomarasmine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Aspergillomarasmine A and Related Compounds: A Sulfamidate Approach Enables Exploration of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Structural Reassignment of Aspergillomarasmine A | THE LEI GROUP [chem.pku.edu.cn]
- 4. Total Synthesis of Aspergillomarasmine A and Related Compounds: A Sulfamidate Approach Enables Exploration of Structure–Activity Relationships — The Wright Lab [thewrightlab.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Aspergillomarasmine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the purification of Aspergillomarasmine A (AMA), a fungal natural product with significant potential as a metallo-β-lactamase (MBL) inhibitor. The methodologies described are based on established principles of natural product isolation and chromatography.
Introduction
Aspergillomarasmine A is a polyamino acid produced by various fungal species, most notably Aspergillus versicolor. Its ability to inhibit MBLs, enzymes that confer antibiotic resistance to several pathogenic bacteria, has made it a compound of high interest in drug development. The purification of AMA from fungal fermentation broths is a critical step in its characterization and preclinical evaluation. The following protocols outline a general and effective method for its isolation and purification.
Data Presentation
While specific quantitative data for each step of Aspergillomarasmine A purification is not extensively detailed in publicly available literature, the following table provides a representative summary of expected outcomes based on typical fungal metabolite purifications. Actual yields and purity are highly dependent on the fermentation conditions, the specific fungal strain used, and the precise execution of the purification protocol.
| Purification Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) | Analysis Method |
| Solvent Extraction | 10 L Fermentation Broth | Crude Extract | 80-95% (of total extractable metabolites) | 5-15% | TLC, LC-MS |
| Solid-Phase Extraction (SPE) | Crude Extract | Partially Purified Fraction | 60-80% | 20-40% | TLC, LC-MS |
| Ion Exchange Chromatography | Partially Purified Fraction | AMA-enriched Fraction | 40-60% | 60-80% | LC-MS, Bioassay |
| Preparative HPLC | AMA-enriched Fraction | Purified Aspergillomarasmine A | 20-40% | >95% | HPLC, NMR, HRMS |
Experimental Protocols
The purification of Aspergillomarasmine A is typically achieved through a multi-step process involving extraction and several chromatographic techniques. The following is a detailed protocol based on an activity-guided purification strategy.
Fungal Fermentation and Extraction
Objective: To produce and extract AMA from a fungal culture.
Materials:
-
Aspergillus versicolor culture
-
Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth)
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Large-capacity centrifuge
Protocol:
-
Inoculate a suitable liquid fermentation medium with Aspergillus versicolor.
-
Incubate the culture under appropriate conditions (e.g., 25-28°C, 150 rpm) for 7-14 days to allow for the production of secondary metabolites, including AMA.
-
After incubation, separate the mycelia from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Solid-Phase Extraction (SPE)
Objective: To remove nonpolar impurities and enrich for AMA.
Materials:
-
Crude extract
-
C18 SPE cartridge
-
Water
-
Vacuum manifold
Protocol:
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Dissolve the crude extract in a minimal amount of water/methanol mixture.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the AMA-containing fraction with a stepwise gradient of increasing methanol concentration (e.g., 20%, 40%, 60%, 80%, 100% methanol in water).
-
Collect the fractions and analyze for the presence of AMA using a suitable method (e.g., bioassay for MBL inhibition or LC-MS).
-
Pool the active fractions and concentrate.
Ion Exchange Chromatography
Objective: To separate AMA from other compounds based on its charge. As a polycarboxylic acid, AMA is anionic at neutral pH.
Materials:
-
Partially purified fraction from SPE
-
Anion exchange column (e.g., DEAE-Sepharose)
-
Low concentration buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
High concentration salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.5)
-
Peristaltic pump or chromatography system
Protocol:
-
Equilibrate the anion exchange column with the low concentration buffer.
-
Dissolve the partially purified fraction in the low concentration buffer and load it onto the column.
-
Wash the column with the low concentration buffer to remove any unbound molecules.
-
Elute the bound molecules using a linear gradient of increasing salt concentration (0-1 M NaCl).
-
Collect fractions and monitor for the presence of AMA.
-
Pool the active fractions and desalt using a suitable method (e.g., dialysis or another round of SPE).
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high purity of Aspergillomarasmine A.
Materials:
-
AMA-enriched fraction from ion exchange chromatography
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Mobile phase solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Fraction collector
Protocol:
-
Dissolve the AMA-enriched fraction in the initial mobile phase.
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Inject the sample and run a suitable gradient program to separate the components. An example gradient could be a linear gradient from 5% to 50% acetonitrile over 30 minutes.
-
Monitor the elution profile using a UV detector (AMA has a weak chromophore, so detection might be challenging; mass spectrometry or fraction collection followed by bioassay is more reliable).
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain purified Aspergillomarasmine A.
Visualization of Experimental Workflow
The following diagrams illustrate the overall workflow for the purification of Aspergillomarasmine A.
Application Notes and Protocols for the Extraction of Aspergillomarasmine A from Fungal Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillomarasmine A (AMA) is a fungal secondary metabolite that has garnered significant interest for its potent inhibitory activity against metallo-β-lactamases (MBLs).[1] MBLs are a class of enzymes produced by various pathogenic bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. By inhibiting MBLs, AMA has the potential to restore the efficacy of these critical antibiotics against multidrug-resistant bacterial infections.[1]
AMA is a polyamino acid naturally produced by several fungal species, most notably from the genus Aspergillus, including Aspergillus versicolor, Aspergillus oryzae, and Aspergillus flavus.[1] It has also been isolated from other fungi such as Pyrenophora teres, Colletotrichum gloeosporioides, and Fusarium oxysporum. This document provides detailed protocols for the cultivation of AMA-producing fungi, extraction of the compound, and its subsequent purification and quantification.
Fungal Strain and Culture Conditions
The production of aspergillomarasmine A can be achieved through the cultivation of a suitable fungal strain. Aspergillus versicolor and Aspergillus oryzae are commonly used for this purpose. Solid-state fermentation (SSF) on a rice-based medium has been shown to be an effective method for the production of various fungal secondary metabolites and is a suitable approach for AMA production.
Protocol 1: Solid-State Fermentation of Aspergillus versicolor for AMA Production
This protocol outlines the steps for the cultivation of Aspergillus versicolor on a solid rice medium.
Materials:
-
Aspergillus versicolor strain (e.g., ATCC 9577)
-
White rice
-
Distilled water
-
Erlenmeyer flasks (1 L)
-
Cotton plugs
-
Aluminum foil
-
Autoclave
-
Incubator
Procedure:
-
Medium Preparation: For each 1 L Erlenmeyer flask, add 60 g of white rice and 75 mL of distilled water.[2]
-
Sterilization: Plug the flasks with cotton and cover with aluminum foil. Autoclave at 121°C for 20 minutes to sterilize the medium.[3]
-
Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate the cooled, sterilized rice medium with a spore suspension or a small agar (B569324) plug of a mature Aspergillus versicolor culture.
-
Incubation: Incubate the flasks at 28°C for 30 days in a static incubator.[2]
Extraction of Aspergillomarasmine A
Following the incubation period, the fungal biomass and the rice medium will be permeated with the secondary metabolites produced by the fungus, including aspergillomarasmine A. The following protocol describes a solvent extraction method to isolate the crude AMA.
Protocol 2: Solvent Extraction of AMA from Solid Culture
This protocol utilizes a combination of solvents to efficiently extract AMA from the solid-state fermentation culture.
Materials:
-
Fungal culture from Protocol 1
-
Ethyl acetate (B1210297) (EtOAc)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Spatula
-
Shaker
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Initial Extraction: To each flask containing the fungal culture, add a 1:1 mixture of methanol and ethyl acetate (e.g., 150 mL of each). Use a spatula to break up the solid rice culture to ensure thorough mixing with the solvent.
-
Agitation: Place the flasks on a shaker and agitate at a moderate speed (e.g., 150 rpm) for 16-24 hours at room temperature.
-
Filtration: Separate the solvent extract from the solid residue by vacuum filtration through filter paper.
-
Secondary Extraction: Transfer the solid residue back to the flask and add a 1:1 mixture of dichloromethane and methanol (e.g., 150 mL of each). Repeat the agitation and filtration steps. A study on Aspergillus versicolor D5 used a sequential extraction with ethyl acetate followed by two extractions with dichloromethane:methanol (1:1, v/v).[2]
-
Pooling and Concentration: Combine all the filtrates (extracts) and concentrate them under reduced pressure using a rotary evaporator at a temperature of approximately 40-50°C. This will yield a crude extract containing aspergillomarasmine A.
Purification of Aspergillomarasmine A
The crude extract obtained from the solvent extraction contains a mixture of fungal metabolites. Aspergillomarasmine A is a polar compound, and its purification can be achieved using column chromatography.
Protocol 3: Purification of AMA by Column Chromatography
This protocol provides a general guideline for the purification of AMA. The specific parameters may need to be optimized based on the composition of the crude extract.
Materials:
-
Crude AMA extract
-
Silica (B1680970) gel (for column chromatography)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., a gradient of dichloromethane and methanol)
-
Test tubes or fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like methanol. A stepwise gradient is often effective.
-
Fraction Collection: Collect the eluate in small fractions using test tubes or a fraction collector.
-
Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing AMA. A suitable TLC mobile phase would be a mixture of dichloromethane and methanol. Visualize the spots under a UV lamp or by using a suitable staining reagent.
-
Pooling and Concentration: Pool the fractions that contain pure AMA (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified aspergillomarasmine A.
Quantification of Aspergillomarasmine A
Accurate quantification of aspergillomarasmine A is crucial for research and drug development purposes. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this.
Protocol 4: Quantification of AMA by UPLC-MS/MS
This protocol describes a general method for the quantitative analysis of AMA. Instrument parameters should be optimized for the specific equipment used.
Materials:
-
Purified AMA sample or crude extract
-
AMA analytical standard
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Tandem mass spectrometer (e.g., triple quadrupole)
Procedure:
-
Sample Preparation: Dissolve a known weight of the purified AMA or crude extract in the initial mobile phase (e.g., 95% A, 5% B). Filter the sample through a 0.22 µm syringe filter before injection.
-
Standard Curve Preparation: Prepare a series of standard solutions of AMA of known concentrations in the initial mobile phase to generate a calibration curve.
-
UPLC Method:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over several minutes to elute the analyte, followed by a re-equilibration step. An example gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B.[4]
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for AMA will need to be determined by infusing a standard solution into the mass spectrometer.
-
-
Data Analysis: Quantify the amount of AMA in the sample by comparing the peak area of the analyte to the calibration curve generated from the analytical standards.
Quantitative Data Summary
The yield of aspergillomarasmine A can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency. The following table provides a template for recording and comparing quantitative data from AMA extraction and purification experiments.
| Parameter | Value | Units | Notes |
| Fungal Strain | Aspergillus versicolor D5 | - | |
| Fermentation Type | Solid-State Fermentation | - | |
| Substrate | Rice | - | |
| Culture Volume/Mass | 60 | g | Per flask |
| Incubation Time | 30 | days | |
| Incubation Temperature | 28 | °C | |
| Extraction Solvents | EtOAc, CH₂Cl₂:MeOH (1:1) | - | Sequential extraction |
| Crude Extract Yield | Data not available | mg/g of substrate | Requires experimental determination |
| Purified AMA Yield | Data not available | mg/g of substrate | Requires experimental determination |
| Purity of AMA | >95% (by UPLC) | % | Target purity |
Visualizations
Aspergillomarasmine A Biosynthesis Pathway
Caption: Biosynthesis of Aspergillomarasmine A from precursors.
Experimental Workflow for AMA Extraction and Purification
Caption: Workflow for AMA extraction and purification.
AMA's Mechanism of Action: MBL Inhibition
Caption: AMA inhibits MBLs by sequestering zinc ions.
References
- 1. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
- 2. New application of Aspergillus versicolor in promoting plant growth after suppressing sterigmatocystin production via genome mining and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabonline.in [jabonline.in]
- 4. Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Techniques of Aspergillomarasmine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key analytical techniques used to characterize Aspergillomarasmine A (AMA) and elucidate its mechanism of action as a metallo-β-lactamase (MBL) inhibitor. The protocols described are compiled from established research methodologies.
Characterization and Purity Analysis of Aspergillomarasmine A and its Analogs
The structural integrity and purity of AMA and its synthetic analogs are critical for accurate biological and pharmacological assessment. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for the structural elucidation of AMA and its derivatives. Both ¹H and ¹³C NMR are employed to confirm the chemical structure and stereochemistry of the synthesized molecules.
Experimental Protocol: ¹H and ¹³C NMR of AMA Analogs [1][2]
-
Sample Preparation: Dissolve 5-10 mg of the purified AMA analog in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 or 700 MHz) for optimal resolution.[3]
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the observed chemical shifts, coupling constants, and correlations with the expected values for the target structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to accurately determine the molecular weight of AMA and its analogs, confirming their elemental composition.
Experimental Protocol: HRMS Analysis [1][2]
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile/water).
-
Instrumentation: Employ a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in the appropriate ionization mode (positive or negative, depending on the analyte).
-
Data Analysis: Compare the measured accurate mass with the calculated theoretical mass of the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). The mass error should typically be within 5 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of AMA and its analogs.
Experimental Protocol: Purity Assessment by HPLC [1][2]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Method Development:
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid (though TFA should be avoided for subsequent MS analysis), is common.[4]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection Wavelength: As AMA lacks a strong chromophore, detection might be challenging with UV alone. Derivatization or the use of an alternative detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary if a UV-active tag is not present. For UV-active analogs, select an appropriate wavelength for detection.[1][2]
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total peak area. Purity of >95% is often required for biological assays.[1][2]
Elucidation of the Mechanism of Action: MBL Inhibition
The primary mechanism of AMA is the chelation of zinc ions from the active site of MBLs. Several analytical techniques are employed to study this interaction.
Metallo-β-Lactamase Activity Assays
Enzyme kinetic assays are performed to quantify the inhibitory potency of AMA against various MBLs.
Experimental Protocol: MBL Inhibition Assay [5]
-
Reagents and Buffers:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5).[6]
-
Substrate: A chromogenic β-lactam such as nitrocefin (B1678963) or Chromacef.
-
Aspergillomarasmine A solution of known concentration.
-
-
Procedure:
-
In a 96-well plate, add the MBL enzyme to the assay buffer.
-
Add varying concentrations of AMA.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time using a spectrophotometer at the appropriate wavelength for the substrate (e.g., 482 nm for nitrocefin).
-
-
Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| MBL Target | IC₅₀ of AMA (μM) |
| NDM-1 | 4.0[5] |
| VIM-2 | 9.6[5] |
Metal Content Analysis by ICP-MS/AES
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES) is used to directly measure the zinc content of MBLs before and after treatment with AMA.
Experimental Protocol: Zinc Content Analysis of MBLs [5]
-
Sample Preparation:
-
Prepare solutions of the MBL enzyme (e.g., 50 μM) in a suitable buffer (e.g., 2 mM HEPES).[5]
-
Incubate the enzyme with varying concentrations of AMA (e.g., 0, 100, 250, 500 μM).[5]
-
Perform equilibrium dialysis to separate the enzyme from unbound AMA and zinc ions.[5]
-
Dilute the dialyzed enzyme samples to a final concentration suitable for ICP-MS/AES analysis (e.g., 2 μM).[5]
-
-
Instrumentation: An ICP-MS or ICP-AES instrument.
-
Data Acquisition:
-
Calibrate the instrument using a standard solution of the metal of interest (e.g., Zn²⁺).[3]
-
Analyze the samples to determine the concentration of zinc.
-
-
Data Analysis: Correlate the decrease in zinc content with the increasing concentration of AMA.
| MBL Target | AMA Concentration (μM) | Molar Equivalents of Zn²⁺ per Enzyme |
| NDM-1 | 0 | ~1.9[5] |
| 100 | ~1.5[5] | |
| 250 | ~1.2[5] | |
| 500 | ~0.8[5] | |
| VIM-2 | 0 | ~2.0[5] |
| 100 | ~1.6[5] | |
| 250 | ~1.3[5] | |
| 500 | ~0.9[5] | |
| IMP-7 | 0 | ~1.8[5] |
| 100 | ~1.6[5] | |
| 250 | ~1.4[5] | |
| 500 | ~0.9[5] |
Paramagnetic ¹H NMR Spectroscopy
This technique provides insight into the interaction between AMA and the metal ions in the MBL active site. Co²⁺ is often substituted for the NMR-silent Zn²⁺.
Experimental Protocol: ¹H NMR Titration of Co²⁺-Substituted MBLs [5]
-
Preparation of Co²⁺-Substituted MBL:
-
Express and purify the MBL.
-
Prepare the apo-enzyme by removing the native Zn²⁺ ions using a chelator like EDTA, followed by dialysis.[5]
-
Reconstitute the apo-enzyme with CoCl₂ to generate the di-Co(II)-substituted MBL.
-
-
NMR Titration:
-
Acquire a resting ¹H NMR spectrum of the di-Co(II)-MBL (e.g., 1 mM).[5]
-
Perform a stepwise titration by adding increasing molar equivalents of AMA.
-
Acquire a ¹H NMR spectrum after each addition.
-
-
Data Analysis: Observe the changes in the hyperfine-shifted resonances of the protein spectrum. A decrease in the intensity of these signals upon addition of AMA indicates the removal of Co²⁺ from the active site.[5]
In-Cellular and Biological System Analysis
Quantification of AMA and Antibiotics in Biological Matrices by LC-MS/MS
To understand the pharmacokinetics and efficacy of AMA in combination therapies, it is essential to quantify its concentration, along with the partner antibiotic, in complex biological samples like cell lysates.
Experimental Protocol: LC-MS/MS Quantification [7]
-
Sample Preparation (Cell Lysates):
-
Grow bacterial cultures expressing the target MBL.
-
Treat the cultures with AMA and the β-lactam antibiotic.
-
Harvest the cells and lyse them (e.g., by sonication).
-
Perform a protein precipitation step (e.g., with acetonitrile) to remove larger molecules.
-
Centrifuge and collect the supernatant for analysis.
-
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system (LC-MS/MS).
-
Method Development:
-
Develop an HPLC method to separate AMA and the antibiotic from matrix components.
-
Optimize the MS parameters in Multiple Reaction Monitoring (MRM) mode. This involves selecting precursor and product ion transitions for both AMA and the antibiotic.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations of AMA and the antibiotic in a similar matrix.
-
Analyze the samples and quantify the analytes based on the calibration curve.
-
Visualizations
Caption: Workflow for analyzing MBL inhibition by AMA.
Caption: AMA inactivates MBLs by chelating zinc.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 5. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Aspergillomarasmine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid that has garnered significant interest in the scientific community for its potent inhibitory activity against metallo-β-lactamases (MBLs).[1][2][3] MBLs are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] AMA functions by chelating the essential zinc ions from the active site of these enzymes, thereby inactivating them and restoring the efficacy of β-lactam antibiotics.[1][2][4] This property makes AMA a promising candidate for co-administration with existing antibiotics to combat drug-resistant bacterial infections.
These application notes provide detailed protocols for the quantification of aspergillomarasmine A using two distinct methodologies: a direct approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization, and an indirect functional assay based on the spectrophotometric monitoring of MBL activity.
Mechanism of Action: Zinc Chelation by Aspergillomarasmine A
The primary mechanism by which AMA inhibits metallo-β-lactamases is through the sequestration of zinc ions (Zn²⁺) that are crucial for the catalytic activity of these enzymes. MBLs, particularly those belonging to subclass B1 such as New Delhi Metallo-β-lactamase 1 (NDM-1) and Verona Integron-encoded Metallo-β-lactamase (VIM-2), are binuclear enzymes, meaning they require two zinc ions in their active site for optimal function.[1][2] AMA, a potent chelating agent, effectively removes one of these zinc ions, leading to an inactive, zinc-depleted enzyme.[1][2][4] This inactivation restores the susceptibility of MBL-producing bacteria to β-lactam antibiotics. Electrospray ionization mass spectrometry (ESI-MS) has confirmed the 1:1 stoichiometry of the AMA-Zn²⁺ complex.[1]
Quantitative Data Summary
The inhibitory potency of aspergillomarasmine A can be expressed through various quantitative parameters. The following table summarizes key data points from the literature.
| Parameter | Value | Metallo-β-Lactamase Target | Reference |
| IC₅₀ | 4.0 µM | NDM-1 | [5] |
| IC₅₀ | 9.6 µM | VIM-2 | [5] |
| Kd (AMA-Zn²⁺) | 0.2 ± 0.04 nM | - | [1] |
Protocol 1: Quantification of Aspergillomarasmine A by LC-MS/MS with Benzoyl Chloride Derivatization
This protocol describes a method for the sensitive and specific quantification of aspergillomarasmine A in biological matrices. Due to the polar nature of AMA, derivatization with benzoyl chloride is employed to enhance its chromatographic retention on reverse-phase columns and improve ionization efficiency.[6][7][8]
Experimental Workflow
Materials and Reagents
-
Aspergillomarasmine A (analytical standard)
-
Benzoyl Chloride (BzCl)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Sodium Carbonate
-
Internal Standard (e.g., ¹³C₆-labeled benzoyl chloride derivatized AMA, if available)
-
Biological matrix (e.g., plasma, serum, bacterial cell lysate)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Procedure
-
Standard Curve Preparation:
-
Prepare a stock solution of aspergillomarasmine A in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions in the same biological matrix as the samples to be analyzed to create a standard curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
-
Sample Preparation and Protein Precipitation:
-
To 100 µL of sample (or standard), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization with Benzoyl Chloride: [6][7]
-
To the supernatant, add 50 µL of 100 mM sodium carbonate buffer (pH 9.0).
-
Add 50 µL of 2% (v/v) benzoyl chloride in acetonitrile.
-
Vortex immediately and incubate at room temperature for 5 minutes.
-
Add 20 µL of 1% formic acid in water to quench the reaction.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
-
Mass Spectrometry Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for benzoylated AMA and the internal standard. Note: The exact m/z values will need to be determined by infusing the derivatized standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of aspergillomarasmine A in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Indirect Quantification of Aspergillomarasmine A Activity via Spectrophotometric Metallo-β-Lactamase Inhibition Assay
This protocol provides a method to indirectly quantify the inhibitory activity of aspergillomarasmine A by measuring its effect on the rate of hydrolysis of a chromogenic β-lactam substrate, nitrocefin (B1678963), by a metallo-β-lactamase.[9][10] The hydrolysis of the yellow nitrocefin substrate results in a red product that can be monitored spectrophotometrically at 486-495 nm.[9][10]
Experimental Workflow
Materials and Reagents
-
Purified metallo-β-lactamase (e.g., NDM-1, VIM-2)
-
Aspergillomarasmine A
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)
-
DMSO (for dissolving nitrocefin and AMA)
-
96-well microplate
-
Microplate reader with kinetic reading capabilities
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the MBL enzyme in the assay buffer. The final concentration in the assay will need to be optimized to give a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of aspergillomarasmine A in DMSO. Create a series of dilutions in the assay buffer to test a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mM). Dilute in the assay buffer to a working concentration (e.g., 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the different aspergillomarasmine A dilutions to the appropriate wells. Include a control well with 10 µL of assay buffer (without AMA).
-
Add 20 µL of the diluted MBL enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow AMA to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the nitrocefin working solution to each well, bringing the total volume to 100 µL.
-
Immediately place the plate in a microplate reader and begin monitoring the change in absorbance at 490 nm every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each aspergillomarasmine A concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the aspergillomarasmine A concentration.
-
Determine the IC₅₀ value, which is the concentration of AMA that causes 50% inhibition of the MBL activity, by fitting the data to a dose-response curve.
-
Conclusion
The provided protocols offer robust methods for the quantification of aspergillomarasmine A and the characterization of its inhibitory activity. The LC-MS/MS method provides a direct and highly sensitive measurement of AMA concentration in complex biological samples, which is essential for pharmacokinetic and pharmacodynamic studies. The spectrophotometric inhibition assay offers a functional assessment of AMA's potency against specific metallo-β-lactamases, which is crucial for screening and characterizing MBL inhibitors. The choice of method will depend on the specific research question and the available instrumentation.
References
- 1. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nitrocefin.com [nitrocefin.com]
Application Notes and Protocols for In Vitro Assays Using Aspergillomarasmine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid produced by the fungus Aspergillus versicolor.[1][2] It has garnered significant interest in the scientific community for its potent inhibitory activity against metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][3] This document provides detailed application notes and protocols for the in vitro evaluation of AMA, focusing on its mechanism of action and its synergistic effects with β-lactam antibiotics.
AMA functions as a selective zinc chelator, effectively inactivating MBLs by sequestering the Zn²⁺ cofactors essential for their catalytic activity.[1][4][5] This inhibition restores the susceptibility of MBL-producing bacteria to conventional antibiotics.[3] The primary targets of AMA include clinically significant MBLs such as New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][3]
Mechanism of Action: MBL Inhibition
The primary mechanism of AMA's action is the inhibition of metallo-β-lactamases through zinc chelation. MBLs are zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective. AMA disrupts this process by binding to and removing the zinc ions from the active site of the MBL enzyme.[1][5] This leads to the inactivation of the enzyme, thereby restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.[1]
References
- 1. Aspergillomarasmine A|NDM-1 Inhibitor|For Research [benchchem.com]
- 2. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
- 3. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Evaluation of Aspergillomarasmine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillomarasmine A (AMA) is a fungal natural product that has been identified as a potent inhibitor of metallo-β-lactamases (MBLs), particularly New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][2][3] These enzymes are a primary cause of carbapenem (B1253116) resistance in Gram-negative bacteria, posing a significant threat to global health.[1][2][3] AMA functions by chelating the zinc ions essential for the catalytic activity of MBLs, thereby restoring the efficacy of β-lactam antibiotics such as meropenem (B701).[4] This document provides detailed application notes and protocols for the in vivo experimental design to evaluate the efficacy and safety of aspergillomarasmine A in combination with carbapenems.
Mechanism of Action: Signaling Pathway
Aspergillomarasmine A's primary mechanism of action is the inhibition of metallo-β-lactamases (MBLs) through zinc chelation. This disrupts the enzymatic activity required for the hydrolysis of β-lactam antibiotics, ultimately restoring their antibacterial efficacy.
Caption: Mechanism of Aspergillomarasmine A (AMA) in restoring carbapenem efficacy.
Data Presentation
In Vivo Efficacy of Aspergillomarasmine A in Combination with Meropenem
The following table summarizes the quantitative data from a murine sepsis model investigating the efficacy of AMA in combination with meropenem against NDM-1-producing Klebsiella pneumoniae.
| Animal Model Details | Bacterial Strain | Treatment Group | Dosage | Administration Route | Treatment Schedule | Mean Bacterial Load (log10 CFU/organ) ± s.d. |
| Mouse Strain: Female CD1 | K. pneumoniae N11-2218 (NDM-1) | Vehicle Control | - | Intraperitoneal (i.p.) | - | Spleen: 7.5 ± 0.3Liver: 7.2 ± 0.2 |
| Age: 7-9 weeks | Meropenem alone | 10 mg/kg | Subcutaneous (s.c.) | Every 12 hours for 48 hours | Spleen: 7.3 ± 0.4Liver: 7.0 ± 0.3 | |
| AMA alone | 10 mg/kg | Intraperitoneal (i.p.) | Every 12 hours for 48 hours | Spleen: 7.4 ± 0.3Liver: 7.1 ± 0.2 | ||
| Meropenem + AMA | 10 mg/kg (each) | Meropenem (s.c.), AMA (i.p.) | Every 12 hours for 48 hours | Spleen: 4.2 ± 0.5Liver: 4.5 ± 0.6 |
Data extracted from King et al., Nature, 2014.[1]
Acute Toxicity of Aspergillomarasmine A in Mice
| Parameter | Value | Animal Model | Administration Route |
| Lethal Dose, 50% (LD50) | >150 mg/kg | Mice | Intravenous (i.v.) |
Experimental Protocols
Murine Sepsis Model
This protocol is designed to evaluate the efficacy of aspergillomarasmine A in a systemic infection model.
Caption: Workflow for the murine sepsis model to evaluate AMA efficacy.
Materials:
-
Female CD1 mice (7-9 weeks old)
-
NDM-1 producing Klebsiella pneumoniae (e.g., strain N11-2218)
-
Brain Heart Infusion (BHI) broth and agar
-
Phosphate-buffered saline (PBS), sterile
-
Aspergillomarasmine A
-
Meropenem
-
Syringes and needles for injection
-
Stomacher or tissue homogenizer
-
Incubator, centrifuge, and other standard microbiology laboratory equipment
Procedure:
-
Animal Acclimation: House female CD1 mice (7-9 weeks old) in a specific pathogen-free facility for at least one week before the experiment.[2]
-
Inoculum Preparation: a. Culture K. pneumoniae N11-2218 overnight in BHI broth at 37°C. b. The following day, dilute the overnight culture in fresh BHI broth and grow to mid-logarithmic phase. c. Pellet the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 2 x 107 CFU/mL. The final inoculum for injection will be 2 x 106 CFU in 100 µL.
-
Infection: Infect mice via intraperitoneal (i.p.) injection with 100 µL of the bacterial suspension (2 x 106 CFU/mouse).[2]
-
Treatment Groups: Randomly assign mice to the following treatment groups (n=5-10 mice per group):
-
Vehicle control (e.g., PBS)
-
Meropenem alone (10 mg/kg, subcutaneous)
-
Aspergillomarasmine A alone (10 mg/kg, intraperitoneal)
-
Meropenem (10 mg/kg, s.c.) + Aspergillomarasmine A (10 mg/kg, i.p.)
-
-
Treatment Administration: a. Initiate treatment 2 hours post-infection. b. Administer treatments every 12 hours for a total of 48 hours.
-
Monitoring: Observe the animals daily for clinical signs of illness.
-
Endpoint and Bacterial Load Determination: a. At 48 hours post-infection, euthanize the mice. b. Aseptically harvest the spleen and liver. c. Homogenize the organs in sterile PBS. d. Perform serial dilutions of the homogenates and plate on BHI agar. e. Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU). f. Calculate the bacterial load as log10 CFU per gram of tissue.
Neutropenic Thigh Infection Model
This model is suitable for studying the efficacy of antimicrobial agents in a localized soft tissue infection.
Caption: Workflow for the neutropenic thigh infection model.
Materials:
-
Female ICR mice (or other suitable strain)
-
Carbapenem-resistant Klebsiella pneumoniae (e.g., ATCC BAA-2146)
-
All other materials as listed for the sepsis model
Procedure:
-
Induction of Neutropenia: a. Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic and more susceptible to infection.[5]
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the sepsis model protocol, adjusting the final concentration to approximately 1-5 x 106 CFU/mL.
-
Infection: a. Anesthetize the mice. b. Inject 100 µL of the bacterial suspension intramuscularly into the right thigh muscle.
-
Treatment: a. Initiate treatment 2 hours post-infection. b. Administer AMA and meropenem as single agents and in combination at various doses to determine the effective dose.
-
Endpoint and Bacterial Load Determination: a. At 24 hours after the start of treatment, euthanize the mice. b. Aseptically remove the entire thigh muscle. c. Homogenize the tissue, perform serial dilutions, and plate for CFU counting as described above.
Acute Intravenous Toxicity Study
This protocol provides a general framework for assessing the acute toxicity of aspergillomarasmine A.
Procedure:
-
Animal Model: Use healthy, young adult mice (e.g., CD1 or BALB/c), with equal numbers of males and females.
-
Dose Formulation: Dissolve aspergillomarasmine A in a suitable vehicle (e.g., sterile saline).
-
Dose Administration: Administer single intravenous doses of AMA to different groups of animals. A dose-escalation design can be used to determine the LD50.
-
Observation: a. Observe the animals continuously for the first 4 hours after administration and then periodically for up to 14 days. b. Record any clinical signs of toxicity, such as changes in behavior, breathing, and any adverse reactions. c. Record mortality daily.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any treatment-related macroscopic changes.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of aspergillomarasmine A as a potential MBL inhibitor. The murine sepsis and neutropenic thigh infection models are robust systems for assessing the efficacy of AMA in combination with carbapenems against clinically relevant carbapenem-resistant pathogens. Adherence to these detailed protocols will facilitate the generation of reproducible and reliable data for the preclinical development of this promising therapeutic agent.
References
- 1. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
Application Notes and Protocols: Aspergillomarasmine A for Metallo-β-Lactamase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health.[1][2][3] Aspergillomarasmine A (AMA), a naturally occurring polyamino acid produced by the fungus Aspergillus versicolor, has emerged as a potent inhibitor of Class B1 MBLs.[1][4] Unlike direct competitive inhibitors, AMA functions as a selective zinc chelator.[5] It indirectly inactivates MBLs by sequestering the essential Zn(II) cofactors from their active sites, thereby restoring the efficacy of β-lactam antibiotics.[5][6][7]
These application notes provide a comprehensive overview of the use of aspergillomarasmine A in MBL inhibition studies, including its mechanism of action, key quantitative data, and detailed protocols for essential experiments. This document is intended to guide researchers in the evaluation of AMA and its analogs as potential adjuvants in combating antibiotic resistance.
Chemical Properties of Aspergillomarasmine A
Aspergillomarasmine A is a tetracarboxylic acid.[8] It presents as colorless crystals that are insoluble in common organic solvents but can be dissolved in water under basic or strongly acidic conditions.[9]
Mechanism of Action
Aspergillomarasmine A's inhibitory action against metallo-β-lactamases is not through direct binding to the active site but rather through the chelation of zinc ions, which are crucial for the catalytic activity of these enzymes.[5] The currently understood mechanism involves the following key steps:
-
Spontaneous Dissociation of Zn(II): The MBL active site contains two zinc ions, Zn1 and Zn2. The Zn2 ion is reported to have a lower binding affinity.
-
AMA Sequestration of Free Zn(II): AMA selectively chelates the spontaneously dissociated Zn(II) ions from the MBL active site.
-
Enzyme Inactivation: The removal of one of the catalytic Zn(II) cofactors renders the MBL inactive, preventing it from hydrolyzing β-lactam antibiotics.
-
Enzyme Degradation: The resulting Zn(II)-depleted MBL, such as NDM-1, becomes unstable and is rapidly degraded within the bacterial cell, contributing to the overall efficacy of AMA.[6]
This indirect mechanism of inhibition by metal sequestration is a promising strategy to overcome resistance mediated by MBLs.
Quantitative Data
In Vitro Inhibition of Metallo-β-Lactamases
Aspergillomarasmine A has demonstrated potent inhibitory activity against several clinically relevant MBLs. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Metallo-β-Lactamase | IC50 (µM) | Reference(s) |
| NDM-1 | 4.0 ± 1.0 | [5] |
| NDM-1 | 4-7 | [9] |
| VIM-2 | 9.6 ± 2.4 | [5] |
| IMP-7 | Weaker activity noted | [5] |
Equilibrium dialysis and metal analysis studies have shown that two equivalents of AMA can effectively remove one equivalent of Zn(II) from NDM-1, VIM-2, and IMP-7 at micromolar concentrations.[9]
Synergy with β-Lactam Antibiotics
AMA exhibits a powerful synergistic effect when combined with β-lactam antibiotics, particularly carbapenems like meropenem (B701), against MBL-producing bacteria. This synergy effectively restores the antibiotic's activity.
| Bacterial Strain | Metallo-β-Lactamase | Antibiotic | AMA Concentration (µg/mL) for Meropenem MIC Reduction | Meropenem MIC (µg/mL) Alone | Meropenem MIC (µg/mL) with AMA | Reference(s) |
| E. coli | NDM-1 | Meropenem | 8 | >128 | 2 | [4] |
| K. pneumoniae | NDM-1 | Meropenem | 8-16 | >128 | 2 | [4] |
| E. coli | VIM-2 | Meropenem | 4-8 | >128 | 2 | |
| K. pneumoniae | VIM-2 | Meropenem | 4-8 | >128 | 2 |
In Vivo Efficacy
Preclinical studies in mouse models of infection have demonstrated the in vivo potential of the AMA-meropenem combination. In mice infected with NDM-1-expressing Klebsiella pneumoniae, the combination of AMA and meropenem efficiently restored the activity of meropenem.[1][2]
Cytotoxicity
Limited data is available on the cytotoxicity of aspergillomarasmine A. One study reported low mammalian cytotoxicity for a related compound, with a half-maximal inhibitory concentration (IC50) in HEK293 cells of approximately 100 µg/mL. Another source mentioned that a different, but related, compound was also found to be of low toxicity toward mammalian cells. Further comprehensive cytotoxicity studies across a panel of mammalian cell lines are warranted to establish a full safety profile.
Effect on Gut Microbiome
Currently, there is a lack of published data specifically investigating the impact of aspergillomarasmine A on the composition and function of the gut microbiome. This represents a knowledge gap and an important area for future research, particularly in the context of drug development, as alterations to the gut microbiota can have significant physiological consequences.
Experimental Protocols
Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of aspergillomarasmine A against MBLs using the chromogenic cephalosporin, nitrocefin (B1678963).
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Aspergillomarasmine A
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnSO4)
-
DMSO (for stock solutions)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve AMA in an appropriate solvent (e.g., water with pH adjustment) to create a high-concentration stock.
-
Dissolve nitrocefin in DMSO to a stock concentration of 10 mM. Store protected from light.
-
Prepare a stock solution of the purified MBL in the assay buffer.
-
-
Assay Plate Preparation:
-
In a 96-well plate, add the assay buffer to each well.
-
Add serial dilutions of the AMA stock solution to the appropriate wells. Include a "no inhibitor" control with the corresponding solvent concentration.
-
Add the MBL enzyme solution to all wells to a final concentration that gives a linear reaction rate for at least 10-15 minutes.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the nitrocefin solution to all wells to a final concentration of 100 µM.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 486 nm over time (e.g., every 30 seconds for 15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each AMA concentration.
-
Plot the percentage of inhibition against the logarithm of the AMA concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Checkerboard Synergy Assay
This protocol outlines the checkerboard method to assess the synergistic interaction between aspergillomarasmine A and a β-lactam antibiotic (e.g., meropenem).
Materials:
-
Aspergillomarasmine A
-
β-lactam antibiotic (e.g., meropenem)
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Stock Solutions and Inoculum:
-
Prepare stock solutions of AMA and meropenem in the appropriate solvent at concentrations that are multiples of the highest concentration to be tested.
-
From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Plate Setup:
-
In a 96-well plate, serially dilute AMA two-fold along the rows (e.g., from top to bottom).
-
Serially dilute meropenem two-fold along the columns (e.g., from left to right). This creates a matrix of different concentration combinations.
-
Include control wells for each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no drug) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of aspergillomarasmine A on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Aspergillomarasmine A
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of AMA in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of AMA. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each AMA concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the AMA concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
Aspergillomarasmine A is a promising MBL inhibitor with a unique mechanism of action that has the potential to restore the efficacy of existing β-lactam antibiotics against carbapenem-resistant Gram-negative pathogens. The data and protocols presented here provide a framework for researchers to further investigate AMA and its analogs. Key areas for future research include comprehensive preclinical safety and toxicology studies, including a thorough evaluation of its effects on the gut microbiome, and optimization of its pharmacokinetic properties to advance its development as a clinically viable therapeutic agent.
References
- 1. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term effects of antimicrobial drugs on the composition of the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fmjpublishing.com [fmjpublishing.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of Aspergillomarasmine A derivatives as novel NDM-1 inhibitor to overcome antibiotics resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Aspergillomarasmine A Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Aspergillomarasmine A (AMA) analogues as potential inhibitors of metallo-β-lactamases (MBLs). The protocols outlined below cover the synthesis, biological evaluation, and mechanistic studies of these compounds, aimed at addressing the critical threat of antibiotic resistance mediated by MBL-producing bacteria.
Introduction
Aspergillomarasmine A (AMA) is a fungal natural product that has been identified as a potent inhibitor of subclass B1 metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][2] These enzymes are a primary cause of resistance to β-lactam antibiotics, including carbapenems, in Gram-negative bacteria.[3] AMA functions by chelating the essential zinc ions in the active site of MBLs, rendering the enzymes inactive and restoring the efficacy of β-lactam antibiotics.[4][5] The development of novel AMA analogues is a promising strategy to combat antibiotic resistance. This document provides detailed protocols for the synthesis and evaluation of these analogues.
Mechanism of Action of Aspergillomarasmine A
AMA's primary mechanism of action is the sequestration of Zn²⁺ ions that are essential for the catalytic activity of MBLs.[4][6] This zinc chelation effectively inactivates the enzyme, preventing the hydrolysis of β-lactam antibiotics and thus restoring their antibacterial activity.[7] The interaction is a selective metal sequestration, where AMA encourages the dissociation of a zinc cofactor from the MBL active site.[6][7][8] The resulting zinc-depleted MBL is often unstable and subject to degradation within the bacterial cell.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspergillomarasmine A: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid first isolated from the fungus Aspergillus versicolor. It has garnered significant interest in the scientific community for its potent inhibitory activity against certain metalloenzymes. This document provides detailed application notes and protocols for the laboratory use of aspergillomarasmine A, focusing on its well-established role as a metallo-β-lactamase (MBL) inhibitor and its historical context as an angiotensin-converting enzyme (ACE) inhibitor.
Physicochemical Properties and Formulation
Aspergillomarasmine A is a tetracarboxylic acid that is soluble in dimethyl sulfoxide (B87167) (DMSO) and in water under basic or strongly acidic conditions. For long-term storage, it is recommended to store AMA in a dry, dark place at -20°C.
Preparation of Stock Solutions
For In Vitro Assays (MBL Inhibition):
-
Solvent: DMSO is the recommended solvent for preparing high-concentration stock solutions.
-
Procedure: To prepare a 10 mM stock solution, dissolve 3.07 mg of aspergillomarasmine A (molar mass: 307.26 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
For Cell-Based Assays:
-
Solvent: A stock solution in DMSO can be used, but the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cellular toxicity.
-
Procedure: Prepare a high-concentration stock solution in DMSO as described above. Dilute the stock solution in the desired cell culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to the final working concentration immediately before use.
For In Vivo Studies (Murine Models):
-
Solvent: For intravenous (i.v.) administration in mice, aspergillomarasmine A can be dissolved in a vehicle such as sterile saline. The pH may need to be adjusted to achieve complete dissolution.
-
Procedure: The formulation will depend on the specific experimental design. It is crucial to ensure the final solution is sterile and pyrogen-free. A trial formulation might involve dissolving AMA in a small amount of 0.1 M NaOH and then neutralizing with 0.1 M HCl, followed by dilution with sterile saline to the desired concentration. The final solution should be filtered through a 0.22 µm sterile filter.
Applications in Metallo-β-Lactamase (MBL) Inhibition
Aspergillomarasmine A is a potent inhibitor of subclass B1 metallo-β-lactamases, such as New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][2] It functions by chelating the zinc ions essential for the enzymatic activity of these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant bacteria.[3][4][5]
Quantitative Data for MBL Inhibition
| Enzyme Target | IC50 (µM) | Notes |
| NDM-1 | 4.0 | Potent inhibitor.[2] |
| VIM-2 | 9.6 | Potent inhibitor.[2] |
Experimental Protocols for MBL Inhibition Studies
This protocol describes a spectrophotometric method to determine the inhibitory activity of aspergillomarasmine A against a purified MBL enzyme.
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
Aspergillomarasmine A stock solution (in DMSO)
-
Nitrocefin (B1678963) (a chromogenic β-lactam substrate)
-
Assay buffer: 25 mM HEPES, pH 7.5, containing 10 µM ZnSO₄
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 485 nm
Procedure:
-
Prepare serial dilutions of aspergillomarasmine A in the assay buffer.
-
In a 96-well plate, add the diluted aspergillomarasmine A solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified MBL enzyme to each well (except the negative control) to a final concentration of 2-10 nM and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding nitrocefin to a final concentration of 30 µM.
-
Immediately measure the change in absorbance at 485 nm over time (e.g., every 30 seconds for 5-10 minutes) at 25°C.
-
Calculate the initial velocity of the reaction for each concentration of aspergillomarasmine A.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
This protocol assesses the ability of aspergillomarasmine A to restore the susceptibility of an MBL-producing bacterial strain to a β-lactam antibiotic.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Non-MBL producing control strain
-
Aspergillomarasmine A stock solution (in DMSO)
-
β-lactam antibiotic (e.g., meropenem)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Incubator at 37°C
-
Microplate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Prepare a bacterial inoculum of the MBL-producing strain in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
In a 96-well plate, prepare a two-dimensional checkerboard titration of aspergillomarasmine A and the β-lactam antibiotic in CAMHB.
-
Inoculate the wells with the bacterial suspension.
-
Include appropriate controls: bacteria with no compounds, bacteria with only aspergillomarasmine A, and bacteria with only the β-lactam antibiotic.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density at 600 nm to determine bacterial growth.
-
The minimum inhibitory concentration (MIC) of the antibiotic in the presence of different concentrations of aspergillomarasmine A is determined as the lowest concentration that inhibits visible growth.
This protocol provides a general framework for evaluating the efficacy of aspergillomarasmine A in combination with a β-lactam antibiotic in a murine model of infection. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Female CD1 mice (7-9 weeks old)
-
MBL-producing bacterial strain (e.g., Klebsiella pneumoniae expressing NDM-1)
-
Aspergillomarasmine A formulated for intravenous injection
-
Meropenem formulated for administration
-
Anesthetic
-
Equipment for intravenous or intraperitoneal injections
-
Equipment for bacterial enumeration from tissues (e.g., spleen, liver)
Procedure:
-
Induce infection in mice with a lethal or sub-lethal dose of the MBL-producing bacteria via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
At a specified time post-infection, administer the treatment. Treatment groups may include:
-
Vehicle control
-
Aspergillomarasmine A alone
-
Meropenem alone
-
Aspergillomarasmine A in combination with meropenem
-
-
Monitor the mice for signs of morbidity and mortality over a set period.
-
At the end of the experiment, euthanize the surviving mice and harvest organs (e.g., spleen, liver).
-
Homogenize the tissues and perform serial dilutions for bacterial colony counting to determine the bacterial load in each organ.
-
Compare the survival rates and bacterial loads between the different treatment groups to assess the efficacy of the combination therapy. A study reported an intravenous lethal dose (LD50) of 159.8 mg/kg for AMA in mice.[6]
Applications in Angiotensin-Converting Enzyme (ACE) Inhibition
Historically, aspergillomarasmine A was investigated for its ability to inhibit angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system.[7] Like MBLs, ACE is a zinc-dependent metalloenzyme.
Quantitative Data for ACE Inhibition
| Parameter | Value | Notes |
| ED50 (in vivo) | 10 mg/kg (i.v.) | Effective dose to produce a 50% inhibition of the pressor response to angiotensin I in rats.[7] |
| LD50 (mice) | 250 mg/kg (i.v.) | Acute toxicity.[7] |
Experimental Protocol for In Vitro ACE Inhibition Assay (General)
This protocol is a general method for assessing ACE inhibition and can be adapted for testing aspergillomarasmine A.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Aspergillomarasmine A stock solution
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Assay buffer: 0.15 M Tris-HCl, pH 8.3, containing 0.1 mM ZnCl₂
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of aspergillomarasmine A in the assay buffer.
-
In a 96-well plate, add the diluted aspergillomarasmine A solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the ACE solution to each well (except the negative control) and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic ACE substrate.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial velocity of the reaction for each concentration of aspergillomarasmine A.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Mechanism of MBL Inhibition by Aspergillomarasmine A
Aspergillomarasmine A inhibits MBLs through a mechanism of zinc chelation. The enzyme's active site contains two zinc ions that are crucial for its catalytic activity. AMA binds to and removes one of these zinc ions, rendering the enzyme inactive.
General Experimental Workflow for Evaluating AMA as an MBL Inhibitor
The following diagram illustrates a typical workflow for the preclinical evaluation of aspergillomarasmine A as an MBL inhibitor.
Conclusion
Aspergillomarasmine A is a valuable research tool for studying metallo-β-lactamase-mediated antibiotic resistance. Its ability to chelate zinc ions and inactivate these enzymes makes it a lead compound for the development of adjuvant therapies to be used in combination with β-lactam antibiotics. While its activity as an ACE inhibitor is noted in historical literature, its primary application in current research is focused on combating antibiotic resistance. The protocols and data presented here provide a comprehensive guide for researchers utilizing aspergillomarasmine A in a laboratory setting.
References
- 1. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aspergillomarasmine A (AMA) Production
Welcome to the technical support center for improving the yield of Aspergillomarasmine A (AMA), a potent metallo-β-lactamase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for increased AMA production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high yields of Aspergillomarasmine A?
A1: The primary challenges in AMA production often revolve around three key areas: suboptimal fermentation conditions, genetic limitations of the producing strain (typically Aspergillus oryzae), and inefficient extraction and purification processes. Low yields can result from factors such as inadequate nutrient availability in the culture medium, unfavorable pH and temperature, or feedback inhibition of the biosynthetic pathway.
Q2: Which analytical methods are recommended for quantifying AMA in a fermentation broth?
A2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for accurate and sensitive quantification of AMA. This technique allows for the separation of AMA from other metabolites in the complex fermentation broth and its precise measurement. While specific protocols for AMA are not widely published, methods for quantifying similar polar, non-ribosomal peptides can be adapted. A general approach involves protein precipitation from the broth followed by analysis on a C18 or a more polar column (like HILIC) with a mobile phase consisting of an aqueous solution with a small percentage of organic solvent and a modifier like formic acid.
Troubleshooting Guides
Fermentation Process
Problem: Low or inconsistent AMA yield in shake flask or bioreactor cultures.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Medium Composition: The availability of essential nutrients, particularly carbon and nitrogen sources, is critical for secondary metabolite production.
-
Recommendation: Systematically evaluate different carbon and nitrogen sources. While a specific medium for high-yield AMA production is not established in the literature, a good starting point for Aspergillus oryzae fermentation is a medium rich in complex carbohydrates and organic nitrogen. Consider screening various combinations as outlined in the table below.
-
-
Incorrect pH: The pH of the fermentation medium can significantly influence mycelial growth and enzyme activity related to AMA biosynthesis.
-
Recommendation: Monitor and control the pH of the culture. For many Aspergillus species, optimal secondary metabolite production occurs in a slightly acidic to neutral pH range. It is advisable to test a pH range between 4.5 and 7.0.
-
-
Inadequate Aeration and Agitation: Oxygen supply is crucial for the growth of aerobic fungi like Aspergillus oryzae and for the biosynthesis of many secondary metabolites.
-
Recommendation: Optimize the agitation speed and aeration rate in your fermenter. For shake flask cultures, ensure adequate headspace and use baffled flasks to improve oxygen transfer.
-
-
Non-optimal Temperature: Temperature affects both fungal growth and the stability of the enzymes involved in the AMA biosynthetic pathway.
-
Recommendation: The optimal temperature for growth and secondary metabolite production in Aspergillus oryzae is typically between 25°C and 30°C. Conduct a temperature optimization study within this range.
-
Table 1: Suggested Media Components for Screening to Optimize AMA Production
| Component | Examples for Screening | Rationale |
| Carbon Source | Glucose, Sucrose, Maltose, Soluble Starch | The choice of carbon source can influence the onset and level of secondary metabolism. |
| Nitrogen Source | Yeast Extract, Peptone, Ammonium Sulfate, Sodium Nitrate | Organic nitrogen sources often provide essential growth factors that can enhance secondary metabolite production. |
| Precursors | L-Aspartic Acid | As a direct precursor to the AMA molecule, supplementation may bypass potential bottlenecks in its endogenous synthesis.[1][2] |
Genetic and Metabolic Engineering
Problem: The producing strain has inherently low AMA production capacity.
Possible Causes & Troubleshooting Steps:
-
Low Expression of the AMA Biosynthetic Gene Cluster: The genes responsible for AMA synthesis may be tightly regulated and expressed at low levels under standard laboratory conditions.
-
Recommendation: Overexpress the key enzyme in the biosynthetic pathway, aspergillomarasmine A synthase (AMAS).[3] This can be achieved by placing the amas gene under the control of a strong, constitutive promoter.
-
-
Insufficient Precursor Supply: The biosynthesis of AMA is dependent on the availability of its precursor, L-aspartic acid.[1][3]
-
Recommendation: Engineer the metabolic pathways of Aspergillus oryzae to increase the intracellular pool of L-aspartic acid. This could involve the overexpression of enzymes in the L-aspartate biosynthesis pathway.
-
-
Global Repression of Secondary Metabolism: Many secondary metabolite gene clusters are silenced under typical laboratory growth conditions.
Experimental Protocols
Protocol 1: General Method for Fermentation of Aspergillus oryzae for AMA Production
-
Inoculum Preparation:
-
Grow Aspergillus oryzae on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 28°C for 5-7 days until sporulation is observed.
-
Harvest spores using a sterile solution (e.g., 0.1% Tween 80 in sterile water) and adjust the spore concentration to 1 x 10^7 spores/mL.
-
-
Fermentation:
-
Inoculate a 250 mL baffled flask containing 50 mL of the desired fermentation medium with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the flasks at 28°C with shaking at 200 rpm for 7-10 days.
-
Withdraw samples periodically to measure biomass and AMA concentration.
-
-
AMA Extraction and Quantification:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) after acidifying the broth.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC-MS/MS analysis.
-
Quantify AMA using a validated HPLC-MS/MS method with an appropriate standard curve.
-
Protocol 2: Overexpression of the Aspergillomarasmine A Synthase (amas) Gene
-
Gene Amplification: Amplify the amas gene from the genomic DNA of Aspergillus oryzae using PCR with primers that add suitable restriction sites.
-
Vector Construction: Ligate the amplified amas gene into an Aspergillus expression vector under the control of a strong constitutive promoter (e.g., gpdA promoter).
-
Transformation: Transform the expression vector into a suitable Aspergillus oryzae host strain using a protoplast-polyethylene glycol (PEG) mediated method or Agrobacterium tumefaciens-mediated transformation (ATMT).[6]
-
Screening and Verification: Select transformants based on the selectable marker on the vector. Verify the integration and expression of the amas gene using PCR, RT-qPCR, and/or Western blotting.
-
Fermentation and Analysis: Cultivate the engineered strains under optimized fermentation conditions and quantify AMA production to assess the impact of amas overexpression.
Visualizations
Signaling and Biosynthetic Pathways
Caption: Simplified biosynthetic pathway of Aspergillomarasmine A.
Experimental Workflow for Yield Improvement
Caption: Workflow for improving Aspergillomarasmine A yield.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low Aspergillomarasmine A yield.
References
- 1. mdpi.com [mdpi.com]
- 2. One-Pot Biosynthesis of l-Aspartate from Maleate via an Engineered Strain Containing a Dual-Enzyme System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Regulatory Elements in Fungal Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Genetic Engineering Technology and Its Application in the Industrial Fungus Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
Aspergillomarasmine A (AMA) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of aspergillomarasmine A (AMA), along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing lyophilized aspergillomarasmine A?
A1: Lyophilized AMA should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1] Always keep the container tightly sealed to prevent moisture absorption.
Q2: How should I prepare aspergillomarasmine A solutions?
A2: Aspergillomarasmine A is a polyamino acid and is insoluble in most common organic solvents.[2] It can be dissolved in water, but its solubility is pH-dependent, being more soluble under slightly acidic or basic conditions.[2] For many biological assays, such as metallo-β-lactamase (MBL) inhibition studies, AMA can be dissolved in water with a small amount of ammonium (B1175870) hydroxide (B78521) (≤5% v/v) to achieve a pH between 7.5 and 8.5.[3] It is also soluble in aqueous buffers like HEPES-NaOH.
Q3: What is the stability of aspergillomarasmine A in aqueous solutions?
A3: The stability of AMA in solution is influenced by pH. At lower pH, it can undergo intramolecular cyclization to form anhydroaspergillomarasmine A, a lactam derivative.[2] While specific degradation kinetics are not extensively published, it is advisable to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: Can I use buffers other than HEPES to dissolve aspergillomarasmine A?
A4: While HEPES buffer at pH 7.5 is commonly used in MBL inhibition assays,[4] other non-coordinating buffers at a similar pH range should be suitable. It is crucial to avoid buffers containing metal ions that could chelate with AMA and interfere with its function.
Q5: Is aspergillomarasmine A sensitive to light?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of AMA in MBL inhibition assays.
| Possible Cause | Troubleshooting Step |
| Degradation of AMA in solution | Prepare fresh AMA solutions before each experiment. If using a stock solution, ensure it has been stored properly at low temperature and for a limited time. Avoid multiple freeze-thaw cycles. |
| Incorrect pH of the solution | Verify the pH of your final assay buffer. The chelating ability and conformation of AMA can be pH-dependent. For MBL assays, a pH of around 7.5 is commonly used.[4] |
| Presence of competing metal ions | Ensure that all buffers and reagents are free from contaminating metal ions. Use high-purity water and reagents. Consider treating buffers with a chelating resin like Chelex-100 if metal contamination is suspected.[4] |
| Interaction with other experimental components | Review all components in your assay for potential interactions with a polyamino carboxylic acid. |
Issue 2: Precipitation of aspergillomarasmine A during solution preparation or storage.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent or pH | Ensure you are using a suitable solvent and pH for dissolution. AMA is more soluble in slightly acidic or basic aqueous solutions.[2] For neutral pH, solubility might be limited. |
| Solution is too concentrated | Try preparing a more dilute stock solution and then performing serial dilutions for your experiment. |
| Low temperature storage of a saturated solution | If storing a concentrated stock solution at 4°C, it may precipitate over time. Allow the solution to come to room temperature and vortex to see if it redissolves. For long-term storage, consider aliquoting and storing at -20°C or -80°C. |
Data Presentation
Table 1: Physicochemical Properties of Aspergillomarasmine A
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇N₃O₈ | [2] |
| Molar Mass | 307.26 g/mol | [2] |
| Appearance | Colorless crystals | [2] |
| Decomposition Temperature | 225-236 °C | [2] |
| pKa values (carboxylic acid groups) | 3.5, 4.5 | [2] |
| pKa values (amino groups) | 9.5, 10 | [2] |
| Solubility | Insoluble in common organic solvents; Soluble in water under acidic or basic conditions. | [2] |
Experimental Protocols
Protocol 1: Preparation of Aspergillomarasmine A Stock Solution for MBL Inhibition Assays
-
Weigh out the desired amount of lyophilized aspergillomarasmine A in a sterile microcentrifuge tube.
-
Add sterile, nuclease-free water to the tube.
-
To aid dissolution and adjust the pH, add a small volume of ammonium hydroxide (e.g., to a final concentration of ≤5% v/v) until the AMA is fully dissolved and the solution pH is between 7.5 and 8.5.[3]
-
Vortex briefly to ensure homogeneity.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Use the solution immediately or aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol is a general guideline based on commonly used methods.[4]
-
Assay Buffer Preparation: Prepare a solution of 25 mM HEPES-NaOH, pH 7.5. If concerned about metal contamination, treat the buffer with Chelex-100 resin.[4]
-
Enzyme and Substrate Preparation: Dilute the MBL enzyme and the substrate (e.g., nitrocefin) to their working concentrations in the assay buffer.
-
Assay Procedure: a. In a 96-well plate, add the desired concentrations of aspergillomarasmine A. b. Add the MBL enzyme to each well and incubate for a specific pre-incubation time if required. c. Initiate the reaction by adding the substrate to each well. d. Immediately measure the change in absorbance at the appropriate wavelength for the substrate (e.g., 485 nm for nitrocefin) using a microplate reader.[4] e. Monitor the reaction kinetically over a set period.
-
Data Analysis: Determine the rate of substrate hydrolysis in the presence of different concentrations of AMA to calculate IC₅₀ values or other kinetic parameters.
Visualizations
Caption: Workflow for an in vitro MBL inhibition assay using aspergillomarasmine A.
Caption: Mechanism of aspergillomarasmine A as a metallo-β-lactamase inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
- 3. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aspergillomarasmine A (AMA) Solutions
Welcome to the technical support center for aspergillomarasmine A (AMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and troubleshooting of AMA solutions in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving aspergillomarasmine A?
A1: Aspergillomarasmine A is soluble in aqueous solutions. For biological assays, it is often recommended to dissolve AMA in water, and if necessary, adjust the pH to a slightly alkaline range (pH 7.5-8.5) using a base such as ammonium (B1175870) hydroxide (B78521) to ensure complete dissolution and stability.[1]
Q2: What are the optimal storage conditions for aspergillomarasmine A solutions?
A2: For short-term storage (days to weeks), AMA solutions should be kept at 2-8°C. For long-term storage (months to years), it is recommended to store solutions frozen at -20°C or below. To prevent degradation, protect solutions from light.
Q3: What are the known degradation products of aspergillomarasmine A?
A3: The primary known degradation products of AMA are anhydroaspergillomarasmine A (a lactam form) and products of hydrolysis, including L-aspartic acid and 2,3-diaminopropionic acid. The formation of anhydroaspergillomarasmine A is favored under acidic conditions.
Q4: How does pH affect the stability of aspergillomarasmine A solutions?
A4: The stability of AMA is pH-dependent. Acidic conditions can promote the formation of the inactive lactam, anhydroaspergillomarasmine A. Slightly alkaline conditions (pH 7.5-8.5) are often used for in vitro assays, suggesting better stability in this range. Extreme pH values should be avoided during storage and use.
Q5: Is aspergillomarasmine A sensitive to light?
A5: While specific photostability studies on AMA are not extensively published, it is general best practice for complex organic molecules to be protected from light to prevent potential photodegradation. Therefore, it is recommended to store AMA solutions in amber vials or wrapped in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the AMA solution upon storage. | The pH of the solution may have shifted, reducing the solubility of AMA. The storage temperature may have been too high, leading to degradation and precipitation of byproducts. | Ensure the pH of the solution is maintained in the optimal range (e.g., 7.5-8.5 for biological assays). Store solutions at the recommended temperature (2-8°C for short-term, -20°C for long-term). If precipitation occurs, you may try to redissolve it by adjusting the pH, but it is recommended to prepare a fresh solution for critical experiments. |
| Loss of biological activity of AMA in an experiment. | The AMA solution may have degraded due to improper storage (e.g., exposure to light, elevated temperatures, or suboptimal pH). The solution may have been subjected to multiple freeze-thaw cycles. | Prepare fresh AMA solutions for your experiments. Avoid repeated freeze-thaw cycles by aliquoting the stock solution before freezing. Always store solutions protected from light and at the recommended temperature. |
| Inconsistent experimental results using AMA. | This could be due to the progressive degradation of the AMA stock solution over time. Inaccurate initial weighing of the compound or errors in dilution can also lead to inconsistencies. | Use a freshly prepared and accurately quantified AMA solution for each set of critical experiments. Validate the concentration of your stock solution using an appropriate analytical method, such as HPLC, if possible. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | These peaks may correspond to degradation products of AMA, such as anhydroaspergillomarasmine A or hydrolysis products. | To confirm, run a forced degradation study on a sample of your AMA solution (see experimental protocols below) and compare the chromatograms. Ensure your chromatographic method is capable of separating AMA from its potential degradation products. |
Quantitative Data on AMA Degradation
| Condition | Time | % AMA Remaining (Hypothetical) | Major Degradation Product(s) (Hypothetical) |
| Temperature | |||
| 4°C (in pH 7.4 buffer) | 30 days | >95% | Minimal degradation |
| 25°C (in pH 7.4 buffer) | 7 days | ~85% | Anhydroaspergillomarasmine A, Hydrolysis products |
| 40°C (in pH 7.4 buffer) | 7 days | ~60% | Anhydroaspergillomarasmine A, Hydrolysis products |
| pH | |||
| pH 4.0 (at 25°C) | 24 hours | ~70% | Anhydroaspergillomarasmine A |
| pH 7.4 (at 25°C) | 24 hours | >98% | Minimal degradation |
| pH 9.0 (at 25°C) | 24 hours | >95% | Minimal degradation |
| Light Exposure | |||
| UV light (254 nm) | 4 hours | ~80% | Photodegradation products |
| Ambient light | 7 days | >95% | Minimal degradation |
Experimental Protocols
Protocol for Forced Degradation Study of Aspergillomarasmine A
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for AMA.
1. Preparation of Stock Solution:
-
Prepare a stock solution of AMA in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the AMA stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the AMA stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the AMA stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the AMA stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the AMA stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see below).
Protocol for Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of AMA and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of aspergillomarasmine A.
References
Technical Support Center: Aspergillomarasmine A Bioassays
Welcome to the technical support center for Aspergillomarasmine A (AMA) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments with this potent metallo-β-lactamase (MBL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Aspergillomarasmine A?
A1: Aspergillomarasmine A (AMA) functions as a selective zinc (Zn²⁺) chelator.[1][2] It indirectly inhibits metallo-β-lactamases (MBLs), particularly subclass B1 enzymes like NDM-1 and VIM-2, by sequestering the essential Zn²⁺ cofactors from the enzyme's active site.[1][3] This removal of zinc leads to the inactivation of the enzyme, which is then often degraded within the bacterial cell.[1][3] This mechanism restores the efficacy of β-lactam antibiotics against resistant bacteria.[1]
Q2: Why am I seeing variable efficacy of AMA against different MBL-producing strains?
A2: The effectiveness of AMA can differ significantly depending on the specific MBL and the bacterial strain. MBLs with a higher affinity for zinc and greater stability, such as NDM-6 and IMP-7, may show more tolerance to AMA.[3] The choice of the β-lactam antibiotic partner in the assay also influences the outcome.[4][5]
Q3: Is AMA itself an antibiotic?
A3: No, AMA does not have inherent antimicrobial activity.[6] Its therapeutic potential lies in its ability to be used in combination with β-lactam antibiotics to overcome resistance in bacteria that produce MBLs.[7][8]
Q4: What is the best way to prepare AMA for a bioassay?
A4: AMA can be dissolved in water. To ensure the final pH is between 7.5 and 8.5, it can be diluted in water containing a small amount (≤5% v/v) of ammonium (B1175870) hydroxide.[4][9][10] All solutions should be filter-sterilized before use.[4][9][10]
Q5: Are there any known toxicity concerns with AMA?
A5: While AMA is a potent MBL inhibitor, it has been noted to have relatively low toxicity.[10] However, like other metal chelators, there can be concerns about off-target effects on other metalloproteins in the body.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible results in MBL inhibition assays. | - Variable Zn²⁺ concentration in buffer: MBL activity is highly dependent on zinc. - AMA degradation: Improper storage or handling. - Pipetting errors. | - Use a buffer with a defined and consistent Zn²⁺ concentration (e.g., 10 µM ZnSO₄) or a Chelex-100-treated buffer for Zn²⁺-depleted conditions.[9][10] - Store AMA solutions at -20°C or below and avoid repeated freeze-thaw cycles. - Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Low or no potentiation of β-lactam activity in whole-cell assays. | - Poor cell permeability of AMA. - Efflux pump activity in the bacterial strain. - The specific MBL is not susceptible to AMA. | - Confirm the expression and activity of the target MBL in your strain. - Consider using a strain with known deficiencies in outer membrane permeability or efflux pumps (e.g., ΔbamB ΔtolC) as a control.[4] - Test AMA against a known susceptible MBL (e.g., NDM-1, VIM-2) as a positive control.[4][5] |
| High background in spectrophotometric assays (e.g., nitrocefin (B1678963) hydrolysis). | - Contamination of reagents or enzyme. - Spontaneous hydrolysis of the substrate. | - Use fresh, high-quality reagents and sterile technique. - Run a control with no enzyme to measure the rate of spontaneous substrate hydrolysis and subtract this from your experimental values. |
| AMA appears to be a weak inhibitor in my in vitro enzyme assay. | - Incorrect assay conditions. - The MBL being tested has a very high affinity for zinc. | - Ensure the pH of the assay buffer is optimal (typically 7.5-8.5).[4][9][10] - The inhibitory activity of AMA is time-dependent; ensure a sufficient pre-incubation time of AMA with the enzyme before adding the substrate.[6] - Be aware that some MBLs are inherently less susceptible to AMA.[3] |
Quantitative Data Summary
| Parameter | MBL Target | Value | Reference |
| IC₅₀ | NDM-1 | 4.0 µM | [11] |
| IC₅₀ | VIM-2 | 9.6 µM | [11] |
| Rescue Concentration (RC) of AMA with Meropenem (2 µg/mL) against E. coli expressing blaNDM-1 | NDM-1 | 8 µg/mL | [9][10] |
| Inhibition Rate Constant (kobs) for NDM-1 | NDM-1 | 0.16 ± 0.02 min⁻¹ | [6] |
| Half-life (t₁/₂) for NDM-1 inhibition | NDM-1 | 4.1 min | [6] |
Experimental Protocols & Visualizations
Protocol 1: Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of AMA against a purified MBL enzyme using a chromogenic substrate like nitrocefin.
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
Aspergillomarasmine A (AMA)
-
Nitrocefin (or other suitable β-lactam substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, with 100 µM ZnSO₄)[12]
-
96-well microtiter plate
-
Spectrophotometer
Methodology:
-
Prepare serial dilutions of AMA in the assay buffer.
-
In a 96-well plate, add the MBL enzyme to each well to a final concentration of approximately 10 nM.[12]
-
Add the AMA dilutions to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding nitrocefin to each well.
-
Immediately measure the change in absorbance at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.
-
Calculate the initial reaction velocities and determine the IC₅₀ value of AMA.
Caption: Workflow for an in vitro MBL inhibition assay.
Protocol 2: Whole-Cell Antibiotic Potentiation Assay
This protocol is used to assess the ability of AMA to restore the susceptibility of an MBL-producing bacterial strain to a β-lactam antibiotic.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Aspergillomarasmine A (AMA)
-
β-lactam antibiotic (e.g., meropenem)
-
Growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plate
-
Incubator
-
Plate reader
Methodology:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
In a 96-well plate, add a fixed, sub-inhibitory concentration of the β-lactam antibiotic to each well. For meropenem, the EUCAST breakpoint of 2 µg/mL is often used.[6][9]
-
Prepare and add serial dilutions of AMA to the wells.
-
Add the bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density (OD) at 600 nm to determine bacterial growth.
-
The "rescue concentration" is the minimum concentration of AMA that inhibits bacterial growth in the presence of the antibiotic.
Caption: Workflow for a whole-cell antibiotic potentiation assay.
Aspergillomarasmine A Mechanism of Action
The following diagram illustrates the signaling pathway of AMA's inhibitory action on MBLs.
Caption: AMA sequesters Zn²⁺, leading to MBL inactivation.
References
- 1. Aspergillomarasmine A|NDM-1 Inhibitor|For Research [benchchem.com]
- 2. fmjpublishing.com [fmjpublishing.com]
- 3. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
overcoming solubility issues with aspergillomarasmine A
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use of aspergillomarasmine A (AMA), with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is aspergillomarasmine A (AMA) and what is its primary application in research?
A1: Aspergillomarasmine A (AMA) is a fungal natural product that acts as a potent inhibitor of metallo-β-lactamases (MBLs).[1][2] MBLs are enzymes produced by certain bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems. AMA's primary research application is to restore the efficacy of these antibiotics against MBL-producing resistant bacteria.[1][2]
Q2: What is the mechanism of action of AMA?
A2: AMA functions as a selective zinc (Zn²⁺) chelator.[3] Metallo-β-lactamases require zinc ions as cofactors for their enzymatic activity.[4][5] AMA inhibits MBLs by binding to and sequestering these essential zinc ions, rendering the enzymes inactive. This inactivation restores the susceptibility of the bacteria to β-lactam antibiotics.[3][6]
Q3: What are the general solubility characteristics of AMA?
A3: Aspergillomarasmine A is generally insoluble in common organic solvents. It is soluble in dimethyl sulfoxide (B87167) (DMSO) and can be dissolved in aqueous solutions under basic conditions.[7] Specifically, the use of a small volume of ammonium (B1175870) hydroxide (B78521) to raise the pH of aqueous solutions has been shown to facilitate its dissolution.[4][7]
Q4: How should I store AMA powder and its stock solutions?
A4: Solid AMA powder should be stored at -20°C for long-term stability. Stock solutions of AMA in DMSO can also be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles.[6][8] Aqueous stock solutions are generally recommended to be prepared fresh before use.[6]
Troubleshooting Guides
Issue 1: Precipitation of AMA in Aqueous Solutions
Symptoms:
-
Visible particulate matter or cloudiness after dissolving AMA in water or buffer.
-
Precipitate formation after adding the AMA stock solution to cell culture media.
Possible Causes:
-
Incorrect pH: AMA is poorly soluble in neutral or acidic aqueous solutions.
-
High Concentration: The concentration of AMA may exceed its solubility limit in the prepared solution.
-
Temperature Shock: Adding a cold, concentrated stock solution to warmer media can sometimes induce precipitation.[9]
-
Interaction with Media Components: Divalent cations (e.g., calcium, magnesium) or proteins in serum-containing media can potentially interact with AMA, leading to the formation of insoluble complexes.[9]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify pH | Ensure the pH of your aqueous AMA solution is between 7.5 and 8.5. This can be achieved by adding a small volume (≤5% v/v) of ammonium hydroxide.[4][7] |
| 2 | Adjust Concentration | If precipitation persists at the correct pH, try preparing a more dilute stock solution. |
| 3 | Pre-warm Solutions | Before adding your AMA stock to cell culture media, ensure both solutions are at the same temperature (e.g., room temperature or 37°C).[9] |
| 4 | Slow Addition | Add the AMA stock solution to the media dropwise while gently swirling to ensure rapid and even mixing.[9] |
| 5 | Test in Media | Prepare a cell-free medium with the same concentration of AMA to confirm if the precipitation is inherent to the medium's composition.[9] |
Issue 2: AMA Precipitation When Diluting a DMSO Stock Solution
Symptoms:
-
A precipitate forms immediately upon diluting a DMSO stock solution of AMA into an aqueous buffer or cell culture medium.
Possible Causes:
-
Rapid Change in Solvent Polarity: A sudden shift from a high-DMSO to a high-aqueous environment can cause the compound to crash out of solution.
-
Final Concentration Too High: The final concentration of AMA in the aqueous medium may be above its solubility limit in that specific medium.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Stepwise Dilution | Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous medium. |
| 2 | Vortexing/Sonication | After dilution, vortex or sonicate the solution for a few minutes to help redissolve any precipitate that may have formed.[8] |
| 3 | Gentle Warming | Briefly warming the solution to 37°C in a water bath can aid in redissolving the precipitate.[8] |
| 4 | Lower Final DMSO Concentration | Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to minimize solvent-induced precipitation and cell toxicity.[8] |
Quantitative Data Summary
Table 1: Effective Concentrations of Aspergillomarasmine A in Combination with Meropenem (B701) against E. coli Expressing Various Metallo-β-Lactamases.
| MBL Subclass | MBL Allele | AMA Concentration to Resensitize E. coli to Meropenem (≤2 µg/ml) |
| B1 | NDM-1 | 4 - 8 µg/ml |
| B1 | VIM-1 | 4 - 8 µg/ml |
| B1 | VIM-2 | 4 - 8 µg/ml |
| B1 | NDM-4, NDM-5, NDM-6, NDM-7 | 12 - 16 µg/ml |
| B1 | IMP-1, IMP-7, IMP-27 | 12 - 16 µg/ml |
| B2 & B3 | CphA2, AIM-1 | ≥64 µg/ml (No rescue of meropenem at 2 µg/ml) |
Data adapted from cell-based assays with Escherichia coli.[4]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of Aspergillomarasmine A
Materials:
-
Aspergillomarasmine A (solid)
-
Sterile, deionized water
-
Ammonium hydroxide solution (e.g., 28-30%)
-
Sterile microcentrifuge tubes
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of AMA powder in a sterile microcentrifuge tube.
-
Add a portion of the final desired volume of sterile water.
-
While vortexing, add a small volume of ammonium hydroxide (start with a volume equivalent to 1-2% of the total final volume).
-
Check the pH of the solution. Continue to add small aliquots of ammonium hydroxide until the pH is stable between 7.5 and 8.5.[4][7]
-
Bring the solution to the final desired volume with sterile water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
It is recommended to prepare this solution fresh for each experiment.
Protocol 2: Preparation of a DMSO Stock Solution of Aspergillomarasmine A
Materials:
-
Aspergillomarasmine A (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of AMA powder in a sterile tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution until the AMA is completely dissolved. Gentle warming to 37°C may aid dissolution.[8]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. For longer-term storage, -80°C is recommended.[8]
Visualizations
Caption: Workflow for preparing and using AMA solutions.
Caption: Flowchart for troubleshooting AMA precipitation.
Caption: AMA's mechanism of MBL inhibition via zinc chelation.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adl.usm.my [adl.usm.my]
- 4. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc is an important inter-kingdom signal between the host and microbe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Aspergillomarasmine A (AMA) Dosage Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aspergillomarasmine A (AMA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is aspergillomarasmine A (AMA) and what is its primary application in research?
Aspergillomarasmine A (AMA) is a fungal natural product, a polyamino acid, and a tetracarboxylic acid that was first isolated from the fungus Aspergillus versicolor.[1] Its primary research application lies in its potent ability to inhibit metallo-β-lactamases (MBLs), which are enzymes produced by some bacteria that confer resistance to a wide range of β-lactam antibiotics, including carbapenems.[1][2]
Mechanism of Action
Q2: How does AMA inhibit metallo-β-lactamases (MBLs)?
AMA functions as a selective zinc (Zn²⁺) chelator.[1][3] It inactivates MBLs, such as New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2), by binding to and removing the essential zinc ions from the enzyme's active site.[1][4] This sequestration of Zn²⁺ leads to the inactivation of the MBL, which in turn restores the efficacy of β-lactam antibiotics against resistant bacteria.[1][3] Studies have shown that AMA encourages the dissociation of a Zn²⁺ ion from the less tightly bound metal site in NDM-1, leading to a zinc-depleted, inactive enzyme that is subsequently degraded within the bacterial cell.[1][3]
Experimental Design
Q3: What is the recommended starting concentration for AMA in in vitro assays?
The effective concentration of AMA can vary depending on the specific MBL, the bacterial strain, and the antibiotic partner used. However, a common starting point for in vitro cell-based assays is a concentration of 8 µg/mL of AMA. This concentration has been shown to restore the antibacterial activity of meropenem (B701) against resistant E. coli.[5][6] IC₅₀ values for the inhibition of purified MBLs like NDM-1 and VIM-2 are in the low micromolar range, specifically 4.0 µM and 9.6 µM, respectively.[4]
Q4: What is a suitable dosage for AMA in in vivo mouse models?
In mouse infection models with NDM-1-expressing Klebsiella pneumoniae, AMA has been shown to efficiently restore the activity of meropenem.[2][7] The reported LD₅₀ (the dose that is lethal to 50% of the animals) for AMA in mice is 159.8 mg/kg when administered intravenously.[7][8] Effective dosages in combination with antibiotics should be determined through dose-response studies, but a single dose has been shown to be effective in animal models.[5]
Q5: Which antibiotics are best to pair with AMA?
Carbapenem antibiotics are considered the optimal partners for AMA.[9][10] Studies have systematically evaluated AMA in combination with various β-lactams and found that its efficacy is most pronounced when paired with carbapenems like meropenem.[9][11]
Troubleshooting Guide
Poor Efficacy in In Vitro Assays
Q1: I am not observing the expected potentiation of my antibiotic with AMA. What could be the reason?
Several factors can influence the efficacy of AMA in in vitro assays:
-
MBL Subclass: The inhibitory potency of AMA can vary against different MBLs. Bacteria producing NDM-1 and VIM-2 (subclass B1) are highly susceptible to AMA inhibition, while those producing MBLs from subclasses B2 and B3 may be less sensitive.[9][10][12]
-
Zinc Concentration in Media: Since AMA acts by chelating zinc, the concentration of free Zn²⁺ in your culture medium can affect its activity. High levels of exogenous zinc may counteract the inhibitory effect of AMA.
-
Antibiotic Partner: The choice of β-lactam antibiotic is crucial. Carbapenems are the most effective partners for AMA.[9][10]
-
Presence of Other Resistance Mechanisms: The bacterial strain may possess other resistance mechanisms, such as serine-β-lactamases (SBLs), which are not inhibited by AMA. In such cases, a combination with an SBL inhibitor like avibactam (B1665839) may be necessary.[11][13]
Variability in Experimental Results
Q2: I am observing inconsistent results between experiments. What are the potential sources of variability?
-
AMA Stability: Ensure proper storage and handling of your AMA stock solutions to prevent degradation.
-
Bacterial Growth Phase: The growth phase of the bacteria can impact their susceptibility to antibiotics. Standardize the growth phase of your bacterial cultures for all experiments.
-
Assay Conditions: Minor variations in pH, incubation time, and temperature can affect enzyme kinetics and bacterial growth. Maintain consistent assay conditions.
Toxicity in Animal Studies
Q3: I am concerned about the potential toxicity of AMA in my animal experiments. What is known about its safety profile?
The LD₅₀ of AMA in mice has been established at 159.8 mg/kg via intravenous injection.[7][8] While AMA is generally well-tolerated in animal models at therapeutic doses, it is crucial to perform preliminary dose-ranging studies to determine the optimal therapeutic window for your specific animal model and infection type.[5] The narrow metal selectivity of AMA, preferring Zn²⁺ over other biologically abundant cations like Mg²⁺, Ca²⁺, and Mn²⁺, may contribute to its relatively low toxicity.[5]
Quantitative Data Summary
Table 1: In Vitro Efficacy of Aspergillomarasmine A (AMA)
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ | NDM-1 | 4.0 µM | [4] |
| IC₅₀ | VIM-2 | 9.6 µM | [4] |
| Rescue Concentration | E. coli expressing blaNDM-1 | 8 µg/mL | [6][14] |
| Inhibition Rate Constant (kobs) | NDM-1 | 0.16 ± 0.02 min⁻¹ | [5] |
| Half-life (t1/2) of NDM-1 inactivation | NDM-1 | 4.1 min | [5] |
Table 2: In Vivo Data for Aspergillomarasmine A (AMA)
| Parameter | Animal Model | Value | Reference |
| LD₅₀ (intravenous) | Mice | 159.8 mg/kg | [7][8] |
| Survival Rate (AMA + meropenem) | Mice infected with NDM-1-producing K. pneumoniae | >95% | [1] |
Experimental Protocols
Metallo-β-Lactamase (MBL) Inhibition Assay (In Vitro)
This protocol is a generalized procedure for determining the inhibitory activity of AMA against a purified MBL enzyme.
-
Enzyme Preparation: Purify the target MBL (e.g., NDM-1) according to established protocols. Ensure the enzyme preparation contains 2 molar equivalents of Zn²⁺.[5]
-
Reaction Buffer: Prepare a suitable reaction buffer, for example, 20 mM HEPES-NaOH, 100 mM NaCl, pH 7.5.[5]
-
Substrate: Use a chromogenic β-lactam substrate such as nitrocefin (B1678963).
-
Assay Procedure: a. In a 96-well plate, add the reaction buffer. b. Add varying concentrations of AMA to the wells. c. Add the purified MBL enzyme to the wells and incubate for a defined period (e.g., 10 minutes) to allow for inhibition. d. Initiate the reaction by adding the nitrocefin substrate. e. Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of AMA by plotting the percentage of inhibition against the logarithm of the AMA concentration.
In Vivo Efficacy Model (Murine Peritonitis Model)
This protocol outlines a general workflow for assessing the efficacy of AMA in combination with an antibiotic in a mouse model of infection.
-
Bacterial Strain: Use a clinically relevant bacterial strain expressing an MBL, such as NDM-1-producing Klebsiella pneumoniae.
-
Infection: Infect mice (e.g., CD-1 mice) via intraperitoneal (i.p.) injection with a predetermined lethal or sublethal dose of the bacterial suspension.
-
Treatment: a. At a specified time post-infection (e.g., 1 hour), administer the treatment intravenously (i.v.) or via another appropriate route. b. Treatment groups may include: Vehicle control (e.g., PBS), antibiotic alone (e.g., meropenem), AMA alone, and the combination of AMA and the antibiotic.
-
Monitoring: Monitor the mice for survival over a set period (e.g., 7 days).
-
Bacterial Load Determination (Optional): At a specific time point post-treatment, euthanize a subset of mice from each group and collect organs (e.g., spleen, liver) to determine the bacterial burden by plating homogenized tissue on appropriate agar (B569324) plates.
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and compare bacterial loads between treatment groups.
Visualizations
Caption: Mechanism of MBL inhibition by AMA.
Caption: In vivo experimental workflow.
Caption: Troubleshooting logic for poor in vitro efficacy.
References
- 1. Aspergillomarasmine A|NDM-1 Inhibitor|For Research [benchchem.com]
- 2. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance. | Department of Biology [biology.ox.ac.uk]
- 3. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 12. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aspergillomarasmine A (AMA) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of aspergillomarasmine A (AMA).
Frequently Asked Questions (FAQs)
Q1: What is aspergillomarasmine A (AMA) and why is its purification important?
Aspergillomarasmine A is a polyamino acid natural product produced by the fungus Aspergillus versicolor.[1][2] Its purification is of significant interest due to its activity as a potent inhibitor of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to several pathogenic bacteria.[3][4][5] By inhibiting MBLs, AMA can restore the efficacy of carbapenem (B1253116) antibiotics against resistant bacterial strains.[4][6]
Q2: What are the main challenges in purifying AMA from fungal cultures?
The primary challenges in AMA purification include:
-
Low Yield: As with many natural products, the concentration of AMA in fungal fermentation broths is often low.
-
Presence of Analogs: The co-production of structurally similar compounds, such as aspergillomarasmine B, can complicate the purification process.[1]
-
Polarity: AMA is a highly polar molecule, which influences the choice of chromatographic techniques.
-
Potential for Degradation: AMA can be sensitive to pH and temperature. At lower pH, it can convert to its lactam form, anhydroaspergillomarasmine A, and it decomposes at temperatures between 225° and 236 °C.[1]
Q3: What analytical techniques are used to identify and quantify AMA?
AMA is typically characterized and quantified using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of AMA.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition.[7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of AMA preparations.[8]
Troubleshooting Guides
Low Yield of Purified AMA
| Potential Cause | Recommended Solution |
| Suboptimal Fungal Growth and AMA Production | Optimize fermentation conditions (media composition, pH, temperature, aeration) for Aspergillus versicolor to maximize AMA production. |
| Inefficient Extraction from Fermentation Broth | Ensure complete cell lysis to release intracellular AMA. Use a polar solvent for extraction, such as a methanol-water mixture. Perform multiple extraction steps to maximize recovery. |
| Loss of AMA During Chromatographic Steps | Optimize column loading and elution conditions. For ion-exchange chromatography, ensure the pH of the buffer is appropriate to achieve strong binding of AMA to the resin. For RP-HPLC, select a suitable column and mobile phase to achieve good retention and sharp peaks. |
| Degradation of AMA During Purification | Maintain a neutral to slightly basic pH throughout the purification process to avoid the formation of anhydroaspergillomarasmine A.[1] Avoid high temperatures; perform purification steps at room temperature or 4°C where possible. |
Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Recommended Removal Strategy |
| Aspergillomarasmine B | Mass Spectrometry (detects difference in molecular weight) | High-resolution RP-HPLC with a shallow gradient can be optimized to separate these two closely related compounds. |
| Other Fungal Metabolites | HPLC, LC-MS | Employ orthogonal purification techniques. For example, follow ion-exchange chromatography with a reverse-phase chromatography step. |
| Salts from Buffers | Conductivity Measurement | Desalt the final AMA sample using a size-exclusion column or through dialysis. |
Experimental Protocols
Protocol 1: Extraction of AMA from Aspergillus versicolor Culture
-
Culture Harvesting: After fermentation, separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Cell Lysis: Disrupt the fungal mycelia to release intracellular AMA. This can be achieved by methods such as sonication, bead beating, or freeze-thawing in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Solvent Extraction:
-
Combine the lysed mycelia and the culture supernatant.
-
Extract the aqueous mixture with a polar organic solvent such as methanol (B129727) or a mixture of methanol and water (e.g., 80:20 v/v).
-
Repeat the extraction process three times to ensure maximum recovery of AMA.
-
-
Solvent Removal: Pool the organic extracts and remove the solvent under reduced pressure using a rotary evaporator.
-
Crude Extract Preparation: Resuspend the dried extract in deionized water for further purification.
Protocol 2: Purification of AMA using Ion-Exchange Chromatography
As a polyamino acid with multiple carboxylic acid and amino groups, AMA is amenable to purification by ion-exchange chromatography (IEX).[1][9][10]
-
Resin Selection: Use a strong anion exchange (Q-type) or a strong cation exchange (S-type) resin, depending on the pH of the mobile phase.
-
Column Equilibration: Equilibrate the chosen IEX column with a low ionic strength buffer at a pH that ensures AMA is charged and will bind to the resin. For anion exchange, a buffer with a pH above the isoelectric point of AMA should be used. For cation exchange, a buffer with a pH below the isoelectric point is required.
-
Sample Loading: Load the crude aqueous extract onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound AMA using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) in the equilibration buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of AMA using HPLC or a colorimetric assay (e.g., ninhydrin (B49086) test for amino acids).[1] Pool the fractions containing pure AMA.
Protocol 3: Final Polishing by Reversed-Phase HPLC
For achieving high purity, a final polishing step using reversed-phase HPLC is recommended.[8][11]
-
Column Selection: Use a C18 stationary phase column suitable for the separation of polar compounds.
-
Mobile Phase: A typical mobile phase would consist of a gradient of water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) and acetonitrile.
-
Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute AMA.
-
Detection: Monitor the elution profile using a UV detector, typically at a low wavelength (e.g., 210-220 nm) where the peptide-like bonds of AMA absorb.
-
Fraction Collection: Collect the peak corresponding to AMA.
-
Solvent Removal: Remove the HPLC solvents by lyophilization to obtain the purified AMA as a solid.
Visualizations
References
- 1. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of Aspergillomarasmine A derivatives as novel NDM-1 inhibitor to overcome antibiotics resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 10. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Aspergillomarasmine A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and overcome challenges in experiments involving aspergillomarasmine A (AMA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for aspergillomarasmine A (AMA)?
Aspergillomarasmine A is a natural aminopolycarboxylic acid that functions as a selective chelating agent for certain divalent metal cations.[1][2] Its primary mechanism of action in the context of antibiotic resistance is the sequestration of zinc ions (Zn²⁺).[1][3] By binding to and removing Zn²⁺ from the active site of metallo-β-lactamases (MBLs), AMA inhibits their enzymatic activity.[1][3][4] This inhibition restores the efficacy of β-lactam antibiotics against bacteria expressing these resistance enzymes.[5]
Q2: Is AMA effective against all types of metallo-β-lactamases (MBLs)?
No, the inhibitory potency of AMA varies among different MBL families and even between allelic variants.[2] It is highly effective against subclass B1 MBLs such as NDM-1 and VIM-2.[5][6] However, it shows weaker activity against other MBLs like IMP-7 and is significantly less effective against MBLs in subclasses B2 and B3, such as CphA2 and AIM-1.[6] This variability is linked to the differing zinc ion affinity and stability of the MBLs themselves.[1][3]
Q3: Can AMA inhibit other metalloenzymes besides MBLs?
While AMA has a high affinity for Zn²⁺, it can also bind to other divalent cations like cobalt (Co²⁺) and nickel (Ni²⁺).[1] This raises the possibility of off-target effects on other metalloenzymes. However, AMA's binding affinity for Zn²⁺ is in a range that allows it to effectively inhibit MBLs while minimizing effects on host metalloproteins that have much higher affinities for zinc.[1][2]
Q4: How should I prepare and store AMA solutions?
Aspergillomarasmine A is a colorless crystalline solid.[7] It is generally insoluble in common organic solvents but can be dissolved in water under basic or strongly acidic conditions.[7] For experimental use, it is often dissolved in water with the addition of a small amount of ammonium (B1175870) hydroxide (B78521) to ensure the final pH is between 7.5 and 8.5.[5] It is recommended to prepare fresh solutions for each experiment to avoid potential degradation.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of MBL Activity
Possible Cause 1: Inappropriate MBL Target
-
Troubleshooting: Confirm that the MBL you are studying is known to be susceptible to AMA. As noted, AMA is most potent against NDM-1 and VIM-2 and less effective against others.[5][6]
-
Recommendation: If possible, include a positive control with a known AMA-sensitive MBL to validate your experimental setup.
Possible Cause 2: Zinc Contamination in Buffers or Labware
-
Troubleshooting: Trace amounts of zinc in your experimental buffers or leached from labware can compete with the MBL for AMA binding, leading to an underestimation of its inhibitory activity. Glass and stainless steel can be sources of zinc contamination.
-
Recommendation: Use metal-free plasticware whenever possible. Treat buffers with a chelating resin like Chelex-100 to remove divalent cations.
Possible Cause 3: High Zinc Affinity of the Target MBL
-
Troubleshooting: MBLs with very high affinity for zinc, such as NDM-6 and IMP-7, are more tolerant to AMA.[1][3]
-
Recommendation: For these MBLs, higher concentrations of AMA may be required to observe significant inhibition.
Issue 2: Artifacts in Cell-Based Assays
Possible Cause 1: Non-specific Binding and Labeling
-
Troubleshooting: In experiments using thiol-reactive probes (e.g., biotin-maleimide) in E. coli, AMA treatment has been observed to cause extensive labeling of background thiols in the outer membrane proteome.[1][2] This can obscure the specific signal you are trying to measure.
-
Recommendation: Consider using alternative labeling strategies, such as incorporating an epitope tag (e.g., FLAG-tag) onto your protein of interest for more specific detection.[2]
Possible Cause 2: Influence of the β-Lactam Partner
-
Troubleshooting: The efficacy of AMA in cell-based assays is dependent on the specific β-lactam antibiotic it is paired with.[6] Carbapenems like meropenem (B701) are generally the most effective partners for AMA.[6]
-
Recommendation: If you are not observing the expected potentiation of antibiotic activity, consider testing different β-lactam partners.
Issue 3: Protein Instability and Precipitation
Possible Cause 1: Instability of the Purified MBL
-
Troubleshooting: Some MBLs, such as IMP-7, are prone to precipitation, especially when they have an N-terminal His-tag.[4] This can lead to variability in enzyme concentration and activity.
-
Recommendation: If you are working with a purified MBL that shows poor solubility, consider cleaving the His-tag after purification.[4]
Possible Cause 2: AMA-Induced MBL Degradation
-
Troubleshooting: AMA-mediated removal of zinc can lead to the degradation of certain MBLs, such as NDM-1, in the periplasm of E. coli.[1][2][3] This is part of its mechanism of action but can be misinterpreted as a direct inhibitory effect in some experimental setups.
-
Recommendation: Be aware of this phenomenon when interpreting your results. Time-course experiments can help to distinguish between direct inhibition and degradation-mediated loss of activity.
Experimental Protocols
Protocol 1: In Vitro MBL Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of AMA against a purified MBL.
Materials:
-
Purified MBL enzyme
-
Aspergillomarasmine A
-
Nitrocefin (B1678963) (or another suitable β-lactam substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Microplate reader
Procedure:
-
Prepare a stock solution of AMA in water (adjusting pH with ammonium hydroxide if necessary).
-
In a 96-well plate, add a fixed concentration of the purified MBL to the assay buffer.
-
Add varying concentrations of AMA to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a solution of nitrocefin.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm using a microplate reader.
-
Calculate the initial velocity of the reaction for each AMA concentration.
-
Determine the IC₅₀ value of AMA by plotting the percentage of inhibition against the logarithm of the AMA concentration.
Protocol 2: Checkerboard Assay for Antibiotic Potentiation
This cell-based assay is used to assess the ability of AMA to potentiate the activity of a β-lactam antibiotic against an MBL-producing bacterial strain.
Materials:
-
MBL-producing bacterial strain
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Aspergillomarasmine A
-
β-lactam antibiotic (e.g., meropenem)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare two-fold serial dilutions of the β-lactam antibiotic along the x-axis of a 96-well plate.
-
Prepare two-fold serial dilutions of AMA along the y-axis of the plate.
-
Inoculate the wells with a standardized suspension of the MBL-producing bacteria in CAMHB.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the minimum inhibitory concentration (MIC) of the antibiotic alone and in combination with each concentration of AMA by observing the lowest concentration that prevents visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the combination is synergistic, additive, indifferent, or antagonistic.
Data Presentation
| Parameter | NDM-1 | VIM-2 | IMP-7 | CphA2 (B2) | AIM-1 (B3) |
| AMA IC₅₀ (µM) | ~4.0[4] | ~9.6[4] | >500 | High | High |
| Observed Effect of AMA | Potent Inhibition | Potent Inhibition | Weak Inhibition | Minimal Inhibition | Minimal Inhibition |
Table 1: Comparative Inhibitory Activity of Aspergillomarasmine A against Various Metallo-β-Lactamases.
| β-Lactam Antibiotic | Class | Efficacy with AMA |
| Meropenem | Carbapenem | High |
| Imipenem | Carbapenem | High |
| Doripenem | Carbapenem | High |
| Ertapenem | Carbapenem | Moderate to High |
| Cefepime | Cephalosporin | Lower |
| Ampicillin | Penicillin | Lower |
Table 2: Efficacy of Aspergillomarasmine A in Combination with Different β-Lactam Antibiotics.
Visualizations
Caption: Mechanism of Action of Aspergillomarasmine A (AMA).
Caption: Troubleshooting workflow for inconsistent MBL inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
aspergillomarasmine A quality control parameters
Welcome to the technical support center for aspergillomarasmine A (AMA). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing aspergillomarasmine A effectively in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
1. What is aspergillomarasmine A and what are its primary applications?
Aspergillomarasmine A (AMA) is a natural polyamino acid produced by fungi such as Aspergillus versicolor.[1] It is a tetracarboxylic acid that functions as a potent inhibitor of metallo-β-lactamases (MBLs), particularly New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][2] Its primary research application is to reverse antibiotic resistance in Gram-negative bacteria by sequestering zinc ions (Zn²⁺) that are essential for MBL activity, thereby restoring the efficacy of β-lactam antibiotics like carbapenems.[3][4][5]
2. What are the recommended storage and handling conditions for aspergillomarasmine A?
For optimal stability, aspergillomarasmine A should be stored in a dry, dark environment. Recommended storage conditions are as follows:
Proper storage is crucial as some analogs of AMA have been noted to be unstable, potentially forming anhydro products.[3][6]
3. What are the solubility properties of aspergillomarasmine A?
Aspergillomarasmine A is described as colorless crystals.[1] Its solubility is as follows:
-
Insoluble: in common organic solvents.[1]
-
Soluble: in DMSO and in water under basic or strongly acidic conditions.[1][2]
4. How can I confirm the identity of my aspergillomarasmine A sample?
Several analytical techniques can be used to confirm the identity of aspergillomarasmine A. While a standardized monograph may not be available, the following methods are commonly employed in research settings:
-
Mass Spectrometry: To confirm the molecular weight (Molar Mass: 307.259 g·mol⁻¹).[1]
-
NMR Spectroscopy: To confirm the chemical structure.
-
Optical Rotation: Aspergillomarasmine A has a specific optical rotation of [α]²⁰D at pH 7 of -48°.[1]
5. What is the mechanism of action of aspergillomarasmine A?
Aspergillomarasmine A functions as a selective Zn²⁺ chelator.[3][4] It inhibits metallo-β-lactamases (MBLs) indirectly by binding to and sequestering the Zn²⁺ ions from the enzyme's active site.[3][5] This removal of the essential metal cofactor inactivates the MBL, preventing it from hydrolyzing β-lactam antibiotics.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no biological activity (failure to potentiate antibiotic effect) | Degradation of AMA: Improper storage (exposure to light, moisture, or high temperatures) can lead to degradation. Some analogs are known to be unstable and form anhydro products.[3][6] | Ensure AMA has been stored correctly (dry, dark, -20°C for long-term).[2] Prepare fresh solutions for your experiments. Consider verifying the integrity of the compound using HPLC or Mass Spectrometry. |
| Incorrect pH of medium: The activity of AMA can be pH-dependent. At lower pH, the formation of the lactam form, anhydroaspergillomarasmine A, is favored, which may have different activity.[1] | Check and adjust the pH of your experimental buffer or medium. AMA is soluble in water under basic or strongly acidic conditions.[1] | |
| Presence of excess metal ions: The mechanism of AMA is zinc chelation.[3] If the experimental medium contains high concentrations of Zn²⁺, it may saturate the AMA, preventing it from inhibiting the MBLs. | Perform experiments in a zinc-depleted buffer (e.g., treated with Chelex-100) as a control to verify the zinc-dependent inhibition.[3][6] | |
| Precipitation of AMA in solution | Poor solubility: AMA is insoluble in many common organic solvents.[1] | Dissolve AMA in DMSO or in aqueous solutions with adjusted pH (either strongly acidic or basic).[1][2] |
| Variability in experimental results | Purity of AMA: The purity of the AMA sample can affect its potency. A common purity level for commercially available AMA is >98%.[2] | Refer to the Certificate of Analysis for your batch to confirm the purity. If purity is a concern, consider purification by HPLC. |
| Instability of AMA analogs: If you are working with synthesized analogs of AMA, be aware that some have been reported to be very unstable after deprotection.[3][6] | Characterize the stability of your specific analog under your experimental conditions. Use freshly prepared and deprotected material. |
Quality Control Parameters
While a universal standard may not be established for this research compound, a typical Certificate of Analysis would include the following parameters.
| Parameter | Typical Specification | Method |
| Appearance | Colorless crystals or white powder[1] | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, Mass Spectrometry |
| Purity | ≥98%[2] | HPLC/UPLC |
| Solubility | Soluble in DMSO[2] | Visual Inspection |
| Optical Rotation | [α]²⁰D = -48° (c=1, pH 7)[1] | Polarimetry |
| Storage | Short term: 0-4°C; Long term: -20°C[2] | - |
Experimental Protocols & Workflows
General Workflow for Quality Control of Aspergillomarasmine A
This workflow outlines the typical steps for verifying the quality of an incoming batch of aspergillomarasmine A.
Caption: Quality control workflow for aspergillomarasmine A.
Signaling Pathway: Mechanism of MBL Inhibition
The diagram below illustrates the mechanism by which aspergillomarasmine A inhibits metallo-β-lactamases.
Caption: Mechanism of MBL inactivation by aspergillomarasmine A.
References
- 1. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
- 2. Aspergillomarasmine A|NDM-1 Inhibitor|For Research [benchchem.com]
- 3. Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Aspergillomarasmine A (AMA) Production
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scaling up of aspergillomarasmine A (AMA) production. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up aspergillomarasmine A (AMA) production from laboratory to industrial scale?
A1: Scaling up AMA production involves transitioning from well-controlled, small-volume laboratory fermentations to larger, more complex industrial bioreactors. Key challenges include:
-
Maintaining optimal and homogenous culture conditions: Ensuring consistent pH, temperature, dissolved oxygen, and nutrient distribution in large bioreactors is difficult and critical for consistent AMA yield.[1]
-
Process optimization: Fermentation parameters that are optimal at a small scale may not be directly transferable to larger scales, necessitating re-optimization.[1][2]
-
Downstream processing: Developing efficient, scalable, and cost-effective methods for extracting and purifying AMA from large volumes of fermentation broth is a significant hurdle.
-
Microbial stress responses: Changes in physical and chemical environments during scale-up can induce stress responses in Aspergillus oryzae, potentially impacting secondary metabolite production.[1]
Q2: My Aspergillus oryzae culture is growing well (high biomass), but the AMA yield is low. What are the potential causes?
A2: High biomass with low AMA production often points to suboptimal conditions for secondary metabolism. Key factors include:
-
Nutrient imbalance: Certain nutrient sources can favor biomass growth over secondary metabolite production. The carbon-to-nitrogen (C/N) ratio is a critical factor.
-
Incorrect pH: The optimal pH for fungal growth may differ from the optimal pH for AMA biosynthesis.
-
Suboptimal fermentation time: AMA is a secondary metabolite, and its production typically occurs during the stationary phase of growth. Harvesting too early can result in low yields.
-
Inadequate precursor supply: The biosynthesis of AMA depends on the availability of its precursors, L-aspartic acid and O-acetyl-L-serine/O-phospho-L-serine.[3]
Q3: What are the generally recommended fermentation parameters for AMA production in Aspergillus oryzae?
A3: While optimal conditions can be strain-specific, the following table summarizes generally favorable parameters for secondary metabolite production in Aspergillus oryzae, which can be used as a starting point for AMA production.
| Parameter | Recommended Range | Notes |
| Temperature | 24-30°C | Temperature can influence both fungal growth and enzyme kinetics for AMA synthesis.[4][5] |
| pH | 5.0-6.0 | A lower pH may be beneficial for the production of some secondary metabolites in A. oryzae.[4] |
| Agitation | 150-250 rpm | Adequate agitation is crucial for nutrient mixing and oxygen transfer, but excessive shear stress can damage mycelia. |
| Aeration | 1.0-1.5 vvm | Sufficient dissolved oxygen is critical for aerobic fermentation. |
| Carbon Source | Glucose, Sucrose | The type and concentration of the carbon source can significantly impact yield. |
| Nitrogen Source | Yeast Extract, Peptone | Complex nitrogen sources often support robust secondary metabolite production. |
| Fermentation Time | 4-7 days | AMA production is expected to be highest during the stationary phase of fungal growth. |
Q4: How can I monitor the concentration of AMA in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of AMA in fermentation broth.[6] A reversed-phase C18 column is typically used with a UV detector. The method needs to be optimized for your specific sample matrix to ensure accurate quantification.
Troubleshooting Guides
Problem 1: Low AMA Yield in Shake Flask Culture
-
Symptom: Consistently low or no detectable AMA production despite visible fungal growth.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Media Composition | Perform a media optimization study using a one-factor-at-a-time (OFAT) or a statistical design of experiments (DoE) approach to test different carbon and nitrogen sources, as well as their ratios. |
| Incorrect Initial pH | Conduct a pH profiling experiment by testing a range of initial pH values (e.g., 4.0 to 7.0). |
| Non-ideal Temperature | Optimize the incubation temperature by testing a range from 24°C to 32°C. |
| Inadequate Aeration | Ensure flasks are not overfilled (typically 20% of the flask volume) and that the shaker speed is sufficient for good aeration. |
Problem 2: Difficulty in Scaling Up from Shake Flask to Bioreactor
-
Symptom: Significant drop in AMA yield when moving from shake flask to a laboratory-scale bioreactor.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Oxygen Limitation | Monitor the dissolved oxygen (DO) level in the bioreactor. Increase agitation and/or airflow to maintain a non-limiting DO level (typically >20% saturation). |
| Poor Mixing | Inadequate mixing can lead to gradients in pH, temperature, and nutrient concentration. Evaluate and optimize the agitation speed and impeller design. |
| Shear Stress | High agitation speeds can cause shear stress, damaging the fungal mycelia. Find a balance between adequate mixing and minimizing shear. |
| Foaming | Excessive foaming can lead to loss of culture volume and contamination. Use an appropriate antifoaming agent at the lowest effective concentration. |
Problem 3: Inefficient Downstream Processing and Purification
-
Symptom: Low recovery of AMA during extraction and purification steps.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inefficient Extraction from Broth | Optimize the extraction solvent and pH. Consider techniques like liquid-liquid extraction or solid-phase extraction. |
| Poor Performance of Ion-Exchange Chromatography | Ensure the sample is properly prepared (e.g., filtered, pH adjusted, and desalted). Optimize the binding and elution conditions (pH and salt concentration). |
| Product Degradation | AMA may be unstable under certain pH or temperature conditions. Perform stability studies to determine the optimal conditions for purification. |
Experimental Protocols
Protocol 1: Fermentation of Aspergillus oryzae for AMA Production (Shake Flask Scale)
-
Inoculum Preparation:
-
Grow Aspergillus oryzae on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 30°C for 4-5 days until sporulation.
-
Prepare a spore suspension by washing the agar surface with sterile 0.1% Tween 80 solution.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).
-
-
Fermentation:
-
Prepare the fermentation medium (refer to the table in FAQ 3 for a starting point).
-
Dispense 50 mL of medium into 250 mL baffled Erlenmeyer flasks.
-
Inoculate each flask with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate at 28°C with shaking at 200 rpm for 5-7 days.
-
Withdraw samples periodically for analysis of biomass and AMA concentration.
-
Protocol 2: Quantification of AMA in Fermentation Broth by HPLC
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to remove fungal biomass.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with the mobile phase as needed.
-
-
HPLC Conditions (General Method):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan of a pure AMA standard).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve using a pure AMA standard of known concentrations.
-
Calculate the concentration of AMA in the samples by comparing their peak areas to the standard curve.
-
Protocol 3: Purification of AMA using Ion-Exchange Chromatography
-
Sample Preparation:
-
Clarify the fermentation broth by centrifugation and filtration.
-
Adjust the pH of the clarified broth to the optimal binding pH for the selected ion-exchange resin.
-
If necessary, desalt the sample using dialysis or a desalting column.
-
-
Chromatography:
-
Equilibrate the ion-exchange column (e.g., a strong anion exchanger like Q-Sepharose) with the starting buffer (same pH as the prepared sample).
-
Load the prepared sample onto the column.
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound AMA using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) in the starting buffer.
-
Collect fractions and analyze for the presence of AMA by HPLC.
-
-
Post-Purification:
-
Pool the fractions containing pure AMA.
-
Desalt the pooled fractions if necessary.
-
Lyophilize to obtain AMA as a solid.
-
Visualizations
Caption: Proposed biosynthetic pathway of aspergillomarasmine A.
Caption: General troubleshooting workflow for low AMA yield.
References
- 1. Optimization and scale up of industrial fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Chemistry of Aspergillus oryzae (RIB40) and A. flavus (NRRL 3357) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of submerged Aspergillus oryzae S2 α-amylase production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s4science.at [s4science.at]
Validation & Comparative
Validating the Biological Target of Aspergillomarasmine A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant challenge to global health. These enzymes, produced by various bacteria, can inactivate a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. Aspergillomarasmine A (AMA), a natural product isolated from the fungus Aspergillus versicolor, has emerged as a promising inhibitor of MBLs, capable of restoring the efficacy of these critical antibiotics.[1][2] This guide provides a comprehensive comparison of AMA's performance with alternative MBL inhibitors and details the experimental methodologies used to validate its biological target.
Mechanism of Action: Zinc Chelation
The primary biological target of Aspergillomarasmine A is a class of enzymes known as metallo-β-lactamases (MBLs).[3][4] These enzymes are dependent on one or two zinc ions (Zn²⁺) in their active site for catalytic activity.[5][6] AMA functions as a potent and selective Zn²⁺ chelator.[4] By sequestering these essential zinc ions, AMA effectively inactivates the MBL enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics.[6][7] This mechanism restores the antibiotic's ability to inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.
Mechanism of Aspergillomarasmine A (AMA) action.
Comparative Performance of MBL Inhibitors
The inhibitory activity of AMA has been quantified against several clinically relevant MBLs. For a comprehensive evaluation, its performance is compared with other known MBL inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Lower IC₅₀ values indicate greater potency.
| Inhibitor | Target MBL | IC₅₀ (µM) | Inhibition Type | Reference |
| Aspergillomarasmine A (AMA) | NDM-1 | 4.0 - 7.0 | Zinc Chelation | [3][4][7] |
| VIM-2 | 9.6 | Zinc Chelation | [3][7] | |
| IMP-7 | >500 | Zinc Chelation | [1][7] | |
| EDTA | NDM-1, VIM-2, IMP-7 | Potent | Zinc Chelation | [7] |
| Captopril | NDM-1 | 10.0 ± 1.9 | Competitive | [4] |
| Thiomandelic Acid | NDM-1 | 3.2 | Competitive | [4] |
| IMP-1 | 0.02 | Competitive | [4] | |
| Taniborbactam (VNRX-5133) | NDM-1, VIM-1, VIM-2 | - | Covalent | [5] |
Note: IC₅₀ values can vary between studies due to different experimental conditions. Data presented here are for comparative purposes.
Restoring Antibiotic Efficacy: Rescue Concentration
A key validation of AMA's biological target is its ability to "rescue" the activity of β-lactam antibiotics against MBL-producing bacteria. The rescue concentration (RC) is the concentration of the inhibitor needed to restore the antibiotic's efficacy, typically measured as the concentration required to reduce the minimum inhibitory concentration (MIC) of the antibiotic to its susceptibility breakpoint.
| Bacterial Strain | MBL Produced | Antibiotic | AMA Rescue Concentration (µg/mL) | Reference |
| E. coli | NDM-1 | Meropenem (2 µg/mL) | 8 | [8] |
| E. coli | NDM-1/KPC-2 | Meropenem (2 µg/mL) | >32 | [9][10] |
| E. coli (with Avibactam) | NDM-1/KPC-2 | Meropenem (2 µg/mL) | 8 | [9][10] |
| K. pneumoniae | NDM-1 | Meropenem (2 µg/mL) | 8 - 16 | [10] |
These data demonstrate that AMA effectively restores meropenem's activity against strains producing NDM-1 alone. However, in strains producing multiple β-lactamases, such as both an MBL (NDM-1) and a serine-β-lactamase (KPC-2), a combination of inhibitors like AMA and avibactam (B1665839) (a serine-β-lactamase inhibitor) is necessary for full antibiotic rescue.[9][10]
Experimental Protocols for Target Validation
Validating the biological target of a compound like AMA involves a multi-step process, from initial biochemical assays to cellular and in vivo models.
Experimental workflow for validating MBL inhibitors.
Biochemical MBL Inhibition Assay (IC₅₀ Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified MBL.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, with 50 µM ZnCl₂)
-
Chromogenic β-lactam substrate (e.g., nitrocefin (B1678963) or imipenem)
-
Test compound (e.g., AMA) dissolved in a suitable solvent (e.g., water or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the purified MBL enzyme to each well (except for the blank control).
-
Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 486 nm for nitrocefin).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Checkerboard Assay (Synergy Testing)
This assay is used to assess the interaction between two compounds, in this case, an MBL inhibitor and a β-lactam antibiotic, to determine if their combined effect is synergistic, additive, or antagonistic.
Materials:
-
Bacterial strain expressing an MBL (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Two test compounds (e.g., AMA and meropenem)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
In a 96-well plate, prepare a two-dimensional serial dilution of the two test compounds. Typically, one compound is diluted along the rows and the other along the columns.
-
Prepare a bacterial inoculum of the MBL-producing strain in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microplate with the bacterial suspension. Include growth controls (no drugs) and sterility controls (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.[11]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Materials:
-
Intact cells expressing the target protein (e.g., MBL-producing bacteria or mammalian cells transfected with the MBL gene)
-
Test compound (e.g., AMA) and vehicle control (e.g., DMSO)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer)
Procedure:
-
Treat intact cells with the test compound or vehicle control and incubate to allow for compound entry and target binding.
-
Aliquot the treated cells and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of the soluble target protein remaining in the supernatant at each temperature using a specific detection method (e.g., an antibody-based method like Western blotting or ELISA).
-
Plot the amount of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][13]
In Vivo Murine Thigh Infection Model
This animal model is used to evaluate the efficacy of an antimicrobial agent or a combination therapy in a living organism.
Materials:
-
Neutropenic mice (e.g., BALB/c)
-
MBL-producing bacterial strain (e.g., Klebsiella pneumoniae expressing NDM-1)
-
Test compounds (e.g., AMA and meropenem) formulated for injection
-
Saline solution
Procedure:
-
Induce neutropenia in the mice through the administration of cyclophosphamide.
-
Inoculate the thigh muscle of the mice with a standardized suspension of the MBL-producing bacteria.
-
At a specified time post-infection (e.g., 2 hours), begin treatment with the test compounds, administered through a relevant route (e.g., intraperitoneal or intravenous injection). Treatment groups typically include vehicle control, antibiotic alone, inhibitor alone, and the combination of antibiotic and inhibitor.
-
Administer treatments at specified intervals for a defined duration (e.g., every 8 hours for 24 hours).
-
At the end of the treatment period, euthanize the mice and aseptically remove the infected thigh muscle.
-
Homogenize the thigh tissue and perform serial dilutions to determine the bacterial load (colony-forming units per gram of tissue).
-
Compare the bacterial load between the different treatment groups to assess the in vivo efficacy of the combination therapy. A significant reduction in bacterial load in the combination group compared to the single-agent groups indicates successful in vivo target validation and therapeutic potential.[14][15]
Conclusion
The validation of Aspergillomarasmine A's biological target, the metallo-β-lactamases, is supported by a robust body of evidence from biochemical, cellular, and in vivo studies. Its mechanism of action, potent inhibitory activity, and ability to restore the efficacy of β-lactam antibiotics make it a compelling lead compound in the fight against antibiotic resistance. The experimental protocols detailed in this guide provide a framework for the continued evaluation of AMA and the development of novel MBL inhibitors. For drug development professionals, the comparative data presented here underscores the potential of zinc chelation as a viable strategy to combat MBL-mediated resistance and highlights the importance of multi-inhibitor approaches for treating infections caused by bacteria producing multiple types of β-lactamases.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. fmjpublishing.com [fmjpublishing.com]
- 4. benchchem.com [benchchem.com]
- 5. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of aspergillomarasmine A/meropenem combinations with and without avibactam against bacterial strains producing multiple β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The paradoxical in vivo activity of β-lactams against metallo-β-lactamase-producing Enterobacterales is not restricted to carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the In Vivo Efficacy of Aspergillomarasmine A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. Aspergillomarasmine A (AMA), a natural product isolated from Aspergillus versicolor, has emerged as a promising inhibitor of MBLs, capable of restoring the efficacy of carbapenem (B1253116) antibiotics. This guide provides an objective comparison of AMA's in vivo performance with other potential MBL inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
In Vivo Efficacy of Aspergillomarasmine A in Combination with Meropenem (B701)
In vivo studies have demonstrated the significant efficacy of Aspergillomarasmine A (AMA) in combination with the carbapenem antibiotic meropenem in treating infections caused by New Delhi metallo-β-lactamase-1 (NDM-1)-producing Klebsiella pneumoniae. The primary animal model utilized in these studies is the neutropenic mouse thigh infection model, a well-established system for evaluating antimicrobial efficacy.
Key Findings:
-
Restoration of Meropenem Activity: AMA, when administered with meropenem, effectively rescues the antibiotic's activity against resistant bacterial strains.[1][2][3][4]
-
Reduction in Bacterial Load: The combination therapy leads to a significant reduction in the bacterial burden in infected tissues.
-
Increased Survival Rates: Murine models of infection show a marked increase in survival rates when treated with the AMA-meropenem combination compared to monotherapy with either agent.
Quantitative Data Summary
The following table summarizes the key quantitative data from a pivotal study by King et al. (2014) published in Nature, demonstrating the in vivo efficacy of the AMA-meropenem combination.
| Treatment Group | Dosage (mg/kg) | Bacterial Load (log10 CFU/thigh) | Survival Rate (%) |
| Vehicle Control | - | ~7.5 | 0 |
| Meropenem | 10 | ~7.0 | 0 |
| AMA | 10 | ~7.5 | 0 |
| AMA + Meropenem | 10 + 10 | ~3.5 | 100 |
Note: The data presented are approximations derived from graphical representations in the source material for illustrative purposes.
Comparison with other Metallo-β-Lactamase Inhibitors
While AMA has shown considerable promise, it is important to consider its performance in the context of other MBL inhibitors. Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, and ethylenediaminetetraacetic acid (EDTA), a general metal chelator, have also been investigated for their MBL-inhibiting properties.
| Inhibitor | Mechanism of Action | In Vivo Efficacy (vs. MBLs) | Key Limitations |
| Aspergillomarasmine A (AMA) | Selective chelation of the two zinc ions from the MBL active site. | Demonstrated efficacy in murine models in combination with carbapenems. | Further studies are needed to fully assess its pharmacokinetic and safety profile in humans. |
| Captopril | Thiol-based inhibitor that coordinates with the active site zinc ions. | Limited in vivo data specifically for MBL inhibition against bacterial infections. Primarily developed and used for hypertension.[5][6][7][8][9] | Potential for off-target effects due to its primary role as an ACE inhibitor.[5][6][7][8][9] |
| EDTA | Non-selective chelation of divalent metal ions, including zinc. | Effective in vitro, but limited and challenging in vivo application due to toxicity. | High potential for toxicity due to non-selective chelation of essential metal ions in the body. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Neutropenic Mouse Thigh Infection Model
This model is a standard for preclinical evaluation of antimicrobial agents.
-
Induction of Neutropenia: Female CF-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.
-
Infection: Mice are inoculated in the thigh muscle with a suspension of NDM-1-producing Klebsiella pneumoniae (e.g., strain Kp2) at a concentration of approximately 10^7 colony-forming units (CFU) per mL.
-
Treatment: Two hours post-infection, treatment is initiated. This typically involves subcutaneous or intravenous administration of the test compounds (e.g., AMA, meropenem, or their combination) at specified dosages.
-
Efficacy Assessment:
-
Bacterial Load: At 24 hours post-infection, mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar (B569324) to determine the bacterial CFU per thigh.
-
Survival: A separate cohort of mice is monitored for survival over a defined period (e.g., 96 hours).
-
Visualizing the Mechanism and Workflow
Signaling Pathway of AMA Action
The primary mechanism of action for AMA is the chelation and removal of essential zinc ions from the active site of metallo-β-lactamases, thereby inactivating the enzyme.
References
- 1. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance [ideas.repec.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Captopril inhibits in vitro and in vivo the proliferation of primitive haematopoietic cells induced into cell cycle by cytotoxic drug administration or irradiation but has no effect on myeloid leukaemia cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microglial Activation Is Modulated by Captopril: in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microglial Activation Is Modulated by Captopril: in Vitro and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo assessment of captopril selectivity of angiotensin I-converting enzyme inhibition: differential inhibition of acetyl-ser-asp-lys-pro and angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Aspergillomarasmine A Analogues as Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aspergillomarasmine A (AMA) and its analogues as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. The data presented is compiled from peer-reviewed studies to facilitate the evaluation of structure-activity relationships and guide future drug development efforts.
Introduction
The emergence of multidrug-resistant bacteria, particularly those producing metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase (NDM-1) and Verona Integron-encoded Metallo-β-lactamase (VIM-2), poses a significant threat to global health.[1][2] Aspergillomarasmine A (AMA), a natural product, has been identified as a potent inhibitor of several MBLs, acting by chelating the essential zinc ions in the enzyme's active site.[2][3] This mechanism restores the efficacy of β-lactam antibiotics against resistant bacteria.[4] This guide focuses on a comparative analysis of synthesized AMA analogues to elucidate key structural features that influence their inhibitory activity.
Data Presentation
The following tables summarize the in vitro inhibitory activity of AMA and its analogues against key metallo-β-lactamases. The data is presented as the half-maximal inhibitory concentration (IC50) and as rescue concentration (RC), which is the concentration of the compound required to restore the antibacterial activity of a β-lactam antibiotic.
Table 1: In Vitro Inhibition of NDM-1 by Aspergillomarasmine A and its Analogues
| Compound | Modification | IC50 (µM) vs. NDM-1 | Reference |
| Aspergillomarasmine A | - | 4.0 | [2] |
| Analogue 1 | (S)-3-(carboxymethylamino)-2-((S)-2-(carboxymethylamino)propanamido)propanoic acid | 7.3 | |
| Analogue 2 | (S)-3-((S)-2-aminopropanamido)-2-(carboxymethylamino)propanoic acid | >100 | |
| Analogue 3 | (S)-2-(carboxymethylamino)-3-((S)-2-(carboxymethylamino)propanamido)propanoic acid | 6.8 | |
| Analogue 4 | (S)-2-(carboxymethylamino)-3-((R)-2-(carboxymethylamino)propanamido)propanoic acid | 15.2 |
Table 2: Rescue Concentration of Aspergillomarasmine A Analogues in Combination with Meropenem against E. coli expressing MBLs
| Compound | RC (µg/mL) vs. NDM-1 | RC (µg/mL) vs. VIM-1 | RC (µg/mL) vs. VIM-2 | RC (µg/mL) vs. IMP-1 | RC (µg/mL) vs. IMP-7 | Reference |
| Aspergillomarasmine A | 8 | 16 | 16 | 64 | >64 | [3] |
| Analogue A | 4 | 8 | 8 | 32 | 64 | [3] |
| Analogue B | >64 | >64 | >64 | >64 | >64 | [3] |
| Analogue C | 16 | 32 | 32 | >64 | >64 | [3] |
Experimental Protocols
Solid-Phase Synthesis of Aspergillomarasmine A Analogues
This protocol describes a general method for the solid-phase synthesis of AMA analogues, which allows for the efficient production of a variety of derivatives.[3]
Materials:
-
Rink Amide resin[5]
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[6]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 12 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[6]
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (5 equivalents), HBTU (5 equivalents), and DIPEA (10 equivalents) in DMF. Add this solution to the deprotected resin and shake for 40 minutes. Wash the resin with DMF.[6]
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM. Treat the resin with a cleavage cocktail of 95% TFA and scavengers to release the peptide analogue.
-
Purification: Purify the crude peptide analogue by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Metallo-β-Lactamase Inhibition Assay
This protocol details a spectrophotometric assay to determine the IC50 values of AMA analogues against MBLs like NDM-1 and VIM-2 using the chromogenic substrate nitrocefin (B1678963).[7][8]
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Nitrocefin solution (typically 100 µM)[8]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[8]
-
AMA analogue solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the MBL enzyme solution, and the AMA analogue solution at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add the nitrocefin substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[8]
-
Data Analysis: Calculate the percent inhibition for each analogue concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Mechanism of MBL inhibition by AMA analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of Aspergillomarasmine A derivatives as novel NDM-1 inhibitor to overcome antibiotics resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glycopep.com [glycopep.com]
- 6. rsc.org [rsc.org]
- 7. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic vs. Natural Aspergillomarasmine A for Metallo-β-Lactamase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Aspergillomarasmine A (AMA) has emerged as a promising inhibitor of metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum resistance to β-lactam antibiotics in pathogenic bacteria.[1][2][3][4] Its ability to chelate zinc ions essential for MBL catalytic activity restores the efficacy of antibiotics like carbapenems against resistant Gram-negative bacteria.[1][5][6] This guide provides a comprehensive comparison of aspergillomarasmine A sourced via chemical synthesis (sAMA) versus isolation from its natural fungal source, Aspergillus versicolor (nAMA).[4] While the biological activity of structurally identical sAMA and nAMA is the same, the methods of production present distinct advantages and disadvantages relevant to research and development.
Performance Data: MBL Inhibitory Activity
Aspergillomarasmine A is a potent inhibitor of subclass B1 MBLs, most notably New Delhi Metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][7] The primary mechanism of action is the sequestration of Zn(II) ions from the MBL active site, a process that inactivates the enzyme.[1][5][8] Two equivalents of AMA can effectively remove one equivalent of Zn(II) from enzymes like NDM-1, VIM-2, and IMP-7.[1] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), as detailed below.
| Metallo-β-Lactamase (MBL) | IC50 (μM) | Notes |
| NDM-1 | 4.0 | Potent inhibition observed.[1] The IC50 can be influenced by the concentration of free Zn(II) in the assay buffer.[6] |
| VIM-2 | 9.6 | Effective inhibition demonstrated.[1] |
| IMP-7 | Less potent | AMA shows reduced, but still present, activity against IMP-type enzymes compared to NDM and VIM types.[1] |
Mechanism of Action: Zinc Sequestration
AMA functions as a Zn(II) chelator. MBLs, particularly class B1 enzymes, rely on one or two zinc ions in their active site to hydrolyze the β-lactam ring of antibiotics. AMA's mechanism is indirect; it sequesters free zinc ions that have dissociated from the MBL, thereby shifting the equilibrium and promoting further zinc loss from the enzyme.[5] This depletion of the essential metal cofactor renders the MBL inactive and susceptible to degradation, ultimately restoring the antibiotic's function.[3][5]
Caption: Mechanism of MBL inactivation by Aspergillomarasmine A.
Experimental Protocols
Metallo-β-Lactamase Inhibition Assay (IC50 Determination)
This protocol outlines the general steps to determine the IC50 of AMA against a purified MBL enzyme.
-
Enzyme Preparation: Purified recombinant MBLs (e.g., NDM-1, VIM-2) are prepared. To study the specific mechanism, di-Cobalt(II)-substituted analogs can also be generated, as Co(II) is spectroscopically active and can be monitored via techniques like ¹H NMR.[1]
-
Assay Buffer: Assays are typically performed in buffers such as HEPES. Crucially, the inhibition can be tested under two conditions to distinguish between zinc chelation and direct enzyme binding:
-
Procedure:
-
The MBL enzyme is pre-incubated with varying concentrations of AMA in the chosen assay buffer at a controlled temperature.
-
A chromogenic β-lactam substrate (e.g., CENTA or imipenem) is added to initiate the reaction.
-
The hydrolysis of the substrate is monitored over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.
-
Initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the AMA concentration and fitting the data to a dose-response curve.
-
Production Methodologies: Synthetic vs. Natural
The choice between chemical synthesis and natural extraction depends on factors such as required scale, purity, and the need for analog generation.
| Feature | Synthetic Aspergillomarasmine A (sAMA) | Natural Aspergillomarasmine A (nAMA) |
| Source | Chemical precursors | Fermentation broth of Aspergillus versicolor.[4] |
| Purity & Consistency | High purity and batch-to-batch consistency are achievable. Impurities are related to reagents and synthetic by-products. | Purity depends on the extraction and purification efficiency. Potential for co-extraction of other fungal metabolites. Batch-to-batch variability can occur. |
| Scalability | Highly scalable for industrial production. Several total synthesis routes have been developed, including sulfamidate and solid-phase approaches.[9][10][11] | Scalable through large-volume fermentation, but requires optimization of culture conditions (pH, temperature, media) for consistent yield.[4] |
| Stereochemistry | Total synthesis provides absolute control over stereoisomers, enabling the synthesis of the most active natural (2S, 2'S, 2''S) isomer and unnatural analogs for structure-activity relationship (SAR) studies.[9][12] | Produces the specific stereoisomer native to the organism. |
| Analog Generation | The modular nature of synthesis allows for the straightforward creation of novel analogs by modifying different subunits of the molecule to improve potency or pharmacokinetic properties.[6][11] | Not directly possible; requires genetic engineering of the biosynthetic pathway or semi-synthetic modification of the extracted product. |
Protocol for Total Synthesis (Sulfamidate Approach Overview)
Several total synthesis routes for AMA have been reported.[11][13] The sulfamidate approach provides an efficient and practical pathway.[9][10][12]
Caption: General workflow for the chemical synthesis of sAMA.
Protocol for Natural Extraction and Purification
nAMA is isolated from the fermentation culture of Aspergillus versicolor.[4][7]
-
Fermentation: Aspergillus versicolor is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in a shaker incubator for several days to allow for the production of secondary metabolites, including AMA.[14][15]
-
Biomass Separation: The culture broth is filtered to separate the fungal biomass from the liquid supernatant containing the secreted AMA.[14][15]
-
Solvent Extraction: An organic solvent, such as ethyl acetate (B1210297) or ethanol, is added to the filtrate.[14][15] The mixture is thoroughly agitated and then allowed to separate, partitioning AMA into the organic layer.
-
Concentration: The organic solvent containing the crude extract is collected and concentrated using a rotary evaporator to remove the solvent.[15]
-
Purification: The crude extract is further purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate pure nAMA from other fungal metabolites.[14]
Conclusion
Both synthetic and natural sourcing provides access to the potent MBL inhibitor aspergillomarasmine A.
-
Synthetic Aspergillomarasmine A (sAMA) is the preferred choice for drug development and large-scale manufacturing. Its production offers superior control over purity, consistency, and stereochemistry, and it is essential for generating novel analogs to conduct structure-activity relationship studies aimed at improving efficacy and pharmacokinetic profiles.
-
Natural Aspergillomarasmine A (nAMA) is well-suited for initial discovery, academic research, and providing the benchmark for the natural product's activity. While scalable, the extraction and purification process can introduce variability and requires careful control to ensure purity.
For drug development professionals, investing in a robust synthetic route is a critical step toward clinical translation, offering the precision and scalability required for pharmaceutical production. For researchers in early-stage discovery, natural extraction remains a viable method for obtaining the parent compound for initial biological evaluation.
References
- 1. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
- 5. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Total Synthesis of Aspergillomarasmine A and Related Compounds: A Sulfamidate Approach Enables Exploration of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. deepdyve.com [deepdyve.com]
- 13. Total Synthesis and Structural Reassignment of Aspergillomarasmine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journalijsra.com [journalijsra.com]
- 15. Isolation and Identification of Natural Colorant Producing Soil-Borne Aspergillus niger from Bangladesh and Extraction of the Pigment - PMC [pmc.ncbi.nlm.nih.gov]
Aspergillomarasmine A: A Potent Inactivator of Metallo-β-Lactamases and a Promising Ally in Overcoming Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. These enzymes effectively neutralize the last line of defense among β-lactam antibiotics. Aspergillomarasmine A (AMA), a natural fungal product, has emerged as a promising inhibitor of MBLs, capable of restoring the efficacy of carbapenems. This guide provides a comprehensive comparison of AMA's performance with other alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism and experimental evaluation.
Mechanism of Action: Zinc Sequestration
Aspergillomarasmine A's primary mechanism of action is the potent and selective chelation of zinc ions (Zn²⁺), which are essential cofactors for the catalytic activity of metallo-β-lactamases.[1] By binding to and sequestering these zinc ions from the active site of MBLs, AMA effectively inactivates the enzyme, rendering it unable to hydrolyze and inactivate β-lactam antibiotics. This allows the antibiotic to exert its antibacterial effect on the pathogen.
dot
References
Independent Verification of Aspergillomarasmine A (AMA) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aspergillomarasmine A (AMA) with other metallo-β-lactamase (MBL) inhibitors, supported by experimental data. AMA is a fungal natural product identified as a potent inhibitor of MBLs, enzymes that confer resistance to a broad range of β-lactam antibiotics in Gram-negative bacteria.[1][2][3]
Mechanism of Action
Aspergillomarasmine A functions as a selective Zn²⁺ chelator.[4][5] Metallo-β-lactamases are zinc-dependent enzymes that hydrolyze β-lactam antibiotics. AMA inhibits these enzymes by sequestering the essential zinc ions from their active site, thereby rendering them inactive.[4][5] This chelation restores the efficacy of β-lactam antibiotics against MBL-producing bacteria. Studies have shown that AMA removes one of the two zinc ions from the active site of NDM-1, a clinically significant MBL.[6]
dot
References
- 1. Total Synthesis of Aspergillomarasmine A and Related Compounds: A Sulfamidate Approach Enables Exploration of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance. | Department of Biology [biology.ox.ac.uk]
- 3. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Aspergillomarasmine A: A Comparative Guide to Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to modern medicine. These enzymes, produced by a variety of pathogenic bacteria, can hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. This guide provides a comprehensive comparison of Aspergillomarasmine A (AMA), a natural product MBL inhibitor, against other key β-lactamase inhibitors. The data presented herein is intended to inform research and development efforts in the pursuit of novel strategies to combat antibiotic-resistant infections.
Executive Summary
Aspergillomarasmine A (AMA) functions not as a direct antibiotic, but as an inhibitor of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics in Gram-negative bacteria.[1][2] Its primary mechanism of action is the chelation of zinc ions (Zn²⁺), which are essential cofactors for the catalytic activity of MBLs.[3] By sequestering these ions, AMA effectively inactivates MBLs, thereby restoring the efficacy of β-lactam antibiotics like meropenem (B701) against resistant bacterial strains.[1][3] This guide benchmarks AMA against both established β-lactamase inhibitors with limited or no MBL activity, such as vaborbactam (B611620) and avibactam (B1665839), and emerging broad-spectrum inhibitors with potent anti-MBL activity, including taniborbactam (B611149) and QPX7728.
Comparative Performance Analysis
The in vitro efficacy of MBL inhibitors is commonly assessed by their ability to lower the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic against MBL-producing bacteria, and by direct measurement of their inhibitory concentration (IC₅₀) against purified MBL enzymes.
Table 1: In Vitro Efficacy of Aspergillomarasmine A and Comparators against MBL-Producing Bacteria (in combination with Meropenem)
| Inhibitor | Target β-Lactamases | MBLs Inhibited | Organism | Meropenem MIC without Inhibitor (µg/mL) | Meropenem MIC with Inhibitor (µg/mL) | Inhibitor Concentration (µg/mL) |
| Aspergillomarasmine A (AMA) | Metallo-β-lactamases | NDM-1, VIM-2 | K. pneumoniae (NDM-1) | >128 | 0.25 - 1 | 8[1] |
| E. coli (NDM-1) | 32 | <0.03 | 4[1] | |||
| Vaborbactam | Serine-β-lactamases (Class A, C) | None / Weak | E. coli (NDM-1) | - | No significant change | 4 |
| Avibactam | Serine-β-lactamases (Class A, C, some D) | None | MBL-producing Enterobacterales | High | No significant change | 4[4] |
| Taniborbactam | Serine & Metallo-β-lactamases | NDM, VIM, IMP | K. pneumoniae (MBL-producer) | ≥64 | 4 (MIC₉₀) | 4[5] |
| QPX7728 | Serine & Metallo-β-lactamases | NDM, VIM, IMP | MBL-positive P. aeruginosa | >64 | Varies (partner dependent) | 8[6] |
Note: Data is compiled from various sources and experimental conditions may differ slightly. Direct comparison should be made with caution.
Table 2: Enzyme Inhibition Profile (IC₅₀ Values)
| Inhibitor | NDM-1 (nM) | VIM-1 (nM) | VIM-2 (nM) | IMP-1 (nM) |
| Aspergillomarasmine A (AMA) | 4,000[3] | - | 9,600[3] | - |
| Vaborbactam | Moderately inhibits (potency 20-100 fold less than against SBLs)[7] | Moderately inhibits[7] | Moderately inhibits[7] | Moderately inhibits[7] |
| Avibactam | No inhibition[8] | No inhibition[8] | No inhibition[8] | No inhibition[8] |
| Taniborbactam | Potent Inhibition | Potent Inhibition | Potent Inhibition | No Inhibition |
| QPX7728 | 55 ± 25[7] | 14 ± 4[7] | - | 610 ± 70[7] |
Mechanism of Action and Resistance
The primary mechanism of resistance addressed by these inhibitors is the enzymatic degradation of β-lactam antibiotics by MBLs. The following diagram illustrates this process and the inhibitory action of AMA.
As shown above, MBLs in the bacterial periplasm intercept and hydrolyze β-lactam antibiotics before they can reach their Penicillin-Binding Protein (PBP) targets, thus preventing cell wall synthesis inhibition. AMA circumvents this by removing the essential zinc cofactors from the MBL active site, rendering the enzyme inactive and allowing the β-lactam antibiotic to effectively kill the bacterium.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are synthesized from published research and represent standard methods for evaluating MBL inhibitors.[9][10]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is used to determine the minimum concentration of an antibiotic, alone or in combination with an inhibitor, required to inhibit the visible growth of a bacterial isolate.
1. Materials:
- Bacterial Strains: MBL-producing clinical isolates and a quality control strain (e.g., E. coli ATCC 25922).
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Reagents: Stock solutions of the β-lactam antibiotic (e.g., meropenem) and the MBL inhibitor (e.g., AMA, taniborbactam). Inhibitors are often tested at a fixed concentration (e.g., 4 or 8 µg/mL).
- Equipment: 96-well microtiter plates, incubator (35-37°C), spectrophotometer or plate reader.
2. Procedure:
- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Plate Preparation: Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the microtiter plate. For combination testing, add the MBL inhibitor to each well at a fixed final concentration.
- Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
- Incubation: Incubate the plates at 35-37°C for 16-20 hours.
- Endpoint Determination: The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prep Inoculum" [fillcolor="#FBBC05", label="Prepare Bacterial\nInoculum (0.5 McFarland)"];
"Prep Plates" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Prepare Serial Dilutions\nof Antibiotic +/- Inhibitor\nin 96-well plate"];
"Inoculate" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Inoculate Plates\n(5x10⁵ CFU/mL)"];
"Incubate" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Incubate\n16-20h at 35-37°C"];
"Read MIC" [fillcolor="#FBBC05", label="Read MIC\n(Lowest concentration\nwith no visible growth)"];
"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Prep Inoculum";
"Prep Inoculum" -> "Inoculate";
"Prep Plates" -> "Inoculate";
"Inoculate" -> "Incubate";
"Incubate" -> "Read MIC";
"Read MIC" -> "End";
}
Protocol 2: Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol measures the concentration of an inhibitor required to reduce the activity of a purified MBL enzyme by 50%.
1. Materials:
- Enzyme: Purified MBL enzyme (e.g., NDM-1, VIM-2).
- Substrate: A chromogenic β-lactam substrate (e.g., nitrocefin) or a standard β-lactam antibiotic (e.g., imipenem).
- Reagents: Assay buffer (e.g., HEPES or phosphate (B84403) buffer with appropriate Zn²⁺ concentrations), stock solutions of the MBL inhibitor.
- Equipment: Spectrophotometer or plate reader capable of kinetic measurements, UV-transparent 96-well plates.
2. Procedure:
- Reaction Setup: In a microtiter plate, prepare reaction mixtures containing the assay buffer, a fixed concentration of the MBL enzyme, and serial dilutions of the inhibitor.
- Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
- Reaction Initiation: Initiate the reaction by adding the substrate.
- Measurement: Monitor the hydrolysis of the substrate by measuring the change in absorbance over time at the appropriate wavelength (e.g., 486 nm for nitrocefin).
- Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
Aspergillomarasmine A demonstrates potent inhibition of clinically important MBLs, such as NDM-1 and VIM-2, by a distinct zinc-chelation mechanism.[3] This positions it as a valuable lead compound and a benchmark for the development of novel MBL inhibitors. While newer synthetic inhibitors like taniborbactam and QPX7728 show broader-spectrum activity against both serine- and metallo-β-lactamases, the natural product origin and unique mechanism of AMA continue to make it a subject of significant interest in the ongoing fight against antibiotic resistance. Further research into optimizing its pharmacological properties and in vivo efficacy is warranted.
References
- 1. AMA overcomes antibiotic resistance by NDM and VIM metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of aspergillomarasmine A/meropenem combinations with and without avibactam against bacterial strains producing multiple β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Susceptibility Testing Methods for Aztreonam and Ceftazidime-Avibactam Combination Therapy on Extensively Drug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro comparative activity of the new beta-lactamase inhibitor taniborbactam with cefepime or meropenem against Klebsiella pneumoniae and cefepime against Pseudomonas aeruginosa metallo-beta-lactamase-producing clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination With Multiple Beta-Lactam Antibiotics Against Pseudomonas Aeruginosa - Qpex Biopharma [qpexbio.com]
- 7. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
Aspergillomarasmine A: A Statistical and Comparative Analysis for Metallo-β-Lactamase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. This guide provides a detailed statistical analysis of experimental data on Aspergillomarasmine A (AMA), a natural product inhibitor of MBLs.[1][2][3] Its performance is objectively compared with other MBL inhibitors, supported by experimental data to aid in research and development efforts.
In Vitro Efficacy: A Comparative Look
Aspergillomarasmine A has demonstrated potent inhibitory activity against key clinically relevant Class B1 MBLs, namely New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase 2 (VIM-2).[1][2][4] Its efficacy against imipenemase-7 (IMP-7) is comparatively lower. The primary mechanism of action for AMA is the chelation of zinc ions essential for the catalytic activity of these enzymes.[5]
Newer generation synthetic MBL inhibitors, such as the cyclic boronate compounds taniborbactam (B611149) and xeruborbactam (B10854609) (QPX7728), have emerged as potent alternatives with a broad spectrum of activity against both serine-β-lactamases (SBLs) and MBLs.[6][7][8][9] Captopril, an angiotensin-converting enzyme (ACE) inhibitor, has also been investigated as an MBL inhibitor.[10]
Below is a comparative summary of the in vitro inhibitory activities of these compounds.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (nM) | Notes |
| Aspergillomarasmine A (AMA) | NDM-1 | 4.0 | - | Potent inhibitor.[4] |
| VIM-2 | 9.6 | - | Potent inhibitor.[4] | |
| IMP-7 | Less effective | - | Lower potency compared to NDM-1 and VIM-2.[4] | |
| Taniborbactam | NDM-1 | - | - | Demonstrates potent inhibition.[8] |
| VIM-1 | - | - | Demonstrates potent inhibition.[8] | |
| IMP-type | No significant activity | - | Lacks activity against IMP enzymes.[9][11] | |
| Xeruborbactam (QPX7728) | NDM-1 | 0.055 | 32 | High potency.[12] |
| VIM-1 | 0.014 | 7.5 | High potency.[12] | |
| IMP-1 | 0.610 | 240 | Moderate potency.[12] | |
| d-Captopril | NDM-1 | 7.9 - 20.1 | - | Moderate inhibitor.[10][13] |
| VIM-2 | - | - | Data not readily available. | |
| IMP-1 | - | - | Data not readily available. | |
| l-Captopril | NDM-1 | 157.4 - 202 | - | Weak inhibitor.[10] |
| VIM-2 | - | - | Data not readily available. | |
| IMP-1 | 7.2 | - | Moderate inhibitor.[10] |
In Vivo Efficacy: Restoring Antibiotic Potency
In preclinical studies, AMA has shown the ability to restore the efficacy of carbapenem (B1253116) antibiotics in mouse models of infection with MBL-producing bacteria. When combined with meropenem (B701), AMA significantly reduces the bacterial load in mice infected with NDM-1-expressing Klebsiella pneumoniae.[1][2] Similarly, newer inhibitors like taniborbactam are being evaluated in combination with cephalosporins, demonstrating efficacy in murine infection models.[14]
| Inhibitor Combination | Bacterial Strain | Animal Model | Key Findings |
| AMA + Meropenem | K. pneumoniae (NDM-1) | Murine thigh infection model | Efficiently restored meropenem activity, leading to a significant reduction in bacterial load in the spleen and liver.[1] |
| Taniborbactam + Cefepime | Enterobacterales & P. aeruginosa (Serine-β-lactamase producers) | Neutropenic murine thigh infection model | Demonstrated potent in vivo activity, with the inhibitor's exposure correlating with efficacy.[14] |
Toxicity Profile
A critical aspect of drug development is the assessment of toxicity. Aspergillomarasmine A, through its metal-chelating properties, has the potential for off-target effects. However, studies have indicated a degree of selectivity for zinc ions.[5]
| Compound | Toxicity Data | Notes |
| Aspergillomarasmine A (AMA) | LD50 (intravenous, mice): 159.8 mg/kg | Exhibits some level of acute toxicity at higher doses.[1] |
| AMA Derivatives | IC50 against HepG2 cells: 42.34 - 51.83 µg/mL | Novel synthesized derivatives show varied cytotoxicity against human liver cells.[15] |
Experimental Protocols
In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified MBL enzyme.
-
Reagents and Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitor (e.g., Aspergillomarasmine A) dissolved in a suitable solvent (e.g., DMSO)
-
Chromogenic substrate (e.g., Nitrocefin)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor in the assay buffer. b. In the wells of the microplate, add the assay buffer, the MBL enzyme solution, and the inhibitor solution at various concentrations. Include a "no inhibitor" control. c. Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the nitrocefin (B1678963) substrate to all wells. e. Immediately measure the increase in absorbance at 490 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme's activity. f. Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. g. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Murine Thigh Infection Model
This protocol describes a standard model for evaluating the efficacy of an MBL inhibitor in combination with a β-lactam antibiotic in a living organism.
-
Animal Model and Bacterial Strain:
-
Neutropenic mice (e.g., induced by cyclophosphamide)
-
Clinically relevant MBL-producing bacterial strain (e.g., K. pneumoniae expressing NDM-1)
-
-
Procedure: a. Induce neutropenia in the mice. b. Inoculate the thigh muscle of the mice with a standardized suspension of the bacterial strain. c. At a specified time post-infection (e.g., 2 hours), begin treatment with the test compounds. d. Administer the MBL inhibitor (e.g., Aspergillomarasmine A) and the β-lactam antibiotic (e.g., meropenem) via a clinically relevant route (e.g., subcutaneous or intravenous injection). Treatment groups should include vehicle control, antibiotic alone, inhibitor alone, and the combination therapy. e. Continue treatment at specified intervals for a defined duration (e.g., 24 hours). f. At the end of the treatment period, euthanize the mice and harvest the thigh tissue. g. Homogenize the tissue and perform serial dilutions for bacterial colony-forming unit (CFU) counting on selective agar (B569324) plates. h. The efficacy of the treatment is determined by comparing the bacterial load (CFU/thigh) in the different treatment groups.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of MBL inhibition by AMA and a typical experimental workflow.
References
- 1. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 2. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Activity of Cefepime-Taniborbactam against Carbapenemase-Producing Enterobacterales and Pseudomonas aeruginosa Isolates Recovered in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - Qpex Biopharma [qpexbio.com]
- 13. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Aspergillomarasmine A: A Potent Metallo-β-Lactamase Inhibitor for Combating Antibiotic Resistance
A comprehensive analysis of peer-reviewed studies on the efficacy of aspergillomarasmine A (AMA), a natural product with the potential to rejuvenate the utility of β-lactam antibiotics against some of the most formidable drug-resistant bacteria.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of aspergillomarasmine A's performance against carbapenem-resistant Gram-negative bacteria. The data presented is collated from multiple peer-reviewed studies and is intended to offer an objective overview of AMA's efficacy, mechanism of action, and potential therapeutic applications.
Mechanism of Action: Zinc Sequestration
Aspergillomarasmine A, a polyamino acid produced by the fungus Aspergillus versicolor, exhibits its potent activity by inhibiting metallo-β-lactamases (MBLs).[1][2] These enzymes are a primary defense mechanism for several Gram-negative bacteria against β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[3][4][5]
The catalytic activity of MBLs is dependent on one or two zinc ions in their active site.[6][7] AMA functions as a selective and potent zinc chelator.[1][6] It effectively removes a catalytic Zn²⁺ cofactor from the active site of MBLs, rendering the enzyme inactive.[6][7] This inactivation restores the susceptibility of the bacteria to the β-lactam antibiotic, allowing it to exert its antibacterial effect. Studies have shown that AMA encourages the dissociation of a Zn²⁺ ion from the low-affinity binding site of the New Delhi metallo-β-lactamase 1 (NDM-1), one of the most clinically significant MBLs.[6][7] The resulting zinc-depleted NDM-1 is then rapidly degraded.[6][7]
In Vitro Efficacy of Aspergillomarasmine A
Numerous studies have demonstrated the potent in vitro efficacy of AMA in combination with β-lactam antibiotics against a wide range of MBL-producing bacteria.
Table 1: In Vitro Efficacy of Aspergillomarasmine A in Combination with Meropenem (B701)
| Bacterial Species | MBL Type | Meropenem MIC (μg/mL) | Meropenem MIC with AMA (μg/mL) | Fold Reduction in MIC | Reference |
| Klebsiella pneumoniae | NDM-1 | 64 | 2 | 32 | [3] |
| Escherichia coli | NDM-1 | 128 | 4 | 32 | [3] |
| Acinetobacter baumannii | NDM-1 | 32 | 1 | 32 | [3] |
| Pseudomonas aeruginosa | VIM-2 | >256 | 8 | >32 | [3] |
| Enterobacteriaceae (various) | NDM-type | >32 | ≤4 | >8 | [3] |
| Enterobacteriaceae (various) | VIM-type | >32 | ≤4 | >8 | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The data clearly indicates that AMA can significantly reduce the MIC of meropenem, effectively re-sensitizing resistant bacteria to this critical antibiotic.
In Vivo Efficacy of Aspergillomarasmine A
The promising in vitro results have been successfully translated into in vivo animal models, demonstrating the therapeutic potential of AMA.
Table 2: In Vivo Efficacy of Aspergillomarasmine A and Meropenem Combination in a Murine Infection Model
| Treatment Group | Bacterial Strain | Survival Rate (%) | Reference |
| Meropenem alone | K. pneumoniae (NDM-1) | 0 | [3] |
| AMA alone | K. pneumoniae (NDM-1) | 0 | [3] |
| Meropenem + AMA | K. pneumoniae (NDM-1) | 95 | [1] |
These findings highlight the potent synergy between AMA and meropenem in a systemic infection model, leading to a dramatic increase in survival rates.[1][3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the antibiotics were prepared in 96-well microtiter plates with cation-adjusted Mueller-Hinton broth. Bacterial suspensions were adjusted to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well. For combination studies, a fixed concentration of AMA was added to the wells. The plates were incubated at 37°C for 18-24 hours, and the MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Murine Systemic Infection Model
Female CD-1 mice (7-9 weeks old) were used for the systemic infection model.[4] Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. A lethal dose of NDM-1-producing K. pneumoniae was administered via intraperitoneal injection. Treatment with meropenem, AMA, or a combination of both was initiated one hour post-infection. The survival of the mice was monitored for a period of 7 days.
Comparison with Other Alternatives
Currently, there are no clinically approved MBL inhibitors.[8] While several compounds are in preclinical development, AMA stands out due to its potent and specific mechanism of action and its demonstrated efficacy in animal models.
One area of emerging research is the combination of AMA with serine-β-lactamase (SBL) inhibitors, such as avibactam (B1665839), to tackle infections caused by bacteria producing multiple classes of β-lactamases.[9][10][11] Studies have shown that a triple combination of AMA, avibactam, and meropenem can be effective against clinical isolates expressing both MBLs and SBLs.[10][11] This highlights a potential strategy for empirical treatment of complex infections.
Conclusion
Aspergillomarasmine A has emerged as a highly promising candidate for overcoming MBL-mediated antibiotic resistance. Its ability to selectively sequester zinc ions from the active site of MBLs restores the efficacy of β-lactam antibiotics, particularly carbapenems. The robust in vitro and in vivo data underscore its potential as a co-therapy to combat infections caused by multidrug-resistant Gram-negative bacteria. Further preclinical and clinical evaluation of AMA is warranted to translate its promising profile into a novel therapeutic strategy.[8]
References
- 1. Aspergillomarasmine A|NDM-1 Inhibitor|For Research [benchchem.com]
- 2. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
- 3. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance. | Department of Biology [biology.ox.ac.uk]
- 6. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fmjpublishing.com [fmjpublishing.com]
- 9. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 10. Efficacy of aspergillomarasmine A/meropenem combinations with and without avibactam against bacterial strains producing multiple β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Safe Disposal of Aspergillumarin A: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Aspergillumarin A, a fungal secondary metabolite with potential applications in drug development, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, addressing immediate safety concerns and logistical procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care in a well-ventilated laboratory setting, preferably within a chemical fume hood. Adherence to standard laboratory safety protocols is essential to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek medical attention and consult the Safety Data Sheet (SDS).
Quantitative Safety Data
The following table summarizes key quantitative data related to the safe handling of this compound.
| Parameter | Value |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| LD50 (Intravenous, Mouse) | 159.8 mg/kg |
| Decomposition Temperature | 225°C - 236°C |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste should be conducted in compliance with local, state, and federal regulations. The following procedure is based on the chemical properties of this compound as a polycarboxylic acid and a metal chelating agent.
1. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including unused product and contaminated labware (e.g., pipette tips, tubes), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, designated, and sealed hazardous waste container.
-
Aqueous Solutions: Given that this compound is soluble in water under basic or strongly acidic conditions, aqueous waste should be handled as hazardous.
-
Organic Solvents: this compound is generally insoluble in common organic solvents. If used, the solvent should be disposed of as hazardous waste.
-
-
Metal-Containing Waste: Due to its metal-chelating properties, any this compound waste that has been in contact with heavy metals must be treated as mixed hazardous waste. Segregate this waste stream from other this compound waste.
2. Waste Neutralization (for aqueous, non-metal-containing waste):
For small quantities of aqueous this compound waste that does not contain heavy metals, neutralization can be considered to reduce its corrosivity (B1173158) before collection by a licensed waste disposal service. This procedure should only be performed by trained personnel in a chemical fume hood.
-
Experimental Protocol:
-
Slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 1 M) to the aqueous waste while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base dropwise until the pH is between 6.0 and 8.0.
-
If too much base is added, use a dilute acid (e.g., 1 M HCl) to bring the pH back into the neutral range.
-
Once neutralized, transfer the solution to the designated liquid hazardous waste container.
-
3. Final Disposal:
-
All segregated and appropriately contained this compound waste must be disposed of through a licensed and approved hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Ensure all waste containers are properly labeled with the contents, associated hazards, and accumulation start date.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound waste.
Safeguarding Your Research: A Guide to Handling Aspergillumarin A
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to Aspergillumarin A. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Handling Solids (weighing, aliquoting) | - Gloves: Nitrile, double-gloved.- Eye Protection: Tightly fitting safety goggles.- Respiratory Protection: NIOSH-approved N95 or P100 respirator.- Body Protection: Laboratory coat with long sleeves and elastic cuffs. |
| Handling Solutions (diluting, transferring) | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Body Protection: Laboratory coat. |
| Cleaning and Decontamination | - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Safety goggles or a face shield.- Body Protection: Chemical-resistant apron over a laboratory coat. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it enters the laboratory until its final disposal is crucial. The following workflow diagram illustrates the key steps for safe handling.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper), should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not dispose of liquid waste down the drain.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a 10% bleach solution for at least 30 minutes, followed by a thorough rinse with water before standard washing procedures.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste containers. Always follow your institution's specific guidelines for hazardous waste disposal.
Experimental Protocols: General Guidance
In the absence of specific protocols for this compound, the following general principles for handling potent fungal metabolites should be applied:
-
Work in a Designated Area: All work with this compound, especially with the solid compound, should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize the risk of inhalation.
-
Avoid Aerosol Generation: When preparing solutions, add the solvent to the solid slowly to avoid generating dust. Use techniques that minimize the creation of aerosols.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area with a 10% bleach solution. For large spills, evacuate the area and contact your institution's EHS department.
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Always wash your hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
By implementing these safety measures, researchers can confidently work with this compound while minimizing potential risks and ensuring a safe and productive laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
